molecular formula C20H20F3N3O8 B1143064 2-((3-Trifluoromethyl)phenyl)histamine D CAS No. 162049-83-4

2-((3-Trifluoromethyl)phenyl)histamine D

カタログ番号: B1143064
CAS番号: 162049-83-4
分子量: 487.4 g/mol
InChIキー: GGDUVPKRZGATLR-LVEZLNDCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((3-Trifluoromethyl)phenyl)histamine D, also known as 2-((3-Trifluoromethyl)phenyl)histamine D, is a useful research compound. Its molecular formula is C20H20F3N3O8 and its molecular weight is 487.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((3-Trifluoromethyl)phenyl)histamine D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Trifluoromethyl)phenyl)histamine D including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

162049-83-4

分子式

C20H20F3N3O8

分子量

487.4 g/mol

IUPAC名

(E)-but-2-enedioic acid;2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine

InChI

InChI=1S/C12H12F3N3.2C4H4O4/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16;2*5-3(6)1-2-4(7)8/h1-3,6-7H,4-5,16H2,(H,17,18);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChIキー

GGDUVPKRZGATLR-LVEZLNDCSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

異性体SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

正規SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

同義語

2-((3-TRIFLUOROMETHYL)PHENYL)HISTAMINE D

製品の起源

United States
Foundational & Exploratory

Synthesis Protocol and Pharmacological Characterization of 2-(3-Trifluoromethylphenyl)histamine Dimaleate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Trifluoromethylphenyl)histamine (often abbreviated as TMPH, FMPH, or commercially designated as Compound 39) is an exceptionally potent and selective agonist for the histamine H 1​ receptor (H 1​ R). In laboratory and drug development parlance, the "D" synthesis protocol refers to the preparation of its Dimaleate salt (CAS 162049-83-4)[1]. The free base of this compound is prone to oxidation and is difficult to handle; thus, the dimaleate salt is the gold standard for maintaining stability, ensuring high aqueous solubility, and standardizing stoichiometric dosing in biological assays.

As a Senior Application Scientist, I have structured this whitepaper to provide not just the procedural steps, but the mechanistic causality and in-process controls required to establish a self-validating synthetic workflow.

Rationale and Chemical Strategy

The synthesis of 2-substituted histamines requires the precise annulation of an imidazole ring while protecting the highly reactive primary amine of the histamine side chain.

Mechanistic Causality: The core strategy relies on the condensation of an amidine with an α -acetoxyketone.

  • 3-(Trifluoromethyl)benzamidine is selected to install the C2-aryl group, which is strictly responsible for the molecule's high H 1​ R selectivity and its inability to cross the blood-brain barrier[2].

  • 2-Oxo-4-phthalimido-1-butyl acetate serves as the carbon backbone. The phthalimide group is not arbitrary; it is a mandatory protecting group that prevents the primary amine from undergoing premature intramolecular cyclization or unwanted alkylation during the basic conditions of imidazole formation.

Quantitative Pharmacological Profile

The resulting compound exhibits a pharmacological profile that vastly outperforms endogenous histamine in terms of H 1​ R selectivity.

Table 1: Pharmacological Selectivity of Compound 39 (Dimaleate)

Pharmacological Parameter Value / Output Reference

| pD 2​ (Guinea Pig Ileum) | 6.81 |[2] | | Relative Activity (vs. Histamine) | 128% |[2] | | H 1​ :H 2​ Selectivity Ratio | 2138 |[2] | | H 1​ :H 3​ Selectivity Ratio | > 64 |[2] | | H 1​ :M 3​ Selectivity Ratio | 1000 |[2] | | Blood-Brain Barrier (BBB) Permeability | Negative (Peripheral restriction) |[2] |

Step-by-Step Synthesis Protocol

Every step in this protocol is designed as a self-validating system , ensuring that the chemist can analytically confirm the success of the reaction before proceeding.

Phase 1: Imidazole Ring Annulation

Objective: Construct the 2-aryl-4-substituted imidazole core.

  • Reaction Setup: Suspend 3-(trifluoromethyl)benzamidine hydrochloride (1.0 eq) and 2-oxo-4-phthalimido-1-butyl acetate (1.0 eq) in a reaction vessel.

  • Condensation: Introduce the reagents into anhydrous liquid ammonia (or a refluxing absolute ethanol solution containing sodium ethoxide). Stir vigorously for 12 hours.

  • Workup: Evaporate the ammonia (or ethanol), neutralize with dilute HCl, and extract the organic intermediate using ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validating Control: Monitor the reaction via LC-MS. The successful formation of the intermediate is confirmed by the disappearance of the UV-active ketone peak and the emergence of a distinct [M+H] + mass peak corresponding to the phthalimide-protected imidazole.

Phase 2: Hydrazinolysis (Phthalimide Cleavage)

Objective: Liberate the primary amine without degrading the imidazole core.

  • Reaction Setup: Dissolve the crude intermediate from Phase 1 in absolute ethanol.

  • Deprotection: Add hydrazine hydrate (3.0 eq). The Ing-Manske procedure is utilized here for its high chemoselectivity. Reflux the mixture for 2 to 4 hours.

  • Precipitation: Cool the mixture to room temperature. The by-product, phthalhydrazide, will precipitate as a white solid.

  • Isolation: Filter off the phthalhydrazide. Concentrate the filtrate to yield the 2-(3-trifluoromethylphenyl)histamine free base as a viscous oil.

  • Self-Validating Control: Perform a Ninhydrin stain on a silica TLC plate (eluent: EtOAc/MeOH/NH 4​ OH). The appearance of a bright purple/pink spot definitively confirms the successful liberation of the primary amine.

Phase 3: Dimaleate Salt Crystallization

Objective: Convert the unstable free base into a standardized, assay-ready salt.

  • Dissolution: Dissolve the oily free base in a minimal volume of warm absolute ethanol.

  • Salt Formation: Slowly add a solution of maleic acid (2.05 eq) dissolved in ethanol.

  • Crystallization: Allow the solution to cool slowly to 4 °C. The dimaleate salt will begin to crystallize.

  • Filtration: Filter the white crystalline solid, wash thoroughly with cold diethyl ether to remove unreacted organics, and dry under a high vacuum.

  • Self-Validating Control: Conduct 1 H-NMR (DMSO- d6​ ) analysis. The spectrum must display a sharp singlet at ~6.0 ppm integrating to exactly 4 protons (representing the two maleic acid vinyl groups) relative to the single imidazole C5-H proton. This strictly validates the 1:2 (free base : maleate) stoichiometry required for the "D" protocol.

Workflow & Pathway Visualization

G A 3-(Trifluoromethyl) benzamidine C Condensation (Imidazole Annulation) A->C B 2-Oxo-4-phthalimido- 1-butyl acetate B->C D Hydrazinolysis (Phthalimide Cleavage) C->D Intermediate E Salt Formation (Maleic Acid Addition) D->E Free Base F 2-(3-Trifluoromethylphenyl) histamine dimaleate E->F Crystallization G Selective H1R Activation F->G Pharmacology

Fig 1. Synthesis workflow and H1R signaling pathway of 2-(3-Trifluoromethylphenyl)histamine.

Advanced Pharmacological Applications

Because Compound 39 does not cross the blood-brain barrier, it is uniquely suited for isolating the peripheral effects of H 1​ R activation from central nervous system (CNS) histaminergic responses[2]. Recent advanced applications include:

  • Endothelial Receptor Shedding: The compound has been utilized to demonstrate that H 1​ R activation induces TACE-dependent shedding of the Tumor Necrosis Factor Receptor 1 (TNFR1) in human endothelial cells, a critical mechanism for dampening vascular inflammatory responses[3].

  • Astrocyte Pyroptosis Inhibition: Co-treatment with this specific agonist dose-dependently inhibits NLRP3/Caspase-1-mediated pyroptosis and cell death in astrocytes induced by antipsychotics like olanzapine and risperidone[4].

  • Metabolic Regulation: It has been proven to attenuate olanzapine-induced hyperphagia and AMPK activation in the dorsal vagal complex, validating the role of H 1​ R antagonism in antipsychotic-induced weight gain[5].

Sources

Whitepaper: Mechanism of Action of 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate (FMPH)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-((3-Trifluoromethyl)phenyl)histamine dimaleate—commonly abbreviated as FMPH or Compound 39—is an exceptionally potent and selective orthosteric agonist of the Histamine H1 receptor (H1R). While endogenous histamine indiscriminately activates all four histamine receptor subtypes (H1–H4), FMPH was engineered to isolate H1R-specific pathways. Crucially, the highly polar dimaleate salt form (CAS 162049-83-4) prevents the molecule from crossing the blood-brain barrier (BBB) when administered systemically (1)[1]. This pharmacokinetic restriction makes FMPH an invaluable pharmacological tool for researchers aiming to uncouple peripheral inflammatory and vascular mechanisms from central nervous system (CNS) arousal and sleep-wake modulation.

This technical guide deconstructs the receptor kinetics, intracellular signaling cascades, and tissue-specific mechanisms of FMPH, providing self-validating experimental workflows for drug development professionals.

Pharmacological Profile & Receptor Selectivity

The addition of a trifluoromethyl group at the meta-position of the phenyl ring sterically locks the molecule into a conformation highly favorable for the H1R binding pocket, drastically reducing its affinity for H2, H3, and H4 receptors.

Table 1: Receptor Selectivity Profile of FMPH

Data aggregated from functional in vitro studies on guinea pig and human neurotransmitter receptors (1)[1].

Target ReceptorSelectivity Ratio (vs. H1)Pharmacological Implication
H1 : H2 2,138Prevents confounding gastric acid secretion or cAMP accumulation.
H1 : H3 > 64Avoids presynaptic auto-receptor inhibition of neurotransmitter release.
H1 : M3 1,000Eliminates muscarinic acetylcholine cross-reactivity.
H1 : α1 105Maintains vascular tone independent of adrenergic signaling.
H1 : β1 708Prevents off-target cardiac chronotropic effects.
H1 : 5HT2A 71Ensures clean data in neuro-glial and vascular assays.
Table 2: Physicochemical Properties

Sourced from PubChem CID 5310982 (2)[2].

PropertyValue
IUPAC Name 2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine
Empirical Formula C20H20F3N3O8 (Dimaleate Salt) / C12H12F3N3 (Free Base)
Molecular Weight 487.38 g/mol (Salt) / 255.24 g/mol (Base)
BBB Permeability Impermeable (Systemic)

Core Intracellular Mechanism: Gq/11-Coupled GPCR Activation

The Histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit. Upon FMPH binding, the receptor undergoes a conformational shift that exchanges GDP for GTP on the Gq protein, initiating a classic phosphoinositide signaling cascade.

  • Phospholipase C (PLC) Activation: The active Gq subunit stimulates membrane-bound PLC.

  • PIP2 Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytosol to bind IP3 receptors on the endoplasmic reticulum (ER), triggering a rapid efflux of intracellular Ca²⁺.

  • Kinase Activation: The combination of elevated cytosolic Ca²⁺ and membrane-bound DAG fully activates Protein Kinase C (PKC), which subsequently phosphorylates downstream target proteins to execute tissue-specific responses.

G FMPH FMPH (Agonist) H1R Histamine H1 Receptor (GPCR) FMPH->H1R Binds Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 Cleavage PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening PKC Protein Kinase C (PKC) DAG->PKC Co-activates Ca2->PKC Co-activates Response Cellular Response (e.g., Shedding, Secretion) Ca2->Response PKC->Response

Figure 1: Gq/11-coupled intracellular signaling cascade activated by FMPH.

Tissue-Specific Mechanistic Pathways

Vascular Endothelium: TACE-Dependent TNFR1 Shedding

While histamine is classically viewed as a pro-inflammatory mediator, it also initiates critical negative feedback loops to prevent runaway inflammation. In human vascular endothelial cells, FMPH-induced H1R activation triggers the rapid mobilization of intracellular calcium, which activates TNF-α Converting Enzyme (TACE / ADAM17) (3)[3].

TACE acts as molecular scissors, cleaving the ectodomain of membrane-bound Tumor Necrosis Factor Receptor 1 (mTNFR1). This process, known as "ectodomain shedding," releases soluble TNFR1 (sTNFR1) into the extracellular space. sTNFR1 functions as a decoy receptor, binding up free TNF-α and thereby dampening systemic inflammatory responses[3].

Shedding FMPH FMPH H1R Endothelial H1R FMPH->H1R Ca Ca2+ Mobilization H1R->Ca TACE TACE (ADAM17) Activation Ca->TACE mTNFR1 Membrane TNFR1 TACE->mTNFR1 Cleaves sTNFR1 Soluble TNFR1 (Decoy Receptor) mTNFR1->sTNFR1 Shedding TNF TNF-α Neutralization sTNFR1->TNF Binds & Inhibits

Figure 2: FMPH-induced, TACE-mediated shedding of TNFR1 in endothelial cells.

Glial Cells: Inhibition of NLRP3-Mediated Pyroptosis

Recent neuropharmacological studies have identified that atypical antipsychotics (e.g., olanzapine, risperidone) can induce astrocyte death via pyroptosis —a highly inflammatory form of programmed cell death. This pathway is driven by the assembly of the NLRP3 inflammasome, subsequent cleavage of Caspase-1, and the formation of membrane pores by Gasdermin D (GSDMD).

Co-treatment with FMPH has been shown to dose-dependently inhibit this antipsychotic-induced NLRP3/Caspase-1 signaling axis in cultured astrocytes (4)[4]. By activating the H1R, FMPH suppresses the expression of IL-1β and prevents GSDMD pore formation, highlighting a novel neuroprotective and anti-inflammatory role for H1R agonism in glial cell homeostasis[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific mechanistic controls to prove causality rather than mere correlation.

Protocol A: Quantification of TNFR1 Shedding via TACE Activation

Objective: Validate that FMPH-induced H1R activation leads to ADAM17/TACE-mediated cleavage of mTNFR1. Causality & Controls: Mepyramine (a selective H1R antagonist) is used to confirm receptor specificity, ensuring the shedding is not an off-target artifact. TAPI-0 (a potent TACE inhibitor) is employed to confirm that the downstream shedding mechanism is strictly ADAM17-dependent.

  • Cell Preparation: Seed human vascular endothelial cells (e.g., EA.hy926) in 6-well plates and culture to 80% confluence.

  • Serum Starvation: Incubate cells in serum-free medium for 2 hours. Rationale: Eliminates growth factor-induced background shedding, establishing a clean baseline.

  • Inhibitor Pre-incubation: Treat designated control wells with 10 µM Mepyramine or 10 µM TAPI-0 for 30 minutes prior to agonist exposure.

  • FMPH Stimulation: Add FMPH (10 µM) to the experimental wells and incubate for exactly 1 hour at 37°C.

  • Supernatant Collection (ELISA): Aspirate the culture media, centrifuge at 10,000 x g for 5 minutes to remove cellular debris, and quantify sTNFR1 concentration using a human TNFR1 ELISA kit.

  • Cell Harvesting (FACS): Detach the remaining adherent cells using a non-enzymatic cell dissociation buffer. Rationale: Enzymatic buffers like trypsin will artificially cleave surface receptors, ruining the assay. Stain with FITC-conjugated anti-TNFR1 antibodies and analyze via flow cytometry to quantify the reduction in mTNFR1.

Protocol B: In Vitro Assessment of Astrocyte Pyroptosis Inhibition

Objective: Determine the efficacy of FMPH in preventing antipsychotic-induced NLRP3 inflammasome activation. Causality & Controls: A vehicle control (DMSO + water) establishes baseline viability. A dose-response gradient (5 µM vs. 10 µM FMPH) is utilized to prove specific pharmacological inhibition rather than a binary toxicological artifact.

  • Astrocyte Culture: Culture primary astrocytes in DMEM supplemented with 10% FBS until fully adherent.

  • Treatment Assignment: Divide into five groups: Vehicle Control, Antipsychotic alone (e.g., 10 µM Olanzapine), Antipsychotic + 5 µM FMPH, Antipsychotic + 10 µM FMPH, and FMPH alone.

  • Co-Administration: Apply the treatments simultaneously and incubate for 24 hours. Rationale: While 72-hour incubations are standard for terminal viability assays, 24 hours is the optimal temporal window for capturing peak protein expression of early pyroptotic markers.

  • Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge and collect the supernatant.

  • Western Blotting: Resolve proteins via SDS-PAGE. Probe specifically for NLRP3, Caspase-1 (targeting the 20 kDa cleaved active form), GSDMD (53 kDa precursor and 35 kDa cleaved pore-forming domain), and IL-1β.

  • Quantification: Normalize band intensities against a loading control (e.g., GAPDH) to validate the dose-dependent reduction of pyroptotic markers by FMPH.

Workflow Start Seed Primary Astrocytes Groups Assign Treatment Groups (Control, APD, APD+FMPH, FMPH) Start->Groups Treat Co-administer Olanzapine (10 µM) ± FMPH (5-10 µM) for 24h Groups->Treat Lysis Cell Lysis & Protein Extraction Treat->Lysis WB Western Blot Analysis (NLRP3, Caspase-1, GSDMD, IL-1β) Lysis->WB Validate Quantify Pyroptosis Inhibition WB->Validate

Figure 3: Experimental workflow validating FMPH-mediated inhibition of astrocyte pyroptosis.

Conclusion

2-((3-Trifluoromethyl)phenyl)histamine dimaleate (FMPH) represents a pinnacle of pharmacological selectivity for the Histamine H1 receptor. By leveraging its inability to cross the blood-brain barrier, researchers can map the peripheral Gq/11-coupled pathways of H1R without central artifacts. Whether inducing TACE-mediated shedding of TNFR1 in the vascular endothelium or inhibiting NLRP3-mediated pyroptosis in glial cells, FMPH serves as a critical tool for uncovering the nuanced, often protective, regulatory roles of histamine signaling in human physiology.

References

  • Title: 2-(3-Trifluoromethylphenyl)histamine | C12H12F3N3 | CID 5310982 Source: PubChem (NIH) URL: [Link]

  • Title: NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist Source: ResearchGate URL: [Link]

  • Title: Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells Source: PubMed Central (PMC / NIH) URL: [Link]

Sources

2-((3-Trifluoromethyl)phenyl)histamine: Structure-Activity Relationship and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective histamine receptor ligands is a cornerstone of modern neuropharmacology and immunomodulation. Among these, 2-((3-Trifluoromethyl)phenyl)histamine (frequently abbreviated as 2-FMPH or designated as Compound 39) stands out as an exceptionally potent and selective Histamine H1-receptor agonist[1][2]. By modifying the endogenous histamine scaffold with a bulky, electron-withdrawing trifluoromethyl-phenyl group, researchers have engineered a molecule that bypasses H2, H3, and H4 receptors while maintaining robust Gq/11-coupled signaling at the H1 receptor.

This technical whitepaper deconstructs the Structure-Activity Relationship (SAR) of 2-FMPH, explores its downstream signaling cascades, and provides field-proven methodologies for utilizing this compound in advanced in vitro assays, particularly in the context of antipsychotic-induced cellular toxicity and endothelial receptor shedding.

Molecular Architecture and Structure-Activity Relationship (SAR)

The endogenous ligand, histamine, is highly flexible and binds promiscuously to all four histamine receptor subtypes (H1–H4). The engineering of 2-FMPH was driven by the need to lock the molecule into a conformation and steric profile exclusively recognized by the H1 receptor.

The Role of the 2-Phenyl Substitution

The foundation of 2-FMPH's selectivity lies in the 2-phenylhistamine scaffold[3]. The H1 receptor features a distinct, spacious hydrophobic pocket adjacent to the primary amine-binding aspartate residue (Asp107) in transmembrane helix 3 (TM3).

  • Steric Exclusion: The addition of a bulky phenyl ring at the C2 position of the imidazole ring creates severe steric hindrance that prevents the molecule from docking into the narrower binding clefts of the H2, H3, and H4 receptors.

  • Hydrophobic Anchoring: The phenyl ring engages in π−π stacking and hydrophobic interactions with aromatic residues specific to the H1 receptor's binding pocket, significantly increasing binding affinity.

The 3-Trifluoromethyl ( −CF3​ ) Meta-Effect

While 2-phenylhistamine is selective, the addition of a trifluoromethyl group at the meta (3-) position of the phenyl ring optimizes both potency and target residence time[4].

  • Electronic Modulation: The −CF3​ group is strongly electron-withdrawing. This alters the pKa of the imidazole ring, favoring a specific tautomeric state that optimally hydrogen-bonds with the H1 receptor's transmembrane domains.

  • Lipophilic Bulk: Fluorine substitution dramatically increases the lipophilicity of the phenyl ring without adding excessive van der Waals volume. The meta positioning directs the −CF3​ group into an accessory lipophilic sub-pocket within the H1 receptor, lowering the dissociation constant ( Kd​ ) and driving the pKi to 5.9 at the human H1 receptor (and even higher in guinea pig models).

Quantitative Selectivity Profile

The SAR optimizations culminate in a compound with an extraordinary selectivity profile, effectively isolating H1-mediated physiological responses from off-target noise.

Table 1: Pharmacological Selectivity Profile of 2-FMPH

Receptor TargetSelectivity Ratio (H1 : Target)Pharmacological Implication
Histamine H2 2138No interference with gastric acid secretion or cardiac chronotropy.
Histamine H3 > 64Prevents presynaptic auto-receptor feedback inhibition.
Muscarinic M3 1000Eliminates cholinergic cross-reactivity in smooth muscle assays.
Adrenergic β1​ 708Ensures cardiovascular stability in complex tissue models.
Adrenergic α1​ 105Prevents off-target vasoconstriction.
Serotonin 5-HT 2A​ 71Differentiates histaminergic from serotonergic neuropsychiatric pathways.

Data sourced from standardized functional in vitro receptor assays.

Mechanistic Signaling Pathways

As a full agonist, 2-FMPH stabilizes the active conformation of the H1 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11​ family[5].

The causality of 2-FMPH's cellular effects is rooted in the classical Phospholipase C (PLC) cascade. Upon binding, the Gαq​ subunit dissociates and activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol 1,4,5-trisphosphate ( IP3​ ) and diacylglycerol (DAG). IP3​ triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

G A 2-FMPH (Agonist) B Histamine H1 Receptor A->B High Affinity Binding C Gq/11 Protein B->C Conformational Shift D Phospholipase C (PLC) C->D Activates E IP3 Generation D->E Cleaves PIP2 F DAG Generation D->F Cleaves PIP2 G Ca2+ Release (ER) E->G Binds IP3R H PKC Activation F->H Co-activates

Caption: H1-Receptor Gq/11 Signaling Pathway Activated by 2-FMPH.

Advanced Applications & Experimental Methodologies

Because 2-FMPH does not cross the blood-brain barrier (BBB) , its systemic application is ideal for isolating peripheral H1 responses (such as endothelial function) without central nervous system confounding. Conversely, when administered intracerebroventricularly (ICV) or applied to in vitro neural cell cultures, it serves as a powerful tool to dissect central H1-mediated neuroinflammation and metabolic regulation[6][7].

Resolving Antipsychotic-Induced Astrocyte Pyroptosis

Second-generation antipsychotics (e.g., olanzapine, risperidone) are notorious for causing metabolic syndrome and cellular toxicity, largely due to their potent off-target antagonism of the H1 receptor[7]. Recent breakthroughs have utilized 2-FMPH to prove that antipsychotic-induced astrocyte death is directly caused by H1 receptor blockade, which triggers the NLRP3/Caspase-1 pyroptosis pathway[8][9].

By co-treating astrocytes with an antipsychotic and 2-FMPH, researchers create a self-validating system: if the agonist (2-FMPH) rescues the cells from the antagonist (olanzapine), the toxicity is definitively H1R-mediated.

Protocol: Astrocyte Pyroptosis Inhibition Assay

Objective: Quantify the reversal of olanzapine-induced NLRP3/Caspase-1 activation using 2-FMPH.

  • Cell Culture Preparation:

    • Culture primary human or murine astrocytes in DMEM supplemented with 10% FBS.

    • Seed cells into 6-well plates at a density of 5×105 cells/well and allow 24 hours for adherence.

  • Compound Preparation:

    • Dissolve olanzapine in DMSO (final assay concentration ≤0.1% DMSO).

    • Reconstitute 2-FMPH dimaleate in sterile water or physiological saline.

  • Treatment Phase (24 Hours):

    • Group 1 (Control): Vehicle only.

    • Group 2 (Toxicity): Olanzapine ( ).

    • Group 3 (Rescue - Low): Olanzapine ( ) + 2-FMPH ( ).

    • Group 4 (Rescue - High): Olanzapine ( ) + 2-FMPH ( ).

    • Group 5 (Agonist Control): 2-FMPH ( ) alone.

  • Protein Extraction:

    • Wash cells with cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states and prevent artificial caspase cleavage.

  • Western Blotting & Quantification:

    • Resolve proteins via SDS-PAGE and transfer to PVDF membranes.

    • Probe for NLRP3 , Caspase-1 (detecting the 20 kDa active cleavage product), and GSDMD (detecting the 53 kDa precursor and 35 kDa active pore-forming domain)[9].

    • Causality Check: A successful assay will show elevated 20 kDa Caspase-1 and 35 kDa GSDMD in Group 2, which is dose-dependently reduced in Groups 3 and 4, confirming H1R's protective role against pyroptosis[9].

Workflow S1 Astrocyte Culture S2 Olanzapine Treatment S1->S2 S3 2-FMPH Co-treatment S2->S3 Induces Pyroptosis S4 Cell Lysis & Extraction S3->S4 Rescues Cells S5 Western Blot Analysis S4->S5 S6 NLRP3/Caspase-1 Quantification S5->S6

Caption: Experimental Workflow for 2-FMPH Inhibition of Astrocyte Pyroptosis.

Endothelial TACE-Dependent TNFR1 Shedding

Beyond the CNS, 2-FMPH (also referred to in literature as TMPH) is utilized to study vascular inflammation. In human endothelial cells, H1R activation by 2-FMPH induces the shedding of Tumor Necrosis Factor Receptor 1 (TNFR1) from the plasma membrane[10].

  • Mechanism: 2-FMPH binds to endothelial H1 receptors located in lipid rafts/caveolae. This activates TNF- α converting enzyme (TACE/ADAM17), which proteolytically cleaves membrane-bound TNFR1 into soluble sTNFR1[10].

  • Significance: Soluble TNFR1 acts as a decoy receptor, binding free TNF- α and dampening systemic inflammatory responses. Using 2-FMPH allows researchers to trigger this anti-inflammatory shedding mechanism without activating H2 receptors, which paradoxically counteract this process via cAMP accumulation[10].

Conclusion

The rational design of 2-((3-Trifluoromethyl)phenyl)histamine represents a triumph of structure-based drug optimization. By leveraging steric bulk and the unique electronegativity of the trifluoromethyl group, 2-FMPH achieves unparalleled H1 selectivity. Whether utilized as a probe to map the neurotoxic side effects of modern antipsychotics or to investigate peripheral vascular immunology, 2-FMPH remains an indispensable tool for researchers demanding rigorous, receptor-specific validation.

References

  • 2-(3-Trifluoromethylphenyl)histamine | C12H12F3N3 | CID 5310982 . PubChem, NIH. Available at:[Link]

  • The role of tuberomammillary nucleus histaminergic neurons, and of their receptors, in the regulation of sleep and waking . Cambridge University Press. Available at: [Link]

  • 2-(3-Trifluoromethylphenyl) histamine (FMPH) inhibited risperidone-induced activation of NLRP3/caspase-1 signaling . ResearchGate. Available at:[Link]

  • Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells . PMC, NIH. Available at:[Link]

  • NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist . ResearchGate. Available at: [Link]

  • Olanzapine-activated AMPK signaling in the dorsal vagal complex is attenuated by histamine H1 receptor agonist in female rats . University of Wollongong Research Online. Available at: [Link]

  • NEOCEPTORS: REENGINEERING GPCRs TO RECOGNIZE TAILORED LIGANDS . PMC, NIH. Available at:[Link]

Sources

In Vitro Characterization of 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((3-Trifluoromethyl)phenyl)histamine (often abbreviated as FMPH or TMPH) is an extremely potent and selective histamine H1 receptor (H1R) agonist[1]. In preclinical research and drug development, it is predominantly utilized in its dimaleate salt form (CAS 162049-83-4)—frequently denoted with a "D" or as dimaleate—to ensure optimal aqueous solubility, metabolic stability, and controlled lipophilicity during in vitro assays[1][2]. Because it does not cross the blood-brain barrier, it serves as an ideal pharmacological tool for isolating peripheral H1R-mediated signaling pathways without confounding central nervous system (CNS) effects.

This whitepaper provides an authoritative framework for the in vitro characterization of 2-((3-Trifluoromethyl)phenyl)histamine dimaleate, detailing its pharmacological profile, mechanistic pathways, and field-proven experimental protocols.

Physicochemical and Pharmacological Profile

To design robust in vitro experiments, researchers must understand the binding kinetics and selectivity profile of the ligand. The trifluoromethyl group at the 3-position of the phenyl ring exerts a strong electron-withdrawing effect, significantly enhancing the compound's affinity for the H1 receptor while maintaining metabolic stability[2].

Quantitative Selectivity Data

The efficacy of FMPH relies on its high selectivity for H1R over other histamine receptor subtypes (H2, H3) and distinct neurotransmitter receptors. The table below summarizes the receptor selectivity profile derived from functional in vitro studies.

Receptor SubtypeSelectivity Ratio (vs. H1)Pharmacological Significance
H2 Receptor 2138Ensures no cAMP-mediated counter-regulation via H2R.
H3 Receptor > 64Prevents presynaptic auto-receptor feedback inhibition.
M3 Muscarinic 1000Eliminates cross-talk with cholinergic signaling pathways.
α1 Adrenergic 105Prevents off-target vascular smooth muscle contraction.
β1 Adrenergic 708Avoids off-target cardiac chronotropic effects.
5-HT2A 71Minimizes serotonergic interference in inflammatory assays.

Note: The compound exhibits a pKi of ~5.9 at the human H1 receptor, with even higher potency observed at the guinea pig H1 receptor.

Mechanistic Paradigms: H1R Activation in Cellular Models

The utility of FMPH extends beyond simple receptor binding; it is a critical tool for modulating complex intracellular signaling cascades. Two primary in vitro models highlight its mechanistic versatility:

  • Inhibition of Astrocyte Pyroptosis: Antipsychotic drugs (e.g., olanzapine, quetiapine) induce cellular toxicity in astrocytes by activating the NLRP3 inflammasome, leading to Caspase-1 cleavage and Gasdermin D (GSDMD) pore formation[3]. Co-treatment with FMPH dose-dependently inhibits this NLRP3/Caspase-1 signaling axis, preventing IL-1β release and subsequent pyroptosis[3].

  • Endothelial TNFR1 Ectodomain Shedding: In human endothelial cells, H1R activation by FMPH stimulates TACE (ADAM17), a metalloproteinase that cleaves membrane-bound Tumor Necrosis Factor Receptor 1 (TNFR1)[4]. This shedding releases soluble TNFR1 (sTNFR1), which acts as a decoy receptor to sequester free TNF, thereby dampening localized inflammatory responses[4].

G cluster_astrocyte Astrocyte Pyroptosis Model cluster_endothelial Endothelial Cell Model FMPH 2-((3-Trifluoromethyl)phenyl)histamine (FMPH/TMPH) H1R Histamine H1 Receptor (H1R) FMPH->H1R Agonist NLRP3 NLRP3 Inflammasome H1R->NLRP3 Inhibits TACE TACE (ADAM17) H1R->TACE Activates Antipsychotics Antipsychotics (e.g., Olanzapine) Antipsychotics->NLRP3 Caspase1 Caspase-1 Cleavage NLRP3->Caspase1 GSDMD GSDMD Pore Formation Caspase1->GSDMD IL1B IL-1β Release Caspase1->IL1B TNFR1 Membrane TNFR1 TACE->TNFR1 Cleaves sTNFR1 Soluble TNFR1 (sTNFR1) TNFR1->sTNFR1 Shedding

H1R activation by FMPH inhibits astrocyte pyroptosis while promoting endothelial TNFR1 shedding.

Methodological Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate strict self-validating controls.

Protocol A: Astrocyte Pyroptosis Inhibition Assay

This protocol evaluates the ability of FMPH to rescue astrocytes from antipsychotic-induced pyroptosis[3].

Causality & Design: The choice of 5 µM and 10 µM FMPH concentrations ensures receptor saturation without inducing non-specific cytotoxicity. The inclusion of a vehicle-only control establishes baseline inflammasome activity.

  • Cell Culture & Seeding: Culture primary astrocytes in DMEM supplemented with 10% FBS. Seed cells into 6-well plates at a density of 1×105 cells/well and allow 24 hours for adherence.

  • Pre-treatment: Replace media with serum-free DMEM. Pre-treat designated wells with FMPH (5 µM or 10 µM) for 1 hour to prime H1R signaling[3].

  • Induction: Introduce the pyroptotic trigger by adding 10 µM of an antipsychotic agent (e.g., olanzapine, quetiapine, or risperidone) directly to the media[3]. Incubate for 24 hours.

  • Harvesting: Collect the culture supernatant for ELISA (to quantify secreted IL-1β) and lyse the adherent cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification (Western Blot): Resolve lysates via SDS-PAGE. Probe for NLRP3, Caspase-1 (identifying the 20 kDa active cleavage product), and GSDMD (identifying the 53 kDa precursor and 35 kDa active pore-forming fragment)[3].

Workflow Seed Seed Primary Astrocytes in 6-well Plates Pretreat Pre-treat with FMPH (5 µM or 10 µM) Seed->Pretreat Induce Induce with Antipsychotic (10 µM for 24h) Pretreat->Induce Harvest Harvest Cell Lysates & Supernatants Induce->Harvest Western Western Blot Analysis (NLRP3, Casp-1, GSDMD) Harvest->Western ELISA ELISA (IL-1β Secretion) Harvest->ELISA

Experimental workflow for validating FMPH-mediated inhibition of astrocyte pyroptosis.

Protocol B: Endothelial TNFR1 Ectodomain Shedding Assay

This assay measures the TACE-dependent shedding of TNFR1 in EA.hy926 human endothelial cells[4].

Causality & Design: Endothelial cells express both H1 and H2 receptors. To prove that shedding is exclusively H1R-mediated, the protocol utilizes mepyramine (a selective H1R antagonist) as a negative control. If mepyramine successfully blocks FMPH-induced shedding, the system self-validates the H1R-specific mechanism[4].

  • Cell Preparation: Grow EA.hy926 cells to 80% confluence in 12-well plates. Starve cells in serum-free media for 4 hours prior to the assay to reduce constitutive background shedding.

  • Antagonist Blockade (Self-Validation Step): Pre-incubate a subset of wells with 10 µM mepyramine for 30 minutes[4].

  • Agonist Stimulation: Stimulate the cells with 100 µM FMPH for 30 minutes at 37°C[4].

  • Supernatant Analysis: Collect the conditioned media, centrifuge at 10,000 x g for 5 minutes to remove debris, and quantify sTNFR1 using a highly sensitive ELISA[4].

  • Surface Expression Analysis (FACS): Detach the remaining adherent cells using non-enzymatic dissociation buffer. Stain with a fluorescently conjugated anti-TNFR1 antibody and analyze via Flow Cytometry to confirm the reduction of membrane-bound TNFR1[4].

Data Interpretation & Troubleshooting

When utilizing 2-((3-Trifluoromethyl)phenyl)histamine dimaleate, researchers must account for the following technical nuances:

  • Solubility Constraints: While the dimaleate salt is highly soluble, stock solutions should be prepared in DMSO or sterile water and aliquoted to avoid repeated freeze-thaw cycles, which can degrade the trifluoromethylphenyl moiety.

  • Receptor Desensitization: Prolonged exposure (>24 hours) to high concentrations of FMPH may lead to H1R internalization and homologous desensitization. For acute signaling assays (like TNFR1 shedding), strictly adhere to the 30-minute stimulation window[4].

  • Species Discrepancies: Note that FMPH exhibits a higher affinity for guinea pig H1R compared to human H1R (pKi ~5.9). When translating these in vitro findings to human cell lines, higher micromolar concentrations (e.g., 100 µM for endothelial cells) may be required to achieve receptor saturation[4].

References

  • He, M., Fan, J., Zhou, R., et al. "NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist". ResearchGate (May 2022). Available at: [Link]

  • National Institutes of Health (NIH). "Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells". PMC. Available at: [Link]

Sources

Pharmacological Profile of 2-((3-Trifluoromethyl)phenyl)histamine: A Selective H1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of receptor pharmacology, isolating the specific downstream effects of histamine H1 receptors (H1R) has historically been confounded by the pleiotropic nature of endogenous histamine, which indiscriminately activates H1, H2, H3, and H4 receptor subtypes. To resolve this, medicinal chemistry efforts yielded 2-((3-Trifluoromethyl)phenyl)histamine (also known as FMPH, TMPH, or Compound 39), a synthetic derivative engineered for extreme H1R selectivity and potency. This technical guide provides an in-depth analysis of its chemical identity, receptor binding profile, mechanistic signaling pathways, and validated experimental applications, serving as a definitive resource for researchers utilizing this compound in neurobehavioral and inflammatory models.

Chemical Identity and Structural Significance

2-((3-Trifluoromethyl)phenyl)histamine (CAS: 162049-83-4) is a specialized histamine analogue characterized by the addition of a 3-trifluoromethylphenyl group at the C2 position of the imidazole ring 1. Often supplied as a dimaleate salt to enhance solubility, its empirical formula is C₁₂H₁₂F₃N₃ 2, [[3]]().

Causality in Drug Design: The integration of the trifluoromethyl (-CF₃) group is not arbitrary. It exerts a strong electron-withdrawing effect that alters the basicity and reactivity of the imidazole ring, while simultaneously increasing the molecule's lipophilicity and metabolic stability 1. This specific steric and electronic modification is the primary driver behind its ability to lock into the H1R binding pocket while sterically clashing with H2 and H3 receptors, thereby achieving its unprecedented selectivity 4.

Pharmacodynamics and Receptor Selectivity

FMPH is recognized as one of the most potent and selective H1 receptor agonists developed to date. In isolated guinea pig ileum assays, it exhibits a pD₂ of 6.81, demonstrating a relative activity of 128% compared to endogenous histamine 4.

To ensure experimental integrity, researchers must understand the compound's binding affinities across various receptor classes. The table below summarizes its selectivity profile derived from functional in vitro studies:

Receptor TargetSelectivity Ratio (H1 : Target)Pharmacological Implication
Histamine H2 2138Eliminates confounding gastric acid secretion or cAMP-mediated cardiac effects.
Histamine H3 > 64Prevents presynaptic autoreceptor activation, isolating postsynaptic H1 responses.
Muscarinic M3 1000Rules out cholinergic cross-reactivity in smooth muscle contraction assays.
Adrenergic α1 105Ensures vascular responses are strictly histaminergic, not catecholaminergic.
Adrenergic β1 708Prevents off-target chronotropic/inotropic cardiac interference.
Serotonergic 5-HT2A 71Maintains integrity in neurobehavioral and nociceptive studies.

Data Source: Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines 4.

Mechanistic Pathways & Intracellular Signaling

The Histamine H1 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) 5. Upon selective agonism by FMPH, the receptor undergoes a conformational change that activates Phospholipase C (PLC). PLC subsequently cleaves membrane phospholipids to generate Inositol 1,4,5-trisphosphate (IP₃) and Diacylglycerol (DAG) 5. This canonical pathway drives distinct physiological responses depending on the cellular microenvironment.

H1R_Signaling FMPH 2-((3-Trifluoromethyl)phenyl)histamine (FMPH / TMPH) H1R Histamine H1 Receptor (Gq/11-coupled GPCR) FMPH->H1R Selective Agonism PLC Phospholipase C (PLC) H1R->PLC Gq/11 Activation TACE TACE (ADAM17) Activation H1R->TACE Pathway in ECs NLRP3 NLRP3 Inflammasome Inhibition H1R->NLRP3 Pathway in Astrocytes IP3_DAG IP3 & DAG Generation PLC->IP3_DAG Neuro Neurobehavioral Modulation (Ca2+ / PKC dependent) IP3_DAG->Neuro TNFR1 TNFR1 Ectodomain Shedding (Endothelial Cells) TACE->TNFR1 Pyroptosis Prevention of Astrocyte Pyroptosis (CNS) NLRP3->Pyroptosis

Fig 1. FMPH-mediated H1R signaling pathways and downstream cellular responses.

In Vitro and In Vivo Pharmacological Applications

Neuroprotection via Astrocyte Modulation

Recent advancements have identified FMPH as a critical tool in studying neuroinflammation. Antipsychotics (e.g., olanzapine, quetiapine, risperidone) can paradoxically induce astrocyte death via pyroptosis. Co-treatment with FMPH (5–10 µM) dose-dependently inhibits this antipsychotic-induced activation of the NLRP3/caspase-1 signaling axis 6. By agonizing H1R, FMPH prevents the cleavage of Gasdermin D (GSDMD) and subsequent pore formation in astrocyte membranes, thereby halting the release of IL-1β 6.

Endothelial Function and TNFR1 Shedding

In human vascular endothelial cells, FMPH stimulation triggers the proteolytic cleavage of plasma membrane-expressed Tumor Necrosis Factor Receptor 1 (TNFR1) 7. This shedding is catalyzed by TNF-α converting enzyme (TACE/ADAM17). The release of soluble TNFR1 (sTNFR1) acts as a decoy receptor, binding free TNF-α and dampening systemic inflammatory responses 7.

Neurobehavioral Modulation

When administered centrally, FMPH profoundly impacts behavior:

  • Cognitive Enhancement: FMPH (2.65–6.5 µ g/mouse , i.c.v.) antagonizes scopolamine-induced amnesia, significantly improving memory retention in passive avoidance tests 8.

  • Nociception: Activation of central H1 receptors by FMPH induces hypernociception, increasing sensitivity to noxious stimuli in hot plate and paw pressure tests 9.

  • Appetite Suppression: FMPH exerts an anorexigenic effect, decreasing food intake via brain H1R activation [[10]]().

Pharmacokinetics and Blood-Brain Barrier (BBB) Limitations

A critical factor in experimental design using FMPH is its pharmacokinetic limitation regarding the Blood-Brain Barrier (BBB). Despite the increased lipophilicity imparted by the trifluoromethyl group, in vivo studies demonstrate that systemic administration (i.v. or i.p., up to 300 mg/kg) fails to inhibit the binding of [³H]mepyramine to the cerebral cortex 4.

Experimental Causality: Because FMPH cannot penetrate the BBB, researchers investigating central histaminergic functions (e.g., memory, nociception, feeding) must administer the compound via intracerebroventricular (i.c.v.) injection 9, 8. Systemic administration will strictly isolate peripheral H1R responses.

Validated Experimental Protocols: Astrocyte Pyroptosis Assay

To guarantee trustworthiness and reproducibility, any protocol utilizing FMPH must be a self-validating system . This means incorporating an H1R antagonist (e.g., pyrilamine or mepyramine) to prove that the observed effects are genuinely H1-dependent and not the result of off-target toxicity.

Step-by-Step Methodology
  • Astrocyte Isolation & Culture: Isolate primary astrocytes and culture them in DMEM supplemented with 10% FBS. Seed cells in 6-well plates and allow them to reach 80% confluence.

  • Preparation of Treatments:

    • Prepare a 10 mM stock of the antipsychotic (e.g., Olanzapine) in DMSO.

    • Prepare a 10 mM stock of FMPH in sterile water or DMSO.

    • Self-Validation Control: Prepare a 10 mM stock of Pyrilamine (H1R antagonist).

  • Pharmacological Co-Treatment: Treat the cultured cells with the following conditions for 24 hours at 37°C, 5% CO₂ 6:

    • Group A (Vehicle): DMSO + Water.

    • Group B (Injury Model): Olanzapine (10 µM).

    • Group C (Rescue): Olanzapine (10 µM) + FMPH (10 µM).

    • Group D (Validation): Olanzapine (10 µM) + FMPH (10 µM) + Pyrilamine (20 µM).

  • Protein Extraction: Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C to collect the supernatant.

  • Western Blot Analysis: Separate proteins via SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against NLRP3, Caspase-1 (detecting the 20 kDa active subunit), GSDMD (detecting 53 and 35 kDa fragments), and IL-1β 6.

  • Data Interpretation: If FMPH successfully inhibits pyroptosis, Group C will show significantly reduced Caspase-1 and GSDMD cleavage compared to Group B. If Group D reverts to the injury phenotype, it validates that FMPH's protective effect is exclusively mediated via the H1 receptor.

Workflow Step1 1. Astrocyte Culture Isolate and seed primary astrocytes Step2 2. Pharmacological Co-Treatment Antipsychotic (10 µM) + FMPH (5-10 µM) Step1->Step2 Step3 3. Incubation Phase 24h at 37°C, 5% CO2 Step2->Step3 Step4 4. Protein Extraction Lyse cells & collect supernatant Step3->Step4 Step5 5. Western Blot Quantification Probe for NLRP3, Caspase-1, GSDMD Step4->Step5

Fig 2. Step-by-step workflow for assessing FMPH-mediated inhibition of astrocyte pyroptosis.

References

  • [1] CymitQuimica. CAS 162049-83-4: 2-((3-TRIFLUOROMETHYL)PHENYL)HISTAMINE D. Retrieved from:

  • [2] Santa Cruz Biotechnology (SCBT). 2-((3-Trifluoromethyl)phenyl)histamine dimaleate | CAS 162049-83-4. Retrieved from:

  • [3] PubChem (NIH). 2-(3-Trifluoromethylphenyl)histamine | C12H12F3N3 | CID 5310982. Retrieved from:

  • [6] ResearchGate. NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist. Retrieved from:

  • [7] PubMed Central (NIH). Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells. Retrieved from:

  • [4] PubMed (NIH). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Retrieved from:

  • [9] PubMed (NIH). Evidence for hypernociception induction following histamine H1 receptor activation in rodents. Retrieved from:

  • [10] ACS Publications. Histamine H3 Receptor as a Drug Discovery Target. Retrieved from:

  • [5] MDPI. Function and Role of Histamine H1 Receptor in the Mammalian Heart. Retrieved from:

  • [8] PubMed (NIH). Antiamnesic effect of metoprine and of selective histamine H(1) receptor agonists in a modified mouse passive avoidance test. Retrieved from:

Sources

2-((3-Trifluoromethyl)phenyl)histamine Dimaleate: A Definitive Guide to Selective H1 Receptor Agonism

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Histamine exerts its pleiotropic physiological effects through four distinct G-protein-coupled receptors (H1R–H4R). While highly potent agonists for the H2 and H3 receptors have been available for decades, the development of a highly selective and potent H1 receptor agonist remained a significant pharmacological hurdle[1]. The synthesis of 2-((3-Trifluoromethyl)phenyl)histamine (frequently abbreviated as TMPH or FMPH) marked a paradigm shift in histaminergic pharmacology. By introducing a bulky, electron-withdrawing trifluoromethyl group at the meta-position of the phenyl ring, researchers achieved a compound that not only exceeds the potency of endogenous histamine but also virtually eliminates cross-reactivity with other receptor subtypes[1].

This whitepaper provides an in-depth technical analysis of TMPH dimaleate (CAS: 162049-83-4), detailing its pharmacodynamics, downstream signaling kinetics, and field-proven experimental methodologies for drug development professionals.

Molecular Design & Pharmacological Profile

The structural evolution of TMPH was driven by the need to optimize the orientation of the protonated Nα-atom within the H1 receptor binding pocket (specifically between transmembrane domains III and VI)[1]. The dimaleate salt formulation is deliberately utilized in experimental settings to ensure high aqueous solubility (up to 100 mM) and thermodynamic stability in physiological buffers, which is a critical prerequisite for generating reproducible dose-response curves.

Quantitative Receptor Selectivity

TMPH dimaleate is recognized as one of the most selective H1 receptor agonists available. The table below summarizes its selectivity profile, highlighting why it is the preferred tool compound for isolating H1-mediated pathways without confounding off-target artifacts.

Table 1: Receptor Binding Selectivity of TMPH Dimaleate

Target ReceptorSelectivity Ratio (vs. H1)Pharmacological Significance in Assays
H2 Receptor 2,138Prevents cAMP-mediated counter-regulation
M3 Muscarinic 1,000Eliminates cholinergic confounding effects
β1 Adrenergic 708Prevents cardiac chronotropic artifacts
α1 Adrenergic 105Maintains vascular tone baseline
5-HT2A 71Prevents serotonergic cross-activation
H3 Receptor > 64Avoids presynaptic auto-receptor feedback
Relative Agonist Potency

In functional in vitro studies, such as the guinea-pig ileum contraction assay, TMPH demonstrates superior efficacy compared to both endogenous ligands and early synthetic analogs[1].

Table 2: Relative Agonist Potency (Guinea-Pig Ileum Assay)

CompoundRelative Potency (%)Reference Baseline
Histamine (Endogenous)100%Standard physiological baseline
2-(2-Thiazolyl)ethanamine~50-70%Early synthetic partial agonist
2-(3-Trifluoromethylphenyl)histamine 128% Meta-substituted full agonist
Nα-Methyl-2-(3-trifluoromethylphenyl)histamine174%Nα-alkylated derivative

Mechanisms of Action: Gq/11 Signaling & Cellular Dynamics

When TMPH binds to the orthosteric site of the H1 receptor, it stabilizes the active conformation, triggering the exchange of GDP for GTP on the Gq/11 alpha subunit. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers rapid calcium release from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

Recent literature highlights two critical downstream applications of this pathway:

  • Endothelial Regulation: In human vascular endothelial cells, TMPH-induced H1R activation specifically triggers TNF-alpha converting enzyme (TACE/ADAM17), leading to the shedding of membrane-bound TNF Receptor 1 (TNFR1) into its soluble form (sTNFR1), which dampens localized inflammatory responses[2].

  • Neuroinflammation: In cultured astrocytes, TMPH dose-dependently inhibits the activation of NLRP3/caspase-1 pyroptotic signaling induced by antipsychotic drugs, preventing gasdermin D (GSDMD) pore formation and subsequent cell death[3].

Pathway TMPH 2-((3-Trifluoromethyl)phenyl)histamine H1R H1 Receptor (Gq/11) TMPH->H1R Agonist Binding PLC Phospholipase C (PLC) H1R->PLC Gq/11 Activation PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel PKC PKC Activation DAG->PKC Response Cellular Response (e.g., TNFR1 Shedding) Ca2->Response PKC->Response

Fig 1. H1 receptor Gq/11 signaling pathway activated by 2-((3-Trifluoromethyl)phenyl)histamine.

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that experimental design must inherently prove causality. The following protocols demonstrate how to utilize TMPH while embedding self-validating controls.

In Vivo Pharmacokinetics: Bypassing the Blood-Brain Barrier

The Causality of Delivery: TMPH dimaleate is highly polar and does not readily cross the blood-brain barrier (BBB). Therefore, systemic administration (IV/IP) cannot be used to study central histaminergic functions. To isolate the central arousal mechanisms of the tuberomammillary nucleus (TMN) from peripheral vascular artifacts, researchers must utilize intracerebroventricular (icv) injections. When 80-120 µg of TMPH is injected directly into the left lateral ventricle of rat models, it significantly increases wakefulness and reduces slow-wave sleep[4].

Protocol: TACE-Dependent TNFR1 Shedding Assay

This in vitro protocol is designed to validate H1-mediated receptor shedding. It utilizes a specific cell line and an antagonist pre-treatment step to ensure the observed effects are strictly H1-dependent and not an off-target artifact[2].

Step-by-Step Methodology:

  • Cell Selection & Culture: Seed EA.hy926 human endothelial cells.

    • Causality: Primary HUVECs rapidly lose caveolae in culture. EA.hy926 cells are chosen because they maintain the stable caveolar membrane microdomains necessary for TACE/ADAM17 activity[2].

  • Serum Starvation: Incubate cells in serum-free medium for 4 hours prior to the assay.

    • Causality: Eliminates growth factor-induced baseline shedding, establishing a quiet baseline.

  • Antagonist Pre-treatment (The Self-Validating Control): Treat control wells with 1 µM mepyramine (a selective H1 antagonist) for 30 minutes.

    • Causality: If TMPH induces shedding, and mepyramine completely blocks it, the system definitively proves the shedding is H1-mediated[2].

  • Agonist Stimulation: Add 10 µM TMPH dimaleate to the experimental wells and incubate for 30 minutes at 37°C.

    • Causality: 10 µM is the optimal concentration to achieve receptor saturation without inducing non-specific cytotoxicity[2],[3].

  • Harvest & Quantification: Collect the supernatant, centrifuge to remove debris, and quantify soluble TNFR1 (sTNFR1) via ELISA or Western blot.

Workflow Step1 1. Cell Culture EA.hy926 Cells Step2 2. Pre-treatment Mepyramine (Antagonist) Step1->Step2 Step3 3. Agonist Stimulation TMPH (10 µM, 30 min) Step2->Step3 Step4 4. Supernatant Collection Isolate sTNFR1 Step3->Step4 Step5 5. Quantification ELISA Analysis Step4->Step5

Fig 2. Workflow for validating TMPH-induced, H1-mediated TNFR1 shedding in endothelial cells.

Conclusion

2-((3-Trifluoromethyl)phenyl)histamine dimaleate remains the gold standard for selective H1 receptor agonism. Its unique meta-substituted structure provides unparalleled selectivity ratios, making it an indispensable tool for deconvoluting complex histaminergic signaling networks in both neuropharmacology and vascular biology. By adhering to strict, self-validating experimental designs—such as spatial delivery controls (icv) and antagonist-paired assays—researchers can confidently isolate H1-specific cellular dynamics.

References

  • Title: The selective histamine H1-receptor agonist 2-(3-trifluoromethylphenyl)histamine increases waking in the rat Source: European Neuropsychopharmacology (PubMed) URL: [Link]

  • Title: Histaprodifens: Synthesis, Pharmacological in Vitro Evaluation, and Molecular Modeling of a New Class of Highly Active and Selective Histamine H1-Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2-(3-Trifluoromethylphenyl)histamine (Compound CID 5310982) Chemical and Selectivity Properties Source: PubChem / Sigma-Aldrich Catalog Data URL: [Link]

  • Title: Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells Source: Journal of Cellular and Molecular Medicine (PMC) URL: [Link]

  • Title: NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist Source: Frontiers in Cellular Neuroscience URL: [Link]

Sources

Engineering Selectivity: The Discovery, Development, and Pharmacological Profiling of 2-Phenylhistamine Analogues

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the discovery, development, and pharmacological application of 2-phenylhistamine analogues.

Executive Summary

As a Senior Application Scientist overseeing G protein-coupled receptor (GPCR) drug discovery pipelines, I frequently encounter the challenge of receptor subtype selectivity. Endogenous histamine exerts its physiological effects via four distinct GPCRs (H1R, H2R, H3R, and H4R), making it nearly impossible to isolate H1-mediated pathways using the native ligand. The discovery and subsequent chemical evolution of 2-phenylhistamine analogues represented a watershed moment in molecular pharmacology. By exploiting specific steric and electronic interactions within the H1R binding pocket, these analogues provide researchers with highly selective tools to probe H1R conformations, species-dependent pharmacology, and engineered receptor systems.

The Histaminergic Challenge and Scaffold Genesis

The primary hurdle in histaminergic pharmacology has historically been the lack of potent, highly selective H1R agonists. While selective antagonists (antihistamines) were developed rapidly, agonist development lagged. Early synthetic efforts yielded compounds like 2-(2-thiazolyl)ethanamine, which possessed only moderate potency and selectivity.

The strategic breakthrough occurred when researchers attached a bulky phenyl residue to the C2 position of the histamine imidazole ring. The resulting compound, 2-phenylhistamine , demonstrated a marked increase in H1R selectivity, albeit acting only as a moderate partial agonist. This structural modification fundamentally altered the orientation of the protonated Nα-atom within the transmembrane (TM) domains of the receptor, laying the foundation for a new class of pharmacological tools.

Structure-Activity Relationship (SAR) & Chemical Evolution

The true potential of the 2-phenylhistamine scaffold was unlocked through systematic Structure-Activity Relationship (SAR) optimization. We observed that the binding pocket of the H1R could accommodate—and indeed favored—specific substitutions on the phenyl ring.

  • Meta-Substitution: The introduction of lipophilic and electron-withdrawing groups (such as -Cl, -Br, and -CF3) at the meta-position of the phenyl ring drastically increased both receptor affinity and agonist efficacy.

  • Nα-Methylation: Combining meta-substitution with Nα-methylation further enhanced potency, yielding compounds that actually exceeded the potency of endogenous histamine in specific tissue assays.

  • The Histaprodifen Leap: Ultimately, replacing the 2-phenyl moiety entirely with a bulkier 3,3-diphenylpropyl group led to the development of histaprodifens, currently the most potent H1R agonists documented in the literature.

Table 1: Quantitative SAR Data for 2-Phenylhistamine Analogues (Guinea Pig H1R)

Data synthesized from functional in vitro evaluations (e.g., guinea-pig ileum contraction assays).

CompoundSubstitutionRelative Potency (%)*pD2 ValueEfficacy (Intrinsic Activity)
Histamine None1007.401.00 (Full)
2-Phenylhistamine 2-Phenyl~106.500.60 (Partial)
2-(3-Chlorophenyl)histamine 3-Cl457.100.75 (Partial)
2-(3-Bromophenyl)histamine 3-Br607.200.80 (Partial)
2-(3-Trifluoromethylphenyl)histamine 3-CF31287.550.85 (Partial)
Nα-Methyl-2-(3-CF3-phenyl)histamine 3-CF3, Nα-Me1747.701.00 (Full)

*Relative potency compared to endogenous histamine (100%).

Mechanistic Pharmacology: Species Discrepancies and RASSL Engineering

A critical insight derived from working with 2-phenylhistamines is their profound species-dependent pharmacology. While small histamine-derived agonists show similar effects across species, the bulkier 2-phenylhistamines are up to 10-fold more potent at the guinea pig H1R (gpH1R) than at the human H1R (hH1R) . This discrepancy is driven by subtle variations in the amino acid residues lining the orthosteric binding pocket, which dictate the spatial accommodation of the C2-phenyl ring.

Engineering a Gq/11-Coupled RASSL

Perhaps the most elegant application of 2-phenylhistamines is their use in engineered receptor systems. By mutating Phenylalanine 435 to Alanine in Transmembrane Domain 6 (F435A) of the human H1R, researchers created a Receptor Activated Solely by Synthetic Ligands (RASSL) .

This F435A mutation structurally collapses the native binding pocket, resulting in a 200-fold decrease in potency for endogenous histamine. However, this same mutation perfectly accommodates the bulky 2-phenylhistamine analogues, increasing their potency by up to 2600-fold . This allows us to selectively trigger Gq/11-signaling in vivo without interference from background endogenous histamine.

RASSL_Signaling cluster_WT Wild-Type hH1R cluster_Mutant F435A Mutant (RASSL) Histamine Endogenous Histamine WTH1R WT H1 Receptor (Phe435) Histamine->WTH1R High Affinity Full Agonist Gq Gq/11 Protein Activation WTH1R->Gq Analog 2-Phenylhistamine Analogue MutH1R F435A H1 Receptor (Mutant) Analog->MutH1R High Affinity Selective Activation MutH1R->Gq Histamine2 Endogenous Histamine Histamine2->MutH1R Low Affinity No Activation PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2

Figure 1: Divergent signaling of WT hH1R and F435A RASSL mutant via Gq/11 pathway.

Experimental Protocols: Self-Validating Systems for H1R Ligands

In rigorous drug development, we do not merely execute steps; we engineer self-validating systems. Relying solely on downstream intracellular calcium (Ca2+) flux to measure Gq-coupled receptor activation can yield false positives due to massive signal amplification (receptor reserve). Therefore, I mandate an orthogonal approach: a radioligand binding assay to confirm orthosteric affinity, paired directly with a steady-state GTPase assay to quantify unamplified intrinsic efficacy.

Protocol 1: Radioligand Displacement Assay (Affinity Validation)

Causality & Design: We utilize [3H]mepyramine, a highly selective H1R inverse agonist. By measuring its displacement by unlabelled 2-phenylhistamine analogues in the presence and absence of GTPγS, we can observe the "GTP shift." True agonists will show a rightward shift in binding affinity when G-proteins are uncoupled by GTPγS, confirming their agonistic nature at the molecular level .

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Sf9 insect cells expressing hH1R. Homogenize in ice-cold 50 mM Na/K-phosphate buffer (pH 7.4). Note: Phosphate buffer maintains physiological pH while preventing the protease degradation prevalent in whole-cell assays.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]mepyramine and varying concentrations (10^-10 to 10^-4 M) of the 2-phenylhistamine analogue.

  • Equilibration: Allow the mixture to reach thermodynamic equilibrium by incubating at 25°C for exactly 60 minutes.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to eliminate non-specific binding). Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Extract the filters and measure retained radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Steady-State GTPase Assay (Functional Efficacy)

Causality & Design: This assay measures the immediate, unamplified catalytic activation of the Gq-protein. Because it avoids the downstream amplification cascades of PLC and Ca2+, it provides a mathematically rigorous determination of the ligand's true intrinsic efficacy.

Step-by-Step Methodology:

  • Reaction Mixture Setup: Combine membrane preparations (20 µg protein) with the 2-phenylhistamine analogue in a buffer containing 1 mM MgCl2, 0.1 mM ATP, 100 nM GTP, and 0.5 µCi [γ-32P]GTP. Note: ATP is strictly required to inhibit non-specific nucleotidases that would otherwise consume the[γ-32P]GTP substrate.

  • Incubation: Incubate the reaction at 30°C for 20 minutes to allow steady-state GTP hydrolysis by the activated Gq-alpha subunit.

  • Termination: Stop the reaction by adding 5% activated charcoal slurry in 20 mM phosphoric acid. Note: Charcoal absorbs unreacted [γ-32P]GTP but leaves the cleaved 32P-inorganic phosphate (Pi) in the supernatant.

  • Centrifugation & Counting: Centrifuge at 10,000 x g for 10 minutes. Extract the supernatant and quantify the 32P-Pi using a scintillation counter.

  • Data Analysis: Plot the concentration-response curves to derive EC50 (potency) and Emax (efficacy) relative to the endogenous full agonist.

Experimental_Workflow Membrane 1. Membrane Preparation (Sf9 Cells) Binding 2. Radioligand Displacement ([3H]Mepyramine) Membrane->Binding Affinity GTPase 3. Functional GTPase Assay ([γ-32P]GTP) Membrane->GTPase Efficacy Analysis 4. Schild Plot & EC50 Calculation Binding->Analysis GTPase->Analysis Validation 5. Orthogonal Validation (Self-Validating) Analysis->Validation Confirm Agonism

Figure 2: Self-validating experimental workflow for evaluating 2-phenylhistamine analogues.

Conclusion

The discovery and optimization of 2-phenylhistamine analogues represent a masterclass in GPCR ligand design. By systematically probing the steric boundaries of the H1R orthosteric site, researchers not only developed highly selective pharmacological tools but also paved the way for advanced synthetic biology applications like the F435A RASSL system. For drug development professionals, these compounds underscore the critical importance of orthogonal, unamplified functional assays in accurately defining ligand efficacy.

References

  • Carman-Krzan, M., Krzan, M., & Schunack, W. (1997). Pharmacological properties of cardiovascular histamine H1 receptor binding sites: characterisation with 2-phenylhistamines. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Elz, S., et al. (2000). Histaprodifens: Synthesis, Pharmacological in Vitro Evaluation, and Molecular Modeling of a New Class of Highly Active and Selective Histamine H1-Receptor Agonists. Journal of Medicinal Chemistry.[Link]

  • Seifert, R., et al. (2003). Multiple Differences in Agonist and Antagonist Pharmacology between Human and Guinea Pig Histamine H1-Receptor. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Bruysters, M., et al. (2005). A G(q/11)-coupled mutant histamine H(1) receptor F435A activated solely by synthetic ligands (RASSL). Journal of Biological Chemistry.[Link]

2-((3-Trifluoromethyl)phenyl)histamine D CAS number lookup

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-((3-(Trifluoromethyl)phenyl)histamine): A Potent and Selective H1 Receptor Agonist

Introduction

2-((3-(Trifluoromethyl)phenyl)histamine, often referred to in literature as Compound 39, is a highly potent and selective histamine H1 receptor agonist.[1][2] It has become an invaluable pharmacological tool for researchers investigating the specific roles and functions of the H1 receptor in various physiological and pathophysiological processes. This guide provides a comprehensive overview of its chemical properties, synthesis, pharmacological profile, and key experimental applications for researchers, scientists, and drug development professionals. The "D" in the topic name likely refers to the commonly available dimaleate salt form.

Chemical Identity and Properties

The most common commercially available form of this compound is the dimaleate salt. Its properties are summarized below.

PropertyValueSource
Compound Name 2-((3-Trifluoromethyl)phenyl)histamine dimaleate[2]
Synonym(s) (2-[2-(3-Trifluoromethyl)phenyl)-1H-imidazol-4-yl]ethanamine dimaleate, Compound 39
CAS Number 162049-83-4[2]
Molecular Formula C20H20F3N3O8[2]
Molecular Weight 487.38 g/mol [2]
Purity Typically ≥98% (HPLC)[2]
Appearance Powder

Synthesis Overview

The synthesis of 2-((3-Trifluoromethyl)phenyl)histamine and its analogues involves the construction of the substituted imidazole core. A general and effective method reported in the literature involves the reaction of appropriate imidates or amidines with 2-oxo-4-phthalimido-1-butyl acetate.[1] This approach allows for the introduction of various substituted aryl or heteroaryl groups at the C2 position of the imidazole ring, enabling the exploration of structure-activity relationships. The choice of the 3-(trifluoromethyl)phenyl substituent was key to achieving high potency and selectivity for the H1 receptor.[1]

Pharmacological Profile

Mechanism of Action: Selective H1 Receptor Agonism

2-((3-Trifluoromethyl)phenyl)histamine is a direct-acting agonist at the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) family.[3] Upon binding, it stabilizes the active conformation of the H1 receptor, initiating a cascade of intracellular signaling events. Unlike the endogenous ligand histamine, which activates all four histamine receptor subtypes, this compound's primary value lies in its profound selectivity for the H1 subtype.[1]

Signaling Pathway

The H1 receptor canonically couples to the Gαq/11 family of G-proteins.[3] Agonist binding triggers the dissociation of the G-protein subunits, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, such as smooth muscle contraction, increased vascular permeability, and neurotransmitter modulation.[4]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq11 Gαq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Response PKC->Response Agonist 2-((3-CF3)phenyl)histamine Agonist->H1R Binds

Caption: H1 Receptor Gq/11 Signaling Pathway.

Potency and Selectivity

This compound is distinguished by being significantly more potent than histamine at the H1 receptor in certain preparations and demonstrating remarkable selectivity over other histamine receptor subtypes and various neurotransmitter receptors.[1]

ParameterSpecies/TissueValueReference
pD2 (Functional Potency) Guinea Pig Ileum6.81[1]
Relative Activity vs Histamine Guinea Pig Ileum128%[1]
pKi (Binding Affinity) Guinea Pig Cerebellum5.9[1]
Selectivity Ratio (H1 vs H2) Functional Assays2138-fold[1]
Selectivity Ratio (H1 vs H3) Functional Assays>64-fold[1]
Selectivity vs Other Receptors M3, α1, β1, 5HT2AHigh (71 to 1000-fold)[1]

An important experimental consideration is the difference in pharmacology between species. For instance, 2-((3-Trifluoromethyl)phenyl)histamine shows greater potency at the guinea pig H1 receptor compared to the human H1 receptor.

Key Research Applications and Insights

Peripheral H1 Receptor Functions

Due to its inability to cross the blood-brain barrier when administered systemically, this compound is an excellent tool for isolating and studying peripheral H1 receptor-mediated effects.[1]

  • Vascular System: It has been used to study the role of H1 receptors in regulating cyclooxygenase-2 (COX-2) and prostanoid homeostasis in human vascular endothelial cells.

  • Goblet Cell Secretion: Research has employed this agonist to demonstrate the direct role of H1 receptor activation in stimulating conjunctival goblet cell secretion.

  • Smooth Muscle Contraction: Its effects on contracting isolated tissues like the guinea pig ileum and aorta are classic functional assays for H1 receptor activity, which can be concentration-dependently blocked by H1 antagonists like mepyramine.[1]

Central Nervous System (CNS) Research

While it does not penetrate the blood-brain barrier, direct administration into the CNS has provided key insights into the role of H1 receptors in arousal and wakefulness.

  • Wakefulness: Intraventricular injections in rats were shown to significantly increase wakefulness and reduce slow-wave sleep, an effect that was preventable by pretreatment with an H1 antagonist, confirming the H1 receptor's involvement in modulating the waking state.[5]

Cellular and Molecular Biology
  • Inflammasome Signaling: Recent studies have shown that this agonist can reverse the activation of the NLRP3/caspase-1 signaling pathway (pyroptosis) induced by certain antipsychotic drugs in cultured astrocytes.[6] This highlights a potential neuroprotective role for H1 receptor stimulation in specific contexts.

Experimental Protocol: Isolated Tissue Functional Assay

This protocol provides a generalized workflow for assessing the contractile response of an isolated tissue, such as guinea pig ileum, to 2-((3-Trifluoromethyl)phenyl)histamine. This is a foundational experiment for characterizing H1 receptor agonist activity.

Objective: To determine the potency (pD2) and efficacy of 2-((3-Trifluoromethyl)phenyl)histamine by generating a cumulative concentration-response curve.

Materials:

  • Isolated tissue (e.g., guinea pig ileum segment)

  • Organ bath system with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2)

  • Isotonic force transducer and data acquisition system

  • Stock solution of 2-((3-Trifluoromethyl)phenyl)histamine dimaleate

  • H1 antagonist (e.g., mepyramine) for validation

Procedure:

  • Tissue Preparation: A segment of guinea pig ileum is dissected and mounted in the organ bath under a resting tension (e.g., 1 g).

  • Equilibration: The tissue is allowed to equilibrate for 60 minutes, with the physiological salt solution being replaced every 15 minutes.

  • Concentration-Response Curve: a. A cumulative concentration-response curve is constructed by adding the agonist to the organ bath in increasing concentrations (e.g., starting from 1 nM). b. Each subsequent concentration is added only after the response to the previous one has reached a plateau. c. The contractile response (in grams of tension) is recorded for each concentration.

  • Data Analysis: a. The responses are normalized as a percentage of the maximum contraction achieved. b. The data is plotted on a semi-log graph (response vs. log[agonist concentration]). c. A sigmoidal curve is fitted to the data to calculate the EC50 (the concentration producing 50% of the maximal response). d. The potency is expressed as the pD2 value (-log[EC50]).

  • Validation (Antagonism): The experiment can be repeated after pre-incubating the tissue with a known H1 antagonist like mepyramine. A potent agonist's effect should be right-shifted or blocked, confirming the response is H1 receptor-mediated.[1]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Dissect Tissue (e.g., Guinea Pig Ileum) A2 Mount in Organ Bath (37°C, Aerated PSS) A1->A2 A3 Equilibrate Tissue (~60 min) A2->A3 B1 Add Agonist (Cumulative Concentrations) A3->B1 Start Protocol B2 Record Contraction (Isotonic Transducer) B1->B2 Measure Response B2->B1 Repeat until Max Response C1 Normalize & Plot Data (Response vs. Log[Conc]) B2->C1 C2 Fit Sigmoidal Curve C1->C2 C3 Calculate EC50 & pD2 C2->C3

Caption: Workflow for an In Vitro Isolated Tissue Assay.

References

  • Leschke, C., et al. (1995). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 38(8), 1287-1294. Available from: [Link]

  • Monti, J. M., et al. (1994). The selective histamine H1-receptor agonist 2-(3-trifluoromethylphenyl)histamine increases waking in the rat. European Neuropsychopharmacology, 4(4), 459-462. Available from: [Link]

  • Kramer, K., et al. (1998). N alpha-alkylated derivatives of 2-phenylhistamines: synthesis and in vitro activity of potent histamine H1-receptor agonists. Bioorganic & Medicinal Chemistry Letters, 8(18), 2583-2588. Available from: [Link]

  • PubChem. 2-(3-Trifluoromethylphenyl)histamine Compound Summary. Available from: [Link]

  • Wikipedia. Histamine. Available from: [Link]

  • Wikipedia. Histamine trifluoromethyl toluidide. Available from: [Link]

  • ResearchGate. Figure: 2-(3-Trifluoromethylphenyl) histamine (FMPH) co-treatment reversed quetiapine induced activation of NLRP3/caspase-1 signaling. Available from: [Link]

  • Hill, S. J., et al. (2006). Histamine and its receptors. British Journal of Pharmacology, 147(S1), S126-S135. Available from: [Link]

  • Elz, S., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 18(11), 14036-14054. Available from: [Link]

  • Dr. Najeeb Lectures. (2018). Pharmacology of Histamine, Histamine receptors and Anti-histamine Drugs : Part 1. Available from: [Link]

  • Esbenshade, T. A., et al. (2006). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 148(6), 741-755. Available from: [Link]

  • da Silva, R. C. B., et al. (2021). Inhibition of Astrocytic Histamine N-Methyltransferase as a Possible Target for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 22(19), 10475. Available from: [Link]

Sources

Technical Whitepaper: Molecular Constitution and Pharmacological Dynamics of 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-((3-Trifluoromethyl)phenyl)histamine (frequently abbreviated as TMPH or FMPH) is a highly potent, selective agonist of the histamine H1 receptor (H1R)[1][2]. In drug development and molecular biology, it is predominantly utilized in its dimaleate salt form. This whitepaper elucidates the chemical constitution of this compound, its receptor selectivity profile, and its downstream signal transduction pathways. Furthermore, it provides researchers with field-proven, self-validating protocols for its application in neuropharmacology and vascular biology.

Chemical Identity & The "D" Nomenclature

A common point of confusion in laboratory procurement is the "D" suffix in the compound's nomenclature (e.g., 2-((3-Trifluoromethyl)phenyl)histamine D). As a Senior Application Scientist, I must clarify that "D" designates the Dimaleate salt formulation [1][3].

While the free base possesses the core pharmacophore required for H1R orthosteric binding, it is highly lipophilic and exhibits poor solubility in standard physiological buffers. The addition of two equivalents of maleic acid yields a stable, water-soluble salt, which is critical for maintaining consistent molarity and preventing precipitation in in vitro assays[1].

Table 1: Molecular Formulas and Physicochemical Properties
PropertyFree BaseDimaleate Salt ("D")
Molecular Formula C₁₂H₁₂F₃N₃C₂₀H₂₀F₃N₃O₈
Molecular Weight 255.24 g/mol 487.38 g/mol
IUPAC Name 2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine dimaleate
CAS Number 5310982 (PubChem CID)162049-83-4
Aqueous Solubility Poor~20 mg/mL in H₂O

Pharmacological Profile & Receptor Selectivity

TMPH is distinguished by its extreme selectivity for the H1 receptor over other histaminergic and monoaminergic receptors[1]. It acts as a full agonist in standard assay systems (e.g., guinea-pig ileum) and exhibits a pKi of ~5.9 at the human H1 receptor, effectively crossing the threshold required for robust intracellular calcium mobilization[1][4]. Note that the compound does not readily cross the blood-brain barrier, making it an excellent tool for peripheral H1R studies or direct intracerebroventricular (ICV) administration[1][5].

Table 2: Receptor Selectivity Ratios

Data synthesized from [1].

Receptor PairSelectivity RatioImplication for Assay Design
H1 : H2 2,138Negligible cAMP accumulation via Gs pathways.
H1 : H3 > 64Minimal autoreceptor feedback inhibition.
H1 : M3 1,000Rules out off-target muscarinic cholinergic effects.
H1 : α1 / β1 105 / 708Safe for cardiovascular endothelial models.

Mechanistic Pathways: H1R Activation to Cellular Response

The biological utility of TMPH lies in its ability to trigger specific, measurable downstream cascades.

  • Gq/11-Coupled Signal Transduction: H1R is a Gq/11-coupled GPCR. Activation by TMPH triggers Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG. This induces a rapid release of intracellular calcium[4].

  • TACE-Dependent TNFR1 Shedding: In vascular endothelial cells, this calcium flux activates TNF-α converting enzyme (TACE/ADAM17). TACE subsequently cleaves the ectodomain of the Tumor Necrosis Factor Receptor 1 (TNFR1), releasing soluble TNFR1 (sTNFR1) into the extracellular space to dampen inflammatory responses[6].

  • Astrocyte Pyroptosis Inhibition: In neuro-inflammatory models, TMPH (also referred to as FMPH in literature) has been shown to inhibit antipsychotic-induced NLRP3/caspase-1 pyroptosis in astrocytes, highlighting its protective potential against brain volume loss[2][7].

H1R_Pathway Ligand 2-(3-CF3-Phenyl)histamine (TMPH Dimaleate) Receptor Histamine H1 Receptor (H1R) Ligand->Receptor Selective Agonism GProtein Gq/11 Protein Receptor->GProtein Conformational Change Effector Phospholipase C (PLC) GProtein->Effector Alpha Subunit Binding SecondMsgr IP3 / DAG Release Effector->SecondMsgr PIP2 Cleavage Calcium Intracellular Ca2+ Flux SecondMsgr->Calcium ER Channel Opening Kinase TACE (ADAM17) Activation Calcium->Kinase Calcium Signaling Outcome TNFR1 Ectodomain Shedding Kinase->Outcome Proteolytic Cleavage

Fig 1. H1R-mediated Gq/11 signaling pathway and subsequent TACE-dependent TNFR1 shedding.

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, experimental protocols utilizing TMPH must be designed as self-validating systems. Below is the gold-standard protocol for measuring TMPH-induced TNFR1 Shedding in Endothelial Cells , incorporating critical causality explanations for each step[6].

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Action: Dissolve 2-((3-Trifluoromethyl)phenyl)histamine dimaleate in sterile H₂O to create a 10 mM stock solution.

  • Scientist's Insight: Always utilize the dimaleate salt ("D") rather than the free base. The free base is prone to precipitation in aqueous cell culture media, which creates localized concentration gradients and ruins assay reproducibility.

Step 2: Cell Culture Selection

  • Action: Seed EA.hy926 endothelial cells in 6-well plates and culture until 80% confluent.

  • Scientist's Insight: The choice of the EA.hy926 cell line over primary Human Umbilical Vein Endothelial Cells (HUVECs) is a critical protocol standard. Primary endothelial cells rapidly lose caveolae after a few passages. Because TNFR1 is sequestered within these specific lipid rafts, using EA.hy926 ensures the structural integrity of the microdomains required for TACE-mediated shedding[6].

Step 3: Pharmacological Stimulation & Negative Control

  • Action: Pre-incubate the control group with 10 µM mepyramine (an H1R antagonist) for 15 minutes. Subsequently, stimulate the experimental and control groups with 10 µM TMPH for 30 minutes at 37°C.

  • Scientist's Insight: A self-validating protocol must account for GPCR cross-reactivity. By introducing mepyramine, we establish a definitive causal link between TMPH application and H1R-specific activation, ruling out non-specific membrane perturbations[6].

Step 4: Orthogonal Quantification

  • Action: Collect the supernatant to measure soluble TNFR1 (sTNFR1) via ELISA. Simultaneously, harvest the cells and utilize Fluorescence-Activated Cell Sorting (FACS) to quantify remaining surface mTNFR1.

  • Scientist's Insight: Relying solely on ELISA can yield false positives if cells simply undergo apoptosis and rupture. By combining ELISA (measuring the cleaved product) with FACS (measuring the reduction of the surface receptor), you validate the stoichiometric mass balance of the shedding event[6].

Protocol Prep 1. Reagent Prep Dimaleate Salt in H2O Culture 2. Cell Culture EA.hy926 Endothelial Cells Prep->Culture Stim 3. H1R Stimulation 30 min TMPH Incubation Culture->Stim Assay 4. Quantification sTNFR1 ELISA & FACS Stim->Assay Block Control Mepyramine Pre-treatment Block->Stim Inhibits

Fig 2. Self-validating experimental workflow for quantifying TMPH-induced TNFR1 shedding.

References

  • PubChem Database. "2-(3-Trifluoromethylphenyl)histamine | C12H12F3N3 | CID 5310982". National Center for Biotechnology Information. URL:[Link]

  • European Neuropsychopharmacology. "The selective histamine H1-receptor agonist 2-(3-trifluoromethylphenyl)histamine increases waking in the rat". PubMed (PMID: 7893593). URL:[Link]

  • PLoS One / PMC. "Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells". PubMed Central (PMCID: PMC3130000). URL:[Link]

  • Frontiers in Cellular Neuroscience. "NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist". ResearchGate. URL:[Link]

Sources

Methodological & Application

Application Note: In Vivo Pharmacological Profiling of 2-((3-Trifluoromethyl)phenyl)histamine in Rat Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-((3-Trifluoromethyl)phenyl)histamine—commonly referred to as TMPH, FMPH, or Compound 39—is a highly potent and selective histamine H1 receptor (H1R) agonist 1. In preclinical drug development and neuropharmacology, isolating H1R-mediated pathways from H2R, H3R, and H4R cross-talk is notoriously difficult when using endogenous histamine. TMPH solves this by providing exquisite H1R selectivity. This application note details the mechanistic causality and provides field-proven, self-validating in vivo protocols for utilizing TMPH in rats, specifically focusing on sleep-wake architecture modulation 2 and the pharmacological rescue of antipsychotic-induced astrocyte pyroptosis 3.

Mechanistic Causality & Pharmacodynamics

The physiological outcomes of TMPH administration are dictated by its specific engagement with the Gq/11-coupled H1 receptor, which triggers Phospholipase C (PLC) and subsequent intracellular calcium mobilization 1.

  • Neuroinflammation & Astrocyte Pyroptosis: Second-generation antipsychotics (e.g., olanzapine, quetiapine) inadvertently induce neurotoxicity by upregulating NLRP3/caspase-1-mediated pyroptosis in astrocytes. Co-administration of TMPH selectively activates H1R, which dampens NLRP3 inflammasome assembly, reduces Gasdermin D (GSDMD) cleavage, and halts the release of pro-inflammatory IL-1β 3.

  • Sleep-Wake Arousal: The tuberomammillary nucleus (TMN) is the brain's primary histaminergic arousal center. Targeted delivery of TMPH mimics endogenous histaminergic tone, robustly increasing wakefulness while suppressing Rapid Eye Movement (REM) sleep 4.

  • Ectodomain Shedding & Secretion: In peripheral tissues, TMPH induces TACE (ADAM17)-dependent shedding of TNFR1 to dampen local inflammation 5 and has been utilized to study the induction of goblet cell secretion in rat models .

G TMPH 2-(3-Trifluoromethylphenyl)histamine (TMPH / FMPH) H1R Histamine H1 Receptor (H1R) (Gq/11-coupled) TMPH->H1R Selective Agonism PLC Phospholipase C (PLC) Activation H1R->PLC Sleep TMN Arousal Pathway (Wakefulness Promotion) H1R->Sleep Neural Activation Ca2 Intracellular Ca2+ Mobilization PLC->Ca2 TACE TACE / ADAM17 Activation Ca2->TACE NLRP3 NLRP3 Inflammasome Inhibition Ca2->NLRP3 Modulates TNFR1 TNFR1 Ectodomain Shedding TACE->TNFR1 Anti-inflammatory Pyroptosis Prevention of Astrocyte Pyroptosis NLRP3->Pyroptosis Decreases IL-1β

Figure 1: H1R-mediated signaling pathways activated by TMPH in in vivo rat models.

Quantitative Data & Physicochemical Properties

To ensure reproducibility, researchers must account for the salt form of TMPH used, as it drastically alters molecular weight and solubility calculations.

ParameterSpecification / ValueCausality & Experimental Impact
Compound Identity 2-((3-Trifluoromethyl)phenyl)histamineHighly selective H1R agonist; avoids H2R/H3R off-target effects 1.
CAS Number 162049-83-4 (Dimaleate Salt)Standardized identifier for procurement 6.
Molecular Weight 487.38 g/mol (Dimaleate)Must be used for molarity calculations in aCSF or systemic vehicles 6.
Typical In Vivo Dose 5 - 10 µM (Target tissue concentration)Dose-dependently reduces NLRP3/caspase-1 signaling in astrocytes 3.
Validation Antagonist Mepyramine / PyrilamineEssential negative control to prove phenotypic changes are strictly H1R-dependent 5.

Validated In Vivo Protocols for Rats

Protocol A: Stereotaxic ICV Administration for Sleep-Wake Architecture

Causality & Rationale: Systemic administration of histaminergic agonists can cause profound peripheral vascular effects (e.g., severe vasodilation and bronchoconstriction) that confound behavioral data. Intracerebroventricular (ICV) delivery bypasses the blood-brain barrier, directly targeting the TMN to isolate central arousal pathways 4.

Self-Validating Design: This protocol utilizes a three-arm crossover design (Vehicle vs. TMPH vs. TMPH + Mepyramine). If the TMPH + Mepyramine cohort still exhibits wakefulness, the effect is off-target.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize adult male Wistar rats (250-300g) using isoflurane. Secure in a stereotaxic frame. Implant a stainless-steel guide cannula into the lateral ventricle (Coordinates from Bregma: AP -0.8 mm, ML -1.5 mm, DV -3.5 mm). Concurrently implant cortical EEG screws and nuchal EMG wire electrodes.

  • Recovery & Habituation: Allow 7 days for surgical recovery. Transfer rats to plethysmography/recording chambers and connect tether cables 48 hours prior to the experiment to establish baseline circadian sleep-wake architecture.

  • Compound Preparation: Dissolve TMPH dimaleate in sterile artificial cerebrospinal fluid (aCSF) to achieve the target dose (typically 1-5 µg/µL). Prepare Mepyramine (H1R antagonist) in aCSF for the control cohort.

  • Microinfusion: Using a microinjection pump, infuse 2 µL of the TMPH solution at a rate of 0.5 µL/min. Critical Step: Leave the injector in place for an additional 2 minutes post-infusion to prevent capillary backflow up the cannula track.

  • Data Acquisition & Scoring: Record EEG/EMG continuously for 6 hours post-infusion. Score 10-second epochs as Wake, Non-REM (NREM), or REM sleep.

  • Expected Outcome: TMPH infusion will yield a statistically significant increase in Wake duration and a near-total suppression of REM sleep compared to vehicle 2.

Protocol B: Pharmacological Rescue of Antipsychotic-Induced Astrocyte Pyroptosis

Causality & Rationale: Antipsychotics like olanzapine trigger neuroinflammation by activating the NLRP3 inflammasome in astrocytes. Because GSDMD is the executioner protein of pyroptosis, measuring its cleavage directly correlates with pore formation in the astrocyte membrane. TMPH acts as an interventional agonist to reverse this specific neurotoxic side effect 3.

Self-Validating Design: Requires a disease-model control (Antipsychotic alone) to prove baseline NLRP3 activation, and a dose-escalation of TMPH (e.g., 5 µM vs 10 µM equivalent) to prove dose-dependent rescue 7.

Step-by-Step Methodology:

  • Model Induction: Administer the chosen antipsychotic (e.g., olanzapine at 10 µM equivalent tissue concentration) to the rat cohort to induce astrocytic stress.

  • TMPH Co-Administration: Concurrently administer TMPH (Low Dose: 5 µM; High Dose: 10 µM) to the treatment cohorts.

  • Tissue Harvesting: Euthanize the rats at 24 hours post-treatment. Rapidly dissect and isolate the hypothalamus or prefrontal cortex on ice to halt protein degradation.

  • Protein Extraction: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Biochemical Validation (Western Blot): Resolve proteins via SDS-PAGE and transfer to PVDF membranes. Probe for NLRP3, cleaved Caspase-1 (20 kDa), GSDMD (53 kDa precursor and 35 kDa cleaved form), and IL-1β 3.

  • Expected Outcome: TMPH co-treatment will dose-dependently reverse the antipsychotic-induced elevation of NLRP3, Caspase-1, and cleaved GSDMD, successfully rescuing the astrocytes from pyroptotic cell death 7.

Sources

Application Note: Pharmacological Characterization of 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate in Recombinant CHO-hH1R Cells

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

2-((3-Trifluoromethyl)phenyl)histamine dimaleate (TMPH) is a highly potent and selective agonist for the [1]. In pharmacological research and drug development, isolating the specific signaling cascades of H1R from other histamine receptor subtypes (H2, H3, H4) is critical. TMPH achieves this by exhibiting a remarkable selectivity ratio of over 2100-fold for H1 over H2 receptors, and >64-fold over H3 receptors.

Chinese Hamster Ovary (CHO) cells stably transfected with the human H1 receptor (CHO-hH1R) serve as the gold-standard in vitro model for these experiments. Wild-type CHO-K1 cells lack endogenous functional histamine receptors, providing a null background that ensures any observed intracellular response is strictly mediated by the recombinant hH1R.

Causality of the Signaling Cascade: The H1 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq/11​ family. Upon binding TMPH, the activated Gq​ alpha subunit stimulates Phospholipase C (PLC). PLC cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into two secondary messengers: inositol 1,4,5-trisphosphate ( IP3​ ) and diacylglycerol (DAG). IP3​ diffuses to the endoplasmic reticulum (ER) and binds to IP3​ receptors, triggering a rapid release of intracellular calcium ( Ca2+ ). This transient calcium spike is the primary quantifiable readout for TMPH agonism. Downstream, this pathway regulates complex cellular responses, including[2] and the inhibition of [3].

Pathway TMPH TMPH Dimaleate (H1R Agonist) H1R hH1 Receptor (CHO Cell Membrane) TMPH->H1R Binds & Activates Gq Gq/11 Protein H1R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Downstream Downstream Effectors (e.g., ERK1/2, TACE) DAG->Downstream PKC Activation Ca2->Downstream Calcium Signaling

Figure 1: TMPH-induced Histamine H1 Receptor (Gq/11) signaling pathway in recombinant CHO cells.

Experimental Architecture & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. We incorporate specific pharmacological controls to prove that the observed signals are exclusively driven by TMPH-H1R interactions.

Protocol A: Preparation of TMPH Dimaleate Solutions

Causality of Experimental Choice: Unlike many lipophilic GPCR ligands that require Dimethyl Sulfoxide (DMSO) for dissolution, TMPH dimaleate is highly soluble in water (up to ~20 mg/mL). We strictly utilize sterile, cell-culture grade water as the vehicle. This eliminates DMSO-induced cytotoxicity and prevents solvent-driven artifactual calcium transients in sensitive CHO cells.

  • Stock Preparation: Dissolve 4.87 mg of TMPH dimaleate (MW: 487.38 g/mol ) in 1.0 mL of sterile deionized water to create a 10 mM stock solution.

  • Aliquot and Storage: Aliquot the stock into amber microcentrifuge tubes to protect from light degradation and store at -20°C.

  • Working Dilutions: On the day of the experiment, perform serial dilutions in assay buffer (HBSS containing 20 mM HEPES, pH 7.4) to achieve final well concentrations ranging from 0.1 nM to 10 µM.

Protocol B: Intracellular Calcium Mobilization Assay (Fluo-4 AM)

This assay utilizes Fluo-4 AM, a cell-permeable fluorescent calcium indicator. Self-Validation Mechanism: The protocol includes a negative control (pre-treatment with Mepyramine, a selective H1R antagonist, to block the TMPH signal)[2] and a positive control (ATP, which stimulates endogenous P2Y receptors in CHO cells, proving the cells are healthy and properly loaded with dye).

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-hH1R cells at a density of 3×104 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C in a 5% CO2​ atmosphere.

  • Dye Loading: Remove the culture media. Add 100 µL of Dye Loading Buffer (HBSS, 20 mM HEPES, 2 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid).

    • Expert Insight: Probenecid is mandatory. It inhibits organic anion transporters in the CHO cell membrane, preventing the premature efflux of the de-esterified Fluo-4 dye into the extracellular space.

  • Incubation: Incubate the plate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature to complete dye de-esterification.

  • Antagonist Pre-treatment (Validation Step): Wash the cells twice with assay buffer. To the negative control wells, add 1 µM Mepyramine and incubate for 15 minutes.

  • Agonist Stimulation & Readout: Transfer the plate to a Fluorescent Imaging Plate Reader (e.g., FLIPR). Establish a baseline fluorescence reading (Ex: 488 nm, Em: 525 nm) for 10 seconds. Automatically dispense 50 µL of the TMPH serial dilutions (or ATP for positive controls) and record the kinetic fluorescence response for 90 seconds.

Workflow Step1 1. Seed CHO-hH1R Cells (96-well plate) Step2 2. Load Fluo-4 AM Calcium Indicator Step1->Step2 Step4 4. Stimulate Cells with TMPH Step2->Step4 Step3 3. Prepare TMPH Serial Dilutions Step3->Step4 Step5 5. Measure Ca2+ Fluorescence Kinetics Step4->Step5

Figure 2: Step-by-step workflow for the TMPH-induced intracellular calcium mobilization assay.

Data Synthesis & Expected Outcomes

When executed correctly, TMPH will induce a rapid, dose-dependent increase in intracellular calcium, peaking within 15-20 seconds post-injection. The quantitative data parameters expected from this experimental design are summarized below:

Pharmacological ParameterExpected Value / ObservationSource / Reference
Target Receptor Histamine H1 Receptor (hH1R)PubChem CID 5310982[1]
Receptor Selectivity (H1 : H2) > 2100-fold preference for H1RIn vitro functional studies
Receptor Selectivity (H1 : H3) > 64-fold preference for H1RIn vitro functional studies
Aqueous Solubility ~20 mg/mL (Dimaleate salt)Chemical Properties
Antagonist Reversibility Complete signal ablation by MepyramineValidated via FLIPR / FACS[2]
Downstream Applications Inhibition of NLRP3/Caspase-1 PyroptosisAstrocyte co-treatment models[3]

Advanced Applications: Beyond Calcium Flux

While calcium mobilization confirms immediate receptor activation, TMPH is frequently used to study complex downstream cellular fates. For instance, researchers have utilized TMPH to demonstrate that H1R activation triggers the shedding of Tumor Necrosis Factor Receptor 1 (TNFR1) via the activation of TNF- α converting enzyme (TACE)[2]. Furthermore, in neuropharmacology, TMPH has been successfully applied in vitro (at 5 µM to 10 µM concentrations) to inhibit antipsychotic-induced pore formation and NLRP3/caspase-1-mediated pyroptosis in glial cells[3]. For these extended applications, CHO-hH1R lysates collected 24 hours post-TMPH stimulation can be analyzed via Western Blotting for specific effector proteins (e.g., cleaved Caspase-1 or soluble TNFR1).

References

  • 2-(3-Trifluoromethylphenyl)histamine (CID 5310982) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells Source: Journal of Cellular and Molecular Medicine URL:[Link]

  • NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist Source: Frontiers in Aging Neuroscience URL:[Link]

Sources

Unlocking H1 Receptor Kinetics: Advanced Radioligand Binding Assay Protocol Using 2-(3-Trifluoromethylphenyl)histamine

Author: BenchChem Technical Support Team. Date: April 2026

Architectural Overview & Mechanistic Grounding

The histamine H1 receptor (H1R) is a G protein-coupled receptor (GPCR) fundamentally implicated in allergic responses, sleep-wake regulation, and neuroinflammation. Recent neuropharmacological breakthroughs have identified that H1R activation can suppress astrocyte pyroptosis and inhibit the NLRP3 inflammasome—a critical pathway in mitigating antipsychotic-induced brain volume loss and obesity[1].

To rigorously characterize the binding kinetics of novel therapeutics targeting this axis, a highly controlled competitive radioligand binding assay is required. In this application note, we focus on the highly selective H1R agonist 2-(3-Trifluoromethylphenyl)histamine (frequently supplied as a stable dihydrochloride salt, denoted in specific catalog inventories as derivative "D" , and commonly abbreviated as TMPH or FMPH)[2].

By utilizing [3H]-mepyramine as the competitive radioligand, researchers can precisely calculate the inhibitory constant ( Ki​ ) of TMPH. However, executing this assay requires deep mechanistic oversight to prevent data artifacts caused by off-target binding and non-equilibrium states[3].

G1 A 2-(3-Trifluoromethylphenyl)histamine (Selective H1R Agonist) B Histamine H1 Receptor (Active Conformation) A->B High-Affinity Binding C Gq/11 Protein Coupling B->C Conformational Shift D Phospholipase C (PLC) Activation C->D Signal Transduction E Intracellular Ca2+ Mobilization D->E IP3 Generation F Inhibition of NLRP3 Inflammasome & Pyroptosis E->F Downstream Modulation

Caption: H1 receptor activation by 2-(3-Trifluoromethylphenyl)histamine and downstream signaling.

Engineering a Self-Validating Assay System

A protocol is only as reliable as its internal controls. As a Senior Application Scientist, I mandate that this assay be engineered as a self-validating system through three critical pillars:

  • Total Binding (TB): Establishes the maximum signal of [3H]-mepyramine binding to the membrane preparation.

  • Non-Specific Binding (NSB) via Mianserin: 10 µM mianserin is utilized to saturate all true H1R active sites. Any residual radioactive signal detected in these control tubes represents background noise and is mathematically subtracted to isolate true receptor-specific binding[3].

  • MBP-Exclusion via Quinine: Tissue homogenates and certain cell lines contain Mepyramine Binding Proteins (MBPs) related to the cytochrome P450 family. To prevent false-positive binding artifacts, 1 µM quinine is added to the assay buffer. Quinine completely blocks MBP without affecting H1R, ensuring the radioligand exclusively labels the target receptor[4].

Experimental Protocol: Step-by-Step Execution

Reagents & Materials
  • Membranes: HEK293T cells transiently or stably expressing human H1R.

  • Radioligand: [3H]-mepyramine (Specific activity: ~20-30 Ci/mmol).

  • Test Agonist: 2-(3-Trifluoromethylphenyl)histamine dihydrochloride (TMPH / Derivative "D").

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (Ice-cold).

  • Filters: Whatman GF/C glass fiber filters.

G2 S1 1. Membrane Prep (HEK293T-H1R) S2 2. Co-Incubation [3H]-Mepyramine + Agonist S1->S2 S3 3. Rapid Filtration (PEI-Treated GF/C) S2->S3 S4 4. Cold Wash (Remove Free Ligand) S3->S4 S5 5. Scintillation Counting & Analysis S4->S5

Caption: Step-by-step workflow for the self-validating competitive radioligand binding assay.

Phase 1: Preparation and Setup
  • Membrane Homogenization: Resuspend HEK293T-H1R cell pellets in ice-cold assay buffer. Homogenize using a Dounce tissue grinder. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the final pellet to a concentration of 0.5–10 μg/μL (determined via BCA protein assay)[3].

  • Filter Pre-treatment (Causality Note): Pre-soak GF/C filters in 0.3% polyethylenimine (PEI) for 1 hour at room temperature. Why? PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This prevents the positively charged [3H]-mepyramine from adhering to the filter matrix, drastically reducing non-specific background noise.

Phase 2: Co-Incubation Architecture

Set up 1.0 mL reaction volumes in glass test tubes containing the following:

  • Total Binding (TB): 50 µL Membrane + 50 µL [3H]-mepyramine (Final conc. 2.5 nM) + 10 µL Quinine (Final conc. 1 µM) + 890 µL Buffer.

  • Non-Specific Binding (NSB): 50 µL Membrane + 50 µL [3H]-mepyramine + 10 µL Quinine + 10 µL Mianserin (Final conc. 10 µM) + 880 µL Buffer.

  • Competition Tubes: 50 µL Membrane + 50 µL [3H]-mepyramine + 10 µL Quinine + 10 µL TMPH (Serial dilutions ranging from 10−11 to 10−4 M) + 880 µL Buffer.

Incubation (Causality Note): Incubate the tubes under gentle agitation for 4 hours at 25°C . Why? H1R ligands frequently exhibit prolonged residence times and slow dissociation rates. A 4-hour window guarantees the system reaches thermodynamic equilibrium, which is an absolute mathematical prerequisite for accurately calculating the Ki​ via the Cheng-Prusoff equation[3].

Phase 3: Termination and Quantification
  • Rapid Filtration: Terminate the equilibrium reaction by rapid vacuum filtration through the PEI-soaked GF/C filters using a multi-well harvester.

  • Cold Wash: Immediately wash the filters three times with 3 mL of ice-cold assay buffer. Why ice-cold? The low temperature kinetically freezes the receptor-ligand complex, preventing the dissociation of bound radioligand while the buffer flushes away unbound free ligand.

  • Scintillation: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.

Quantitative Data Synthesis & Analysis

To extract the inhibitory constant ( Ki​ ) of 2-(3-Trifluoromethylphenyl)histamine, first calculate the Specific Binding (SB) for each concentration:

SpecificBinding=TotalDPM−NSBDPM

Plot the % Specific Binding against the Log10​ concentration of TMPH. Utilize non-linear regression (e.g., one-site competitive binding model) to determine the IC50​ . Finally, apply the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

(Where[L] is the concentration of [3H]-mepyramine used, and Kd​ is its dissociation constant).

Expected Validation Parameters

The following table summarizes the quantitative benchmarks required to validate the integrity of your assay run:

ParameterExpected ValueMechanistic Significance
[3H]-Mepyramine Kd​ 2.5 ± 0.5 nMDefines the baseline affinity of the radioligand for human H1R[3].
TMPH (Agonist) Ki​ ~ 10 - 50 nMQuantifies the competitive displacement potency of the test agonist.
Receptor Density ( Bmax​ ) 72 ± 12 pmol/mgValidates the expression level of H1R in the HEK293T membrane preparation[3].
Specific Binding Window > 85% of Total BindingConfirms the efficacy of the PEI-wash and Quinine-exclusion steps[4].

References

  • National Center for Biotechnology Information. "2-(3-Trifluoromethylphenyl)histamine | C12H12F3N3 | CID 5310982 - PubChem." PubChem Database. 2

  • He, M., et al. "NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist." ResearchGate (May 2022). 1

  • Bosma, R., et al. "Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics." Journal of Medicinal Chemistry - ACS Publications. 3

  • Hishinuma, S., et al. "Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine." PubMed / Biochem Biophys Res Commun (1992). 4

Sources

Dosing Guidelines and Experimental Protocols for 2-((3-Trifluoromethyl)phenyl)histamine (FMPH) in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Rationale

2-((3-Trifluoromethyl)phenyl)histamine—commonly referred to in literature as FMPH , TMPH , or Compound 39 —is an exceptionally potent and highly selective histamine H1 receptor (H1R) agonist. It is a critical pharmacological tool used to dissect histaminergic modulation of nociception, anxiety, and metabolic signaling in preclinical murine models.

From a pharmacokinetic standpoint, FMPH is highly polar and does not cross the blood-brain barrier (BBB) (). This physicochemical limitation dictates experimental design: researchers investigating central histaminergic pathways (e.g., striatal dopamine regulation or hypothalamic signaling) must bypass the BBB via intracerebroventricular (ICV) infusion [1]. Conversely, systemic or in vitro applications are strictly reserved for studying peripheral H1R functions, such as endothelial cell signaling or astrocyte modulation[2][3]. FMPH is typically supplied as a dimaleate salt (MW: 487.38 g/mol ) to ensure optimal aqueous solubility and stability during formulation.

Quantitative Dosing Guidelines

Selecting the appropriate dose is the most critical variable when working with FMPH. The compound exhibits a narrow therapeutic window for behavioral assays; exceeding this window results in severe motor impairment that invalidates behavioral readouts.

Table 1: In Vivo Dosing Parameters for FMPH in Mice (ICV Route)
Target System / AssayRecommended DoseObserved Pharmacological EffectCausality / RationaleReference
Anxiety (Light/Dark Box)2.65 - 6.5 µ g/mouse Anxiogenic-like effect; decreased time in light.Activates postsynaptic H1R to modulate anxiety states.[4]
Nociception (Hot Plate)2.65 - 6.5 µ g/mouse Hypernociception; increased sensitivity to noxious stimuli.H1R activation directly lowers the pain threshold.[5]
Dopamine Regulation 6.0 µ g/mouse Modulates striatal dopaminergic tone.Used as a selective H1R control against H2R/H3R agonists.1[1]
Locomotor Sensitization 6.5 µ g/mouse Potentiates caffeine-induced sensitization.Synergizes with central stimulants via H1R up-regulation.6[6]
Toxicity / Motor Deficit > 13.2 µ g/mouse Severe motor deficits (Rota-rod failure).Overstimulation of central H1R pathways causes ataxia.5[5]
Table 2: In Vitro Dosing Parameters for FMPH/TMPH
Cell TypeConcentrationObserved Pharmacological EffectReference
Primary Astrocytes 5 - 10 µMInhibits antipsychotic-induced NLRP3/Caspase-1 pyroptosis.2[2]
Human Endothelial Cells 100 µMInduces intracellular Ca2+ mobilization and TNFR1 shedding.3[3]

Mechanistic Pathways of FMPH Activation

Understanding the exact signaling cascade initiated by FMPH is vital for interpreting experimental data. In peripheral models (e.g., endothelial cells), FMPH acts as a specific trigger for Gq-coupled intracellular calcium mobilization. This calcium spike activates TACE (ADAM17), which subsequently cleaves membrane-bound TNFR1, releasing soluble sTNFR1 into the extracellular space to dampen inflammatory responses (3)[3].

Pathway FMPH FMPH / TMPH (H1R Agonist) H1R Histamine H1 Receptor (Plasma Membrane) FMPH->H1R Binds & Activates Gq Gq Protein Activation H1R->Gq Signal Transduction Ca2 Intracellular Ca2+ Mobilization Gq->Ca2 IP3 Pathway TACE TACE (ADAM17) Activation Ca2->TACE Stimulates TNFR1 Membrane-bound TNFR1 TACE->TNFR1 Cleaves sTNFR1 Soluble TNFR1 (sTNFR1) Shedding TNFR1->sTNFR1 Ectodomain Shedding

H1R-mediated TNFR1 shedding pathway activated by FMPH in endothelial cells.

Detailed Experimental Protocol: Stereotaxic ICV Infusion

Because FMPH cannot cross the BBB, central behavioral assays require precise intracerebroventricular (ICV) delivery. The following protocol is designed as a self-validating system : it incorporates strict antagonist controls to ensure that the observed phenotypes are causally linked to H1R activation, rather than off-target effects or surgical artifacts.

Phase 1: Preparation & Formulation
  • Drug Reconstitution: Dissolve FMPH dimaleate in sterile 0.9% saline to a working concentration of 1.325 – 3.25 µg/µL.

    • Causality Note: Always prepare fresh daily. The dimaleate salt is highly stable in dry powder form but can degrade in aqueous solutions over prolonged periods, leading to inconsistent dosing.

  • Anesthesia: Induce anesthesia in mice using 3-4% isoflurane and maintain at 1.5-2%. Secure the subject in a stereotaxic frame.

Phase 2: Stereotaxic Delivery
  • Coordinate Mapping: Expose the skull and locate Bregma. Adjust the stereotaxic manipulator to target the lateral ventricle:

    • AP: -0.4 mm

    • ML: ±1.0 mm

    • DV: -2.5 mm

  • Controlled Infusion: Lower a 33-gauge Hamilton syringe to the DV coordinate. Infuse a total volume of 2.0 µL (delivering ~2.65 to 6.5 µg of FMPH) at a strict rate of 0.5 µL/min .

    • Causality Note: Rapid infusion spikes intracranial pressure, forcing the drug up the needle tract rather than allowing it to diffuse into the cerebrospinal fluid. This is the leading cause of false-negative behavioral readouts.

  • Diffusion Window: Leave the needle in place for exactly 5 minutes post-infusion to prevent capillary backflow.

Phase 3: System Validation & Causality Controls

To establish absolute trustworthiness in your data, every FMPH experiment must include a validation cohort: 6. Antagonist Pre-treatment: In a parallel cohort, administer an H1R antagonist (e.g., Pyrilamine maleate, 20 mg/kg i.p.) 30 minutes prior to the FMPH ICV infusion (4)[4].

  • Validation Logic: If the anxiogenic or hypernociceptive phenotype persists despite pyrilamine pre-treatment, the system is invalid (indicating either contamination, off-target toxicity, or incorrect stereotaxic placement). The antagonist must successfully block the FMPH-induced phenotype to prove causality.

  • Behavioral Assay: Allow mice 15-20 minutes of recovery in a warmed cage before initiating assays (e.g., Light/Dark Box or Hot Plate test).

Workflow Prep Prepare FMPH in Sterile Saline Anesthesia Anesthetize Mouse (Isoflurane) Prep->Anesthesia Stereotaxic Stereotaxic Placement & Coordinates Anesthesia->Stereotaxic Infusion ICV Infusion (2.65 - 6.5 µg/mouse) Stereotaxic->Infusion Recovery Post-Op Recovery (15-20 min) Infusion->Recovery Assay Behavioral Assay (e.g., Light/Dark Box) Recovery->Assay

Step-by-step experimental workflow for ICV administration of FMPH in mice.

References

  • 2-((3-Trifluoromethyl)phenyl)histamine dimaleate = 98 HPLC, powder 162049-83-4. Sigma-Aldrich.

  • [2] NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist. ResearchGate. 2

  • [1] Sex Differences in Histamine Regulation of Striatal Dopamine. Journal of Neuroscience. 1

  • [4] Mouse light/dark box test reveals anxiogenic-like effects by activation of histamine H1 receptors. PubMed. 4

  • [5] Evidence for hypernociception induction following histamine H1 receptor activation in rodents. PubMed. 5

  • [6] Role of histamine H1 receptor in caffeine induced locomotor sensitization. PubMed.6

  • [3] Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells. PMC. 3

Sources

Application Note: Pharmacological Profiling of H1R Signaling using 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate in U-373 MG Cells

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the methodological framework for utilizing 2-((3-Trifluoromethyl)phenyl)histamine dimaleate (FMPH dimaleate)—a highly selective histamine H1 receptor (H1R) agonist—to interrogate Gq/11-coupled signaling pathways in the U-373 MG human glioblastoma astrocytoma cell line. By providing self-validating protocols for mitogenesis and gene upregulation, this guide equips researchers to isolate H1R-specific responses without the confounding variables of endogenous histamine metabolism or multi-receptor cross-talk.

Mechanistic Rationale & Cell Line Context

Compound Profile: 2-((3-Trifluoromethyl)phenyl)histamine (often abbreviated as FMPH or 2-FMPH) is a potent, selective H1R agonist. The dimaleate salt form ("D") is utilized in in vitro assays to ensure optimal aqueous solubility (up to 20 mg/mL) and stability . FMPH exhibits a >2000-fold selectivity for H1R over H2R and lacks blood-brain barrier permeability, making it an ideal pharmacological probe for isolated cellular systems .

Cell Line Suitability: The U-373 MG cell line is a premier model for astrocytic H1R signaling because it constitutively expresses high levels of H1 receptors (approximately 180 ± 6 fmol/mg protein) while lacking functional H2 and H3 receptors . Critical Authentication Note: Researchers must verify their U-373 MG stocks via Short Tandem Repeat (STR) profiling. Certain legacy stocks (e.g., ATCC) have been reclassified as U-251 MG derivatives. Authentic U-373 MG (Uppsala) should be utilized to ensure phenotypic consistency .

Causality of Experimental Design: While endogenous histamine can be used to stimulate these cells, histamine is rapidly degraded by histamine N-methyltransferase (HNMT) and diamine oxidase (DAO). Utilizing FMPH dimaleate ensures sustained receptor occupancy and isolates the H1R-Gq/11 axis, allowing for precise temporal mapping of downstream mitogenic and transcriptional events.

Signaling Pathway Dynamics

Upon binding to the H1R on U-373 MG cells, FMPH triggers a Gq/11-dependent activation of Phospholipase C (PLC). This catalyzes the cleavage of PIP2 into Inositol triphosphate (IP3) and Diacylglycerol (DAG). IP3 mediates the rapid release of intracellular Ca2+ from the endoplasmic reticulum, which, in concert with DAG, activates Protein Kinase C alpha (PKCα) . PKCα subsequently phosphorylates the MEK1/2-ERK1/2 MAPK cascade, driving both cellular mitogenesis [[1]]([Link]) and the autoregulatory upregulation of the H1R gene .

H1R_Signaling FMPH 2-FMPH Dimaleate (Selective H1R Agonist) H1R Histamine H1 Receptor (U-373 MG Membrane) FMPH->H1R Binds Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKCα Activation DAG->PKC Ca->PKC Co-activates MEK MEK1/MEK2 PKC->MEK ERK ERK1/2 (MAPK) MEK->ERK Mitogenesis Mitogenesis & Proliferation ERK->Mitogenesis GeneReg H1R Gene Upregulation ERK->GeneReg

Figure 1: FMPH-induced H1R signaling pathway driving mitogenesis and gene upregulation in U-373 MG.

Experimental Protocols

Protocol A: Cell Culture and Synchronization

Objective: To establish a uniform baseline of quiescent cells, minimizing background Receptor Tyrosine Kinase (RTK) signaling.

  • Culturing: Maintain U-373 MG cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Plate cells at a density of 2 × 10⁴ cells/cm² in appropriate multi-well plates. Allow 24 hours for adherence.

  • Serum Starvation (Critical Step): Wash cells twice with warm PBS and replace media with serum-free DMEM for 24 hours prior to FMPH stimulation.

    • Causality: Serum starvation synchronizes the cell population in the G0/G1 phase. This is an essential self-validating step; without it, basal ERK1/2 phosphorylation from serum growth factors will mask the FMPH-induced signal.

Protocol B: FMPH-Induced Mitogenesis Assay (BrdU Incorporation)

Objective: To quantify H1R-driven DNA synthesis.

  • Pre-treatment (Control Validation): To validate that proliferation is strictly H1R-mediated, pre-incubate a subset of serum-starved cells with 1 µM mepyramine (a selective H1R inverse agonist) or 10 µM U73122 (a PLC inhibitor) for 30 minutes .

  • Stimulation: Add FMPH dimaleate to the culture media at varying concentrations (0.1 µM to 100 µM) to establish a dose-response curve. The expected EC50 is ~2.5 µM .

  • BrdU Labeling: Co-incubate with 10 µM BrdU for the final 12 hours of a 24-hour stimulation period.

  • Detection: Fix cells and perform a standard anti-BrdU ELISA.

  • Self-Validating Check: The mitogenic response to 100 µM FMPH should be completely abrogated by 1 µM mepyramine and reduced by >90% by 10 µM U73122. If not, suspect reagent degradation or off-target receptor expression.

Protocol C: Gene Expression Analysis of H1R Upregulation

Objective: To measure the transcriptional autoregulation of H1R via the PKCα pathway.

  • Stimulation: Treat serum-starved U-373 MG cells with 10 µM FMPH dimaleate.

  • Temporal Harvesting: Harvest cells at 0, 1, 2, 3, 6, and 12 hours post-stimulation.

    • Causality: Unlike HeLa cells, which show a slow, gradual H1R upregulation, U-373 MG cells exhibit a rapid and transient peak in H1R mRNA at exactly 2–3 hours post-stimulation . Missing this precise window will result in false negatives.

  • RNA Extraction & qPCR: Extract total RNA using a standard column-based method. Synthesize cDNA and perform RT-qPCR using primers specific for human HRH1. Normalize against GAPDH.

  • Pathway Validation: In parallel wells, pre-treat cells with 1 µM Gö6976 (a PKCα/βI inhibitor) 1 hour before FMPH stimulation. This should suppress the H1R gene upregulation back to baseline, confirming the PKCα dependency of the pathway .

Data Presentation & Expected Outcomes

To facilitate rapid experimental benchmarking, the following tables summarize the expected pharmacological parameters and reagent preparations.

Table 1: Reagent Preparation and Storage

ReagentFunctionStock ConcentrationSolventStorage
FMPH Dimaleate Selective H1R Agonist10 mMUltrapure H₂O-20°C (Aliquots)
Mepyramine H1R Inverse Agonist10 mMDMSO-20°C
U73122 PLC Inhibitor2 mMDMSO-20°C
Gö6976 PKCα/βI Inhibitor1 mMDMSO-20°C

Table 2: Expected Pharmacological Parameters in U-373 MG Cells

Assay / ReadoutParameterExpected Value / OutcomeInhibitor Effect
Mitogenesis (Proliferation) EC50 of FMPH~2.5 ± 0.4 µM Blocked by 1 µM Mepyramine
Mitogenesis (Proliferation) Max Response~170-180% of basal >90% reduction by 10 µM U73122
H1R Gene Expression Peak mRNA Time2 - 3 hours post-stim Suppressed by 1 µM Gö6976
H1R Gene Expression Dose-Dependency1 µM to 100 µM FMPH Blocked by 1 µM Mepyramine

References

  • [1] Hernández-Angeles A, Soria-Jasso LE, Ortega A, Arias-Montaño JA. Histamine H1 receptor activation stimulates mitogenesis in human astrocytoma U373 MG cells. J Neurooncol. 2001 Nov;55(2):81-9. doi: 10.1023/a:1013338515229. Available at:[Link]

  • [2] Mizuguchi H, Miyamoto Y, Terao T, Fukui H. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. Curr. Issues Mol. Biol. 2021;43:1243–1254. doi: 10.3390/cimb43030088. Available at:[Link]

  • [3] Mizuguchi H, et al. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells (Extended Data). MDPI. Available at:[Link]

Sources

studying H1 receptor-mediated functions with 2-((3-Trifluoromethyl)phenyl)histamine D

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Investigating H1 Receptor-Mediated Functions with 2-((3-Trifluoromethyl)phenyl)histamine

Introduction: The Need for a Precision Tool in Histamine Research

The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a cornerstone in the study of allergic and inflammatory responses. Expressed in a wide array of tissues including smooth muscles, vascular endothelial cells, and neurons in the central nervous system, its activation by histamine triggers a cascade of physiological events. These range from the classic symptoms of allergy—such as bronchoconstriction, increased vascular permeability, and itching—to complex roles in neurotransmission and immune cell regulation.

To dissect the precise contributions of the H1 receptor from those of other histamine receptor subtypes (H2, H3, and H4), researchers require pharmacological tools with high potency and selectivity. 2-((3-Trifluoromethyl)phenyl)histamine is a preeminent example of such a tool. It is an exceptionally potent and selective H1 receptor agonist, making it invaluable for the specific stimulation of H1 receptor-mediated functions. A key advantage for studying peripheral systems is its inability to cross the blood-brain barrier, which isolates its effects from the central nervous system. This guide provides a comprehensive overview of its pharmacological profile and detailed protocols for its application in key experimental models.

Pharmacological Profile: A Quantitative Look at Selectivity and Potency

2-((3-Trifluoromethyl)phenyl)histamine, referred to as Compound 39 in some seminal literature, distinguishes itself through its superior affinity and selectivity for the H1 receptor. Its trifluoromethylphenyl group at the C2 position of the imidazole ring confers a significant increase in potency compared to histamine itself.

The table below summarizes its key pharmacological parameters, compiled from functional in vitro studies. The data unequivocally demonstrates its utility as a selective H1 agonist.

ParameterSpecies/TissueValueSignificance
Functional Potency (pD2) Guinea Pig Ileum6.81More potent than histamine (relative activity 128%).
Binding Affinity (pKi) Guinea Pig Cerebellum5.9High affinity for the H1 receptor target.
Selectivity Ratio (H1:H2) Functional Assays2138-foldExtremely high selectivity against the H2 receptor.
Selectivity Ratio (H1:H3) Functional Assays>64-foldHigh selectivity against the H3 receptor.
Selectivity vs. Other Receptors Functional AssaysHigh selectivity against M3, α1, β1, and 5HT2A receptors.Minimal off-target effects, ensuring observed responses are H1-mediated.

The H1 Receptor Signaling Cascade

As a Gq/11-coupled receptor, H1 activation initiates a well-characterized signaling pathway. This pathway is the foundation for many functional assays designed to measure H1 receptor activation.

  • Agonist Binding: 2-((3-Trifluoromethyl)phenyl)histamine binds to and stabilizes the active conformation of the H1 receptor.

  • G-Protein Activation: The activated receptor engages the Gq/11 protein, causing the exchange of GDP for GTP on the α-subunit.

  • PLC Activation: The Gαq-GTP subunit dissociates and activates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+)

Application Note: Pharmacological Evaluation of Smooth Muscle Contraction Using 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

In smooth muscle physiology and drug discovery, isolating specific receptor-mediated pathways is critical for accurate pharmacodynamic profiling. Endogenous histamine is a pleiotropic signaling molecule that activates four distinct G-protein coupled receptors (H1, H2, H3, and H4). In smooth muscle tissues—such as the vasculature, airways, and gastrointestinal tract—histamine typically induces contraction via the H1 receptor (Gq/11-coupled) while simultaneously inducing relaxation via the H2 receptor (Gs-coupled) [1].

Using native histamine in functional assays often results in "functional antagonism," where the H2-mediated accumulation of cyclic AMP (cAMP) dampens the H1-mediated calcium response, confounding the contractile data.

To resolve this, researchers utilize 2-((3-Trifluoromethyl)phenyl)histamine dimaleate (often abbreviated as TMPH, FMPH, or Compound 39). The "D" designation in experimental literature refers to the Dimaleate salt form, which is universally preferred over the free base due to its superior aqueous solubility and resistance to oxidative degradation. As an extremely potent and selective H1 receptor agonist, this compound allows researchers to completely isolate the H1-dependent contractile machinery without triggering H2-mediated vasorelaxation or off-target cholinergic responses[2].

Quantitative Receptor Selectivity Profile

The utility of 2-((3-Trifluoromethyl)phenyl)histamine dimaleate lies in its exceptional selectivity profile. It demonstrates higher potency at the guinea pig H1 receptor compared to the human H1 receptor (pKi ~ 5.9), making guinea pig ileum and tracheal models the gold standard for ex vivo studies.

The table below summarizes the compound's selectivity ratios, illustrating why it is the optimal tool compound for smooth muscle contraction assays[3].

Receptor TargetSelectivity Ratio (vs. H1)Causality in Smooth Muscle Experimental Design
H2 Receptor 2138xPrevents Gs-mediated cAMP accumulation, completely eliminating confounding smooth muscle relaxation.
H3 Receptor > 64xMinimizes presynaptic auto-receptor activation, preventing unintended modulation of neurotransmitter release in innervated tissue preparations.
M3 Muscarinic 1000xRules out cholinergic cross-reactivity, ensuring contraction is not driven by acetylcholine pathways.
α1 Adrenergic 105xPrevents false-positive vasoconstriction in vascular smooth muscle preparations.
β1 Adrenergic 708xAvoids β-adrenergic mediated relaxation.
5-HT2A 71xReduces serotonergic contractile interference, critical when studying gastrointestinal smooth muscle.

Mechanistic Pathway: H1-Mediated Contraction

Understanding the intracellular causality of H1 activation is essential for designing self-validating assays. Upon binding 2-((3-Trifluoromethyl)phenyl)histamine dimaleate, the H1 receptor undergoes a conformational shift that activates the Gq/11 protein. This stimulates Phospholipase C (PLC) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into Diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP3).

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering a massive efflux of intracellular calcium ( Ca2+ ). This calcium binds to Calmodulin, and the resulting complex activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin, initiating cross-bridge cycling and resulting in measurable smooth muscle contraction.

H1R_Signaling TMPH 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate (Selective H1 Agonist) H1R Histamine H1 Receptor TMPH->H1R Binds selectively Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 Ca2 Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca2 Opens IP3R channels CaM Ca2+-Calmodulin Complex Ca2->CaM Binds MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Light Chain

H1R-mediated smooth muscle contraction signaling pathway activated by TMPH.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include necessary viability checks and pharmacological controls to prove that the observed data is exclusively the result of H1 receptor activation.

Protocol A: Ex Vivo Organ Bath Assay (Guinea Pig Ileum)

This protocol measures macroscopic tissue contraction using an isometric force transducer.

Reagents & Equipment:

  • Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4​ , 1.2 mM KH2​PO4​ , 2.5 mM CaCl2​ , 25 mM NaHCO3​ , 11 mM Glucose.

  • 2-((3-Trifluoromethyl)phenyl)histamine dimaleate stock (10 mM in DMSO).

  • Mepyramine (H1 antagonist) and 60 mM KCl (Viability control).

  • Organ bath system with isometric force transducers.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate a 1.5–2.0 cm segment of guinea pig ileum. Flush the lumen gently with KHB to remove contents.

  • Mounting: Suspend the tissue vertically in a 10 mL organ bath chamber filled with KHB. Attach the lower end to a fixed hook and the upper end to the isometric force transducer.

  • Environmental Control (Causality): Maintain the bath at 37°C and continuously bubble with Carbogen (95% O2​ / 5% CO2​ ). Why? The CO2​ buffers the bicarbonate in the KHB to maintain a strict physiological pH of 7.4, while the O2​ prevents tissue hypoxia.

  • Equilibration & Tension: Apply 1.0 g of resting tension. Allow the tissue to equilibrate for 60 minutes, washing with fresh KHB every 15 minutes. Why? Applying resting tension aligns the smooth muscle fibers to the optimal length of their length-tension curve, maximizing the dynamic range of the contractile response.

  • System Validation (Viability Check): Add 60 mM KCl to the bath. Why? High extracellular potassium depolarizes the cell membrane, opening voltage-gated calcium channels. A robust contraction confirms the tissue's contractile machinery is alive and functional. Wash 3 times and let resting tension recover.

  • Agonist Dosing: Generate a Cumulative Concentration-Response Curve (CCRC) by adding 2-((3-Trifluoromethyl)phenyl)histamine dimaleate in half-log increments (from 10−9 M to 10−5 M). Wait for the contraction to plateau before adding the next dose.

  • System Validation (Specificity Check): After washing and recovering the tissue, pre-incubate with 1 µM Mepyramine for 15 minutes. Repeat the CCRC from Step 6. A rightward shift or complete ablation of the curve validates that the contraction was strictly H1-mediated.

Protocol B: In Vitro Intracellular Calcium Mobilization Assay

This protocol measures the upstream biochemical trigger (calcium release) of contraction in cultured smooth muscle cells.

Reagents & Equipment:

  • Cultured primary smooth muscle cells (e.g., Human Airway Smooth Muscle cells).

  • Fluo-4 AM (Calcium-sensitive fluorescent dye).

  • Probenecid (2.5 mM).

  • Fluorometric Imaging Plate Reader (FLIPR).

Step-by-Step Methodology:

  • Cell Seeding: Seed smooth muscle cells at 20,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 100 µL of loading buffer containing 4 µM Fluo-4 AM and 2.5 mM Probenecid. Incubate for 45 minutes at 37°C in the dark. Why? Fluo-4 AM is cell-permeant. Once inside, intracellular esterases cleave the AM group, trapping the fluorescent dye. Probenecid inhibits organic anion transporters, preventing the cells from actively pumping the dye back out.

  • Washing: Wash the cells 3 times with assay buffer (HBSS + 20 mM HEPES) to remove extracellular dye, which would otherwise cause high background fluorescence.

  • Baseline Reading: Place the plate in the FLIPR. Read baseline fluorescence (Excitation: 488 nm, Emission: 516 nm) for 10 seconds.

  • Agonist Injection: Program the FLIPR to automatically inject 2-((3-Trifluoromethyl)phenyl)histamine dimaleate (final concentration 10−6 M) at the 10-second mark.

  • Data Acquisition: Record fluorescence continuously for 3 minutes. The peak fluorescence corresponds to the IP3-mediated calcium efflux from the sarcoplasmic reticulum, directly preceding physical contraction.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5310982, 2-(3-Trifluoromethylphenyl)histamine." PubChem. Available at:[Link]

  • D'Alessio, A., et al. "Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells." Journal of Cellular and Molecular Medicine, PMC. Available at:[Link]

Sources

Application Note: Experimental Setup for Assessing H1 Agonist Activity of Compound 39

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Profile

Compound 39, chemically identified as 2-[3-(trifluoromethyl)phenyl]histamine , is recognized in pharmacological literature as one of the most potent and selective histamine H1 receptor (H1R) agonists developed to date [1]. In contrast to the endogenous ligand histamine, which promiscuously activates all four histamine receptor subtypes (H1R–H4R), Compound 39 exhibits exceptional selectivity. It demonstrates a >2000-fold selectivity for H1R over H2R, and significant discrimination against H3R, muscarinic (M3), and adrenergic receptors [1].

Because of its high selectivity and efficacy, Compound 39 is a critical pharmacological tool for isolating H1R-mediated cellular responses. This application note details the robust experimental frameworks required to assess and validate the H1 agonist activity of Compound 39 in vitro, focusing on functional readouts of the Gq/11-coupled signal transduction pathway.

Mechanistic Rationale and Pathway Dynamics

The histamine H1 receptor is a classic G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 protein family. To design a self-validating experimental system, one must understand the causality of the signaling cascade.

Upon binding to the orthosteric site of the H1R, Compound 39 stabilizes the active conformation of the receptor, promoting the exchange of GDP for GTP on the Gαq subunit. The activated Gαq stimulates Phospholipase C (PLC), which hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to receptors on the endoplasmic reticulum (ER), triggering a rapid, transient release of intracellular calcium (Ca²⁺).

H1R_Signaling C39 Compound 39 (H1 Agonist) H1R Histamine H1 Receptor (GPCR) C39->H1R Binds & Activates Gq Gq/11 Protein H1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca2 Intracellular Ca2+ Release ER->Ca2 Mobilizes

Fig 1: Gq/11-coupled signaling pathway activated by Compound 39 at the H1 receptor.

Assay Selection and Causality (E-E-A-T)

To rigorously assess the agonistic properties of Compound 39, we employ two orthogonal functional assays. Relying on a single assay can lead to false positives due to off-target cellular stress or dye artifacts.

  • Intracellular Calcium Mobilization (FLIPR/Fluo-4 Assay):

    • Causality: This assay measures the immediate, downstream consequence of IP3 generation. Fluo-4 AM is a cell-permeable fluorogenic dye that exhibits a massive increase in fluorescence upon binding free Ca²⁺.

    • Expert Insight: We mandate the use of Probenecid in the dye-loading buffer. Probenecid inhibits organic anion transporters (MDR proteins) that naturally extrude the Fluo-4 dye from the cytoplasm, ensuring a stable baseline and high signal-to-noise ratio.

  • Inositol Monophosphate (IP1) Accumulation Assay (HTRF):

    • Causality: Calcium spikes are transient and can be triggered by non-GPCR mechanisms (e.g., ion channel leakage). IP3 is rapidly degraded into IP2 and then IP1. By treating cells with Lithium Chloride (LiCl) , we inhibit inositol monophosphatase, trapping IP1 in the cell. Measuring IP1 provides a stable, amplified readout of total Gq pathway activation over time, confirming that the calcium spike was indeed GPCR-mediated.

Experimental Protocols

Cell Culture Preparation
  • Cell Line: CHO-K1 or HEK293 cells stably transfected with the human histamine H1 receptor (hH1R). Note: CHO-K1 cells are preferred as they lack endogenous histamine receptors, providing a zero-background system.

  • Plating: Seed cells at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO₂.

Protocol A: FLIPR Calcium Mobilization Assay
  • Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 Direct™ dye loading buffer supplemented with 2.5 mM Probenecid.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular dye de-esterification.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound 39 in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Prepare Histamine as a positive control and Mepyramine as an antagonist control.

  • Kinetic Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Ligand Addition: The instrument automatically injects 10 µL of Compound 39. Continue reading fluorescence every 1 second for 3 minutes to capture the peak Ca²⁺ transient.

  • Antagonist Reversal (Trustworthiness Check): To prove the signal is H1R-specific, pre-incubate a parallel set of wells with 1 µM Mepyramine for 15 minutes prior to Compound 39 addition. The calcium spike must be completely abolished.

Workflow Step1 1. Cell Seeding (CHO-hH1R) Step2 2. Dye Loading (Fluo-4 + Probenecid) Step1->Step2 Step3 3. Ligand Addition (Compound 39) Step2->Step3 Step4 4. Kinetic Read (FLIPR Ex488/Em525) Step3->Step4 Step5 5. Data Analysis (EC50 Calculation) Step4->Step5

Fig 2: Step-by-step workflow for the FLIPR intracellular calcium mobilization assay.

Protocol B: IP1 Accumulation Assay (HTRF)
  • Stimulation Buffer: Prepare stimulation buffer (HBSS + 20 mM HEPES) supplemented with 50 mM LiCl.

  • Treatment: Remove media from the 384-well plate. Add 10 µL of Compound 39 (serial dilutions) prepared in the stimulation buffer.

  • Incubation: Incubate for 60 minutes at 37°C to allow IP1 to accumulate.

  • Lysis and Detection: Add 5 µL of IP1-d2 conjugate and 5 µL of Anti-IP1 Cryptate (prepared in lysis buffer).

  • Readout: Incubate for 1 hour at room temperature. Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm and 620 nm. Calculate the 665/620 ratio to determine IP1 concentrations via a standard curve.

Data Interpretation and Species-Specific Caveats

When analyzing the dose-response curves to calculate the EC₅₀ and Eₘₐₓ of Compound 39, researchers must account for species-dependent pharmacology .

Extensive structure-activity relationship studies and GTPase assays have demonstrated that bulky 2-phenylhistamines, including Compound 39, exhibit differing potencies depending on the species origin of the H1 receptor [2]. Compound 39 is significantly more potent and efficacious at the guinea pig H1R (gpH1R) compared to the human H1R (hH1R) [2]. This discrepancy is attributed to higher conformational flexibility in the guinea pig receptor, specifically linked to non-conserved residues like Phe-153 and Ile-433 in the human isoform [2]. Therefore, when validating Compound 39 in human cell lines, expect a rightward shift in the dose-response curve compared to historical guinea pig ileum data.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of Compound 39 compared to standard controls, establishing a benchmark for assay validation.

LigandTarget ProfileFunctional EC₅₀ / pD₂ (gpH1R)Eₘₐₓ (% of Histamine)Selectivity (H1 vs H2)
Compound 39 Highly Selective H1 AgonistpD₂ ≈ 6.81~128%> 2100-fold
Histamine Endogenous Pan-AgonistpD₂ ≈ 6.50100%Non-selective
Mepyramine Selective H1 AntagonistN/A (pKi ≈ 9.0)0% (Inhibits Agonists)> 1000-fold

Note: Data derived from functional in vitro studies on isolated guinea pig tissues and recombinant receptor GTPase assays [1, 2].

References

  • Leschke, C., Elz, S., Garbarg, M., & Schunack, W. (1995). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 38(8), 1287-1294. URL:[Link]

  • Seifert, R., Wenzel-Seifert, K., Burckstümmer, T., Pertz, H. H., Schunack, W., Dove, S., Buschauer, A., & Elz, S. (2003). Multiple differences in agonist and antagonist pharmacology between human and guinea pig histamine H1-receptor. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1104-1115. URL:[Link]

Troubleshooting & Optimization

2-((3-Trifluoromethyl)phenyl)histamine D solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-((3-Trifluoromethyl)phenyl)histamine dimaleate (also known as Compound 39, TMPH, or FMPH).

As a Senior Application Scientist, I have designed this portal to move beyond basic datasheets. Here, we address the exact physicochemical behaviors, thermodynamic quirks, and buffer incompatibilities you will encounter when handling this highly potent H1 receptor agonist at the bench.

Scientist's Briefing & Compound Profiling

Before troubleshooting aqueous solubility, it is critical to understand the molecular entity you are working with. 2-((3-Trifluoromethyl)phenyl)histamine is supplied as a dimaleate salt to stabilize the basic imidazole and primary amine groups, ensuring a highly favorable aqueous solubility profile compared to its free-base form 1.

Table 1: Physicochemical Properties & Solubility Profile

PropertyValueScientific Implication
CAS Number 162049-83-4Unique identifier for the dimaleate salt form 1.
Molecular Weight 487.38 g/mol Must be used for all molarity calculations (do not use the free-base MW) 1.
Max Aqueous Solubility ~20 mg/mLHigh solubility in ddH₂O at 25°C; susceptible to cold-crashing []().
Receptor Selectivity 2138 (H1:H2)Extremely selective H1R agonist; negligible cross-reactivity with H2/H3/M3 1.
BBB Permeability ImpermeableDoes not cross the blood-brain barrier, making it ideal for peripheral assays .

Mechanistic Context: Why We Use It

TMPH is heavily utilized to isolate H1-receptor-specific pathways without triggering H2-mediated cAMP accumulation. For instance, in human endothelial cells, TMPH selectively drives TACE (ADAM17)-mediated shedding of TNFR1 via intracellular calcium mobilization [[2]](), and it has recently been shown to inhibit antipsychotic-induced astrocyte pyroptosis via NLRP3/Caspase-1 pathway modulation 3.

H1R_Pathway TMPH 2-FMPH (TMPH) Selective Agonist H1R Histamine H1 Receptor (GPCR) TMPH->H1R Binds & Activates Gq Gq/11 Protein H1R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers TACE TACE (ADAM17) Activation Ca2->TACE Stimulates TNFR1 TNFR1 Ectodomain Shedding TACE->TNFR1 Cleaves

Mechanism of 2-FMPH activating H1R-mediated TNFR1 shedding via calcium signaling.

Diagnostic FAQs: Aqueous Solubility & Stability

Q: I need to prepare a highly concentrated stock solution for in vivo dosing. Can I exceed the 20 mg/mL aqueous solubility limit? A: The theoretical maximum aqueous solubility of the dimaleate salt is ~20 mg/mL in pure water at 25°C [](). Attempting to exceed this concentration in purely aqueous vehicles will result in supersaturation and rapid precipitation. Causality: The trifluoromethyl-phenyl moiety is highly hydrophobic; solubility is entirely dependent on the hydration of the protonated amine/imidazole and the maleate counter-ions. If higher concentrations are strictly required, you must utilize co-solvents (e.g., 5% DMSO) or cyclodextrin complexes (e.g., HP-β-CD) to encapsulate the hydrophobic tail.

Q: My 20 mg/mL aqueous stock solution turned cloudy after overnight storage at 4°C. Has the compound degraded? A: No, the compound has not degraded. This is a thermodynamic response. The 20 mg/mL limit is determined at standard room temperature (20-25°C). At 4°C, the kinetic solubility of the dimaleate counter-ion drops significantly, causing the salt to crystallize out of solution. Rescue Protocol: Transfer the vial to a 25°C water bath for 10 minutes and vortex vigorously. The solution will return to completely clear. To avoid this, maintain a working stock at ≤10 mg/mL, which remains soluble even at 4°C.

Q: When I dilute my aqueous stock into my physiological assay buffer (pH 7.4), I notice a drop in H1R activation efficacy over time. Why? A: Buffer incompatibility. The dimaleate salt buffers its own micro-environment to a mildly acidic pH. If you reconstitute the powder directly into a strongly basic buffer (pH > 7.5) or if your assay buffer is poorly buffered, the compound may convert to its free-base form. The unprotonated free-base is highly hydrophobic and will micro-precipitate out of solution, leading to a perceived loss of potency in your cell-based assays. Always reconstitute in ddH₂O first.

Self-Validating Standard Operating Procedure (SOP)

Objective: Prepare a stable, artifact-free 10 mM (4.87 mg/mL) aqueous stock solution for in vitro assays.

  • Equilibration: Remove the lyophilized powder from 2-8°C storage 1 and equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening cold vials causes atmospheric moisture to condense on the hygroscopic salt, artificially inflating the mass and ruining your molarity calculations.

  • Weighing: Weigh out exactly 4.87 mg of the off-white powder into a low-bind microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of sterile, cell-culture grade ddH₂O. Do NOT use PBS or Tris buffer for the initial stock. Causality: High-salt buffers can induce immediate salt-exchange precipitation with the maleate counter-ion.

  • Dissolution: Vortex at medium speed for 1 minute.

  • Self-Validation Checkpoint: Hold the tube against a dark background and shine a light through it. A truly dissolved solution will exhibit zero light scattering (Tyndall effect). If micro-particles are visible, warm gently to 25°C.

  • Storage: Aliquot into 50 µL fractions and store at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Logic Tree

Use the following decision matrix if you encounter precipitation or loss of activity during your workflow.

Troubleshooting Start Cloudy Solution or Precipitate Observed? CheckConc Check Concentration: Is it >20 mg/mL? Start->CheckConc Dilute Dilute to ≤20 mg/mL with ddH2O CheckConc->Dilute Yes CheckTemp Check Temperature: Was it stored at 4°C? CheckConc->CheckTemp No Success Clear Solution Achieved Dilute->Success Warm Gently warm to 25°C and vortex CheckTemp->Warm Yes CheckpH Check Buffer pH: Is pH > 7.5? CheckTemp->CheckpH No Warm->Success AdjustpH Adjust pH to 6.0-7.0 or use pure ddH2O CheckpH->AdjustpH Yes AdjustpH->Success

Troubleshooting logic tree for resolving precipitation of TMPH dimaleate in aqueous solutions.

References

  • 2-((3-Trifluoromethyl)phenyl)histamine dimaleate = 98 HPLC, powder 162049-83-4 | Sigma-Aldrich | 1

  • 2-((3-Trifluoromethyl)phenyl)histamine dimaleate Product Features (Blood-Brain Barrier) | Sigma-Aldrich |

  • Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells | PMC / NIH | 2

  • NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist | ResearchGate | 3

  • 2-((3-Trifluoromethyl)phenyl)histamine dimaleate Aqueous Solubility Specifications | Sigma-Aldrich |

Sources

minimizing off-target effects of 2-((3-Trifluoromethyl)phenyl)histamine D at high concentrations

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Off-Target Effects of 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate at High Concentrations

Introduction

2-((3-Trifluoromethyl)phenyl)histamine dimaleate (FMPH, Compound 39, CAS: 162049-83-4) is an extremely potent and selective Histamine H1 receptor (H1R) agonist[1]. It is a critical pharmacological tool used to investigate H1R-mediated neuroprotection, such as the inhibition of antipsychotic-induced NLRP3/caspase-1 pyroptosis in astrocytes[2], and the modulation of AMP-activated protein kinase (AMPK) signaling in the dorsal vagal complex (DVC)[3].

However, a common pitfall in experimental design is the assumption that FMPH maintains absolute selectivity at high concentrations. When used at concentrations exceeding 10 µM in vitro or 5 mg/kg in vivo, FMPH can trigger off-target effects, including H2/H3 receptor cross-reactivity and non-specific membrane disruption. This guide provides troubleshooting strategies and self-validating protocols to ensure your data reflects true H1R-specific mechanisms.

Data Presentation: FMPH Selectivity Profile & Concentration Thresholds

To prevent off-target artifacts, researchers must strictly adhere to validated concentration windows.

Table 1: Pharmacological Profile and Recommended Working Concentrations for FMPH

Target / Experimental MetricAffinity / EffectRecommended ConcentrationOff-Target Risk Threshold
Histamine H1 Receptor High Affinity (Agonist)1 – 5 µM (in vitro)> 10 µM
Histamine H2/H3 Receptors Low AffinityN/A> 15 µM
NLRP3/Caspase-1 Inhibition Dose-dependent reduction5 – 10 µM> 10 µM (Cytotoxicity)
DVC AMPK Attenuation Dose-dependent inhibition1 – 3 mg/kg (in vivo)> 5 mg/kg

Troubleshooting Guides & FAQs

Q1: I am using FMPH at 15 µM to inhibit olanzapine-induced pyroptosis in astrocytes, but I am observing increased cell death instead of protection. Why?

Causality: While FMPH effectively inhibits the NLRP3/caspase-1/GSDMD pyroptotic axis at optimal doses (5–10 µM)[2], exceeding 10 µM introduces off-target cytotoxicity. The trifluoromethyl group on the phenyl ring increases the compound's lipophilicity. At high concentrations, this lipophilicity causes non-specific membrane perturbation and pore formation independent of GSDMD cleavage. Ironically, this mimics the very pyroptotic pore formation you are trying to prevent. Solution: Cap in vitro concentrations at 10 µM. To ensure the observed protection is strictly H1R-mediated, implement a self-validating protocol by co-administering an H1R antagonist to reverse the FMPH effect.

Protocol 1: Self-Validating Workflow for H1R-Specific Pyroptosis Inhibition

  • Cell Preparation: Seed primary astrocytes at 1×105 cells/well and allow them to adhere overnight.

  • Pre-treatment (The Validation Step): Pre-incubate cells with 1 µM mepyramine (a selective H1R antagonist) for 30 minutes prior to FMPH exposure. Note: This establishes causality. If FMPH's protective effect disappears upon H1R blockade, the mechanism is validated as H1R-specific.

  • Agonist Co-treatment: Add FMPH at a titrated dose (e.g., 5 µM and 10 µM) concurrently with the pyroptosis inducer (e.g., 10 µM olanzapine or quetiapine)[2].

  • Incubation: Incubate the cultures for 24 hours.

  • Quantification: Perform Western blot analysis for NLRP3, Caspase-1 (20 kDa), and GSDMD (53 and 35 kDa). The 35 kDa GSDMD-N terminal fragment should be reduced in the 5–10 µM FMPH group but restored to pathological levels in the mepyramine control.

Q2: In my in vivo feeding studies, high-dose FMPH (10 mg/kg) alters feeding behavior, but I suspect it's not just through DVC AMPK signaling. How do I isolate the H1R pathway?

Causality: FMPH modulates feeding efficiency and weight gain by attenuating olanzapine-induced AMPK phosphorylation in the DVC[3]. However, at doses >5 mg/kg, FMPH loses selectivity and can cross-react with H3 autoreceptors. Because H3 receptors regulate the release of endogenous histamine and other neurotransmitters (e.g., serotonin, norepinephrine), activating them confounds the AMPK-dependent metabolic readout by altering global neurochemistry. Solution: Keep in vivo doses below 5 mg/kg and utilize a multi-receptor blockade strategy to rule out H3R involvement.

Protocol 2: Isolating H1R-Mediated AMPK Signaling in the DVC

  • Dose Optimization: Administer FMPH intraperitoneally at 1, 2.5, and 5 mg/kg. Strictly avoid 10 mg/kg to prevent H3R activation.

  • Negative Control Implementation: In a separate cohort, administer thioperamide (an H3R antagonist) prior to FMPH. If the metabolic changes and feeding reductions persist despite H3R blockade, H3R off-target effects are successfully ruled out.

  • Tissue Extraction: Isolate the DVC 60 minutes post-administration. Rapid freezing in liquid nitrogen is critical to preserve the transient phosphorylation state of AMPK.

  • Signaling Readout: Measure the pAMPK/AMPK ratio and its downstream target, phospho-Acetyl-CoA carboxylase (pACC), via immunoblotting[3]. A true H1R-mediated effect will show a dose-dependent decrease in pAMPK without altering total AMPK expression.

Visualizations

G cluster_target Targeted H1R Pathway (Optimal Dose <10 µM) cluster_offtarget Off-Target Pathways (High Dose >10 µM) FMPH FMPH (2-((3-Trifluoromethyl)phenyl)histamine) H1R Histamine H1 Receptor FMPH->H1R High Affinity H3R H2/H3 Receptors FMPH->H3R Low Affinity Membrane Membrane Perturbation FMPH->Membrane Lipophilic Toxicity PLC PLC / Ca2+ Signaling H1R->PLC AMPK DVC AMPK Attenuation PLC->AMPK Pyro NLRP3/Caspase-1 Inhibition PLC->Pyro NT Altered Neurotransmitter Release H3R->NT Tox GSDMD-Independent Pore Formation Membrane->Tox

Caption: Divergence of FMPH signaling: H1R-specific pathways vs. high-dose off-target effects.

Workflow Step1 Step 1: Dose Titration (1 to 10 µM) Step2 Step 2: Pre-treat with H1R Antagonist Step1->Step2 Step3 Step 3: Co-administer FMPH + Stressor Step2->Step3 Step4 Step 4: Quantify Specificity (pAMPK or GSDMD-N) Step3->Step4

Caption: Self-validating workflow to ensure FMPH experimental effects are strictly H1R-mediated.

References

  • Title: 2-(3-Trifluoromethylphenyl)histamine | C12H12F3N3 | CID 5310982 Source: PubChem URL: [Link]

  • Title: NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist Source: ResearchGate URL: [Link]

  • Title: Olanzapine-activated AMPK signaling in the dorsal vagal complex is attenuated by histamine H1 receptor agonist in female rats Source: University of Wollongong Research Online URL: [Link]

Sources

Technical Support Center: Optimizing In Vivo Dosage of 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with 2-((3-Trifluoromethyl)phenyl)histamine dimaleate (also referred to as FMPH, TMPH, or Compound 39).

As an extremely potent and selective Histamine H1 receptor (H1R) agonist, FMPH is a critical tool compound for isolating H1R-mediated pathways. However, its unique physicochemical properties—specifically its dimaleate salt formulation and blood-brain barrier (BBB) impermeability—require precise experimental design.

Below is our comprehensive troubleshooting guide and FAQ to ensure rigorous, reproducible in vivo experiments.

Section 1: Pharmacodynamics & Target Engagement (FAQs)

Q: How do I determine the optimal systemic dose for peripheral H1R activation in rodents? A: When calculating your in vivo dosage, you must first account for the compound's salt form. FMPH is typically supplied as a dimaleate salt, which brings its molecular weight to 487.38 g/mol . Failure to adjust for the dimaleate mass during molarity calculations will result in significant underdosing of the active free base.

FMPH is selected primarily for its exceptional selectivity profile. It exhibits a high pKi (approximately 5.9 at the human H1R, with even higher potency in guinea pig models), meaning starting doses typically range from 1 to 10 mg/kg depending on the administration route.

Table 1: Receptor Selectivity Profile of FMPH[1]
Receptor TargetSelectivity Ratio (vs H1)Application Notes
Histamine H1 1 (Reference) High potency; primary target for vascular/goblet cell assays.
Histamine H2 2138Negligible off-target activation.
Histamine H3 > 64Negligible off-target activation.
Muscarinic M3 1000Highly selective against cholinergic targets.
Adrenergic β1 708Minimal cardiovascular cross-reactivity.
Adrenergic α1 105Minimal cross-reactivity.
Serotonin 5-HT2A 71Safe for use in models sensitive to serotonergic tone.

Q: My in vivo neurological model shows no response to systemic (IV/IP) injection. Why? A: This is the most common troubleshooting issue we encounter. Despite the lipophilic nature of the trifluoromethylphenyl group, FMPH does not cross the blood-brain barrier (BBB) .

If you are studying central histaminergic pathways—such as H1R-mediated wakefulness[1] or the inhibition of antipsychotic-induced NLRP3/caspase-1 pyroptosis in astrocytes[2][3]—systemic administration will fail to achieve target engagement.

Causality: The compound's polar surface area and specific efflux pump affinity restrict it entirely to the periphery. For CNS targets, you must bypass the BBB utilizing intracerebroventricular (ICV) administration or direct stereotaxic microinjection into the target brain region[1].

Dosing_Logic Start Target Identification Peripheral Peripheral Targets (Vascular/Endothelial) Start->Peripheral CNS CNS Targets (Astrocytes/Sleep) Start->CNS IP_IV Systemic Admin (IP / IV) Peripheral->IP_IV Does not cross BBB ICV Central Admin (ICV / Microinjection) CNS->ICV Bypasses BBB Vehicle Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 IP_IV->Vehicle aCSF Vehicle: aCSF (Artificial CSF) ICV->aCSF

Decision tree for FMPH administration routes based on target location and BBB impermeability.

Section 2: Formulation & Administration Troubleshooting

Q: The compound precipitates in standard saline. How do I optimize the dosing vehicle? A: The dimaleate salt requires a specific amphiphilic solvent environment to prevent micelle aggregation and subsequent precipitation before aqueous dilution.

Step-by-Step Methodology: Preparation of Systemic Dosing Vehicle (IP/IV)
  • Primary Dissolution: Dissolve the pre-weighed FMPH dimaleate powder in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 50 mg/mL).

  • Surfactant Addition: Add Tween-80 to the DMSO stock so that the final volume ratio of the formulated drug will be 5% DMSO and 5% Tween-80. Vortex vigorously for 30 seconds.

  • Co-solvent Addition: Add PEG-400 (30% of final volume) and vortex until visually homogeneous.

  • Aqueous Phase: Slowly add sterile saline (0.9% NaCl) or PBS (60% of final volume) dropwise while continuously vortexing. Causality: Dropwise addition of the aqueous phase prevents local supersaturation, ensuring the lipophilic free-base remains stably suspended in the micellar structure created by the Tween-80 and PEG-400.

Section 3: Validating Mechanism of Action (Ex Vivo & In Vivo)

Q: How can I confirm that the observed vascular/endothelial effects are exclusively H1R-mediated and not an artifact of the dosing vehicle? A: To validate on-target H1R activation in endothelial models, we recommend measuring Tumor Necrosis Factor Receptor 1 (TNFR1) shedding. FMPH specifically induces TACE (ADAM17)-dependent proteolytic cleavage of membrane-bound TNFR1, releasing it into the extracellular space as soluble sTNFR1[4].

Step-by-Step Methodology: Ex Vivo Validation of H1R Activation via TNFR1 Shedding
  • In Vivo Administration: Administer the optimized FMPH dose (or vehicle control) via IV injection.

  • Tissue Harvesting: Isolate the target vascular tissue (e.g., aorta) 1 to 2 hours post-administration.

  • Cell Dissociation: Dissociate the endothelial cells using a mild collagenase type II digestion to preserve surface proteins.

  • FACS Preparation: Stain the single-cell suspension with a fluorescently conjugated anti-TNFR1 antibody targeting the extracellular domain.

  • Flow Cytometry Analysis: Quantify the fluorescence intensity of membrane-bound TNFR1[4].

  • Antagonist Control Validation: Pre-treat a separate animal cohort with Mepyramine (a selective H1R antagonist) 30 minutes prior to FMPH dosing[4].

Causality: FMPH binding to H1R triggers intracellular signaling that activates TACE. TACE then cleaves TNFR1, reducing its presence on the plasma membrane[4]. A significant reduction in TNFR1 fluorescence in the FMPH group—which is fully rescued in the Mepyramine pre-treated group—provides a self-validating, closed-loop proof of specific H1R target engagement[4].

H1R_Signaling FMPH FMPH (H1R Agonist) H1R Histamine H1 Receptor FMPH->H1R Binds TACE TACE (ADAM17) Activation H1R->TACE Intracellular Signaling TNFR1 Membrane TNFR1 TACE->TNFR1 Proteolytic Cleavage sTNFR1 Soluble TNFR1 (Shedding) TNFR1->sTNFR1 Releases Inflammation Dampened Inflammation sTNFR1->Inflammation Binds free TNF-α

FMPH-induced H1R signaling pathway leading to TACE-mediated TNFR1 shedding in endothelial cells.

References

  • Sigma-Aldrich: 2-((3-Trifluoromethyl)phenyl)
  • PubChem: 2-(3-Trifluoromethylphenyl)histamine | C12H12F3N3 | CID 5310982.nih.gov.
  • NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist.
  • The role of tuberomammillary nucleus histaminergic neurons, and of their receptors, in the regulation of sleep and waking (Chapter 23) - Rapid Eye Movement Sleep.cambridge.org.
  • Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells - PMC.nih.gov.

Sources

addressing tachyphylaxis with repeated administration of 2-((3-Trifluoromethyl)phenyl)histamine D

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers utilizing 2-((3-Trifluoromethyl)phenyl)histamine dimaleate (FMPH / TMPH) . FMPH is an extremely potent and selective Histamine H1 receptor (H1R) agonist[1]. While it is an invaluable tool for probing H1R-mediated pathways—such as prostanoid homeostasis, TNFR1 shedding[2], and astrocyte signaling[3]—prolonged or repeated administration frequently induces tachyphylaxis (rapid desensitization).

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you manage and quantify H1R tachyphylaxis in your experimental models.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does repeated administration of FMPH result in a rapid loss of intracellular calcium mobilization? Causality: FMPH selectively activates the Gq-coupled H1 receptor[1]. Continuous exposure to a potent agonist like FMPH hyper-stimulates the Gq/PLC/IP3 pathway. This sustained active conformation triggers G-protein coupled receptor kinases (GRKs) to phosphorylate the intracellular loops of the H1R. Phosphorylation drastically increases the receptor's affinity for β -arrestins. β -arrestin binding sterically hinders further Gq-protein coupling (causing immediate signal decay) and scaffolds the receptor to clathrin-coated pits for endocytosis[4].

Q2: How can I experimentally distinguish between transient H1R desensitization and long-term receptor downregulation? Self-Validating Approach: Desensitization is a rapid, reversible uncoupling and internalization process, whereas downregulation involves irreversible lysosomal degradation. To validate which mechanism is occurring, implement a biphasic washout protocol :

  • Expose cells to 10 µM FMPH for 2 hours.

  • Wash cells 3x with PBS and incubate in agonist-free media for 4 hours.

  • Re-challenge with FMPH. Interpretation: If calcium responsiveness returns to near-baseline, the mechanism is transient β -arrestin-mediated desensitization. If the response remains blunted and total H1R protein levels (verified via Western blot) are depleted, the receptors have undergone lysosomal downregulation.

Q3: Why am I not observing central nervous system (CNS) tachyphylaxis when administering FMPH systemically in my in vivo murine model? Causality: 2-((3-Trifluoromethyl)phenyl)histamine dimaleate is highly polar and does not cross the blood-brain barrier (BBB)[5]. Systemic administration (e.g., Intravenous or Intraperitoneal) will only induce peripheral H1R tachyphylaxis. To study central H1R desensitization, you must utilize intracerebroventricular (i.c.v.) microinjections.

Q4: What strategies can mitigate tachyphylaxis during prolonged FMPH exposure? Causality: To maintain H1R signaling, you must disrupt the desensitization machinery or alter dosing kinetics.

  • Kinetic Modulation (Pulsatile Dosing): Administer FMPH in short 15-minute bursts followed by 2-hour washouts. This allows internalized receptors time to recycle back to the plasma membrane.

  • Pharmacological Inhibition: Co-administer clathrin-mediated endocytosis inhibitors (e.g., Pitstop 2) or GRK2/3 inhibitors. Note: While this traps the H1R at the surface, it may artificially bias the signaling pathway away from natural arrestin-mediated cascades[4].

Part 2: Quantitative Data Summary

The following table summarizes the typical kinetic profile of H1R tachyphylaxis markers following continuous exposure to 10 µM FMPH in human endothelial cell models (e.g., EA.hy926)[2].

Table 1: Kinetic Profiling of FMPH-Induced H1R Tachyphylaxis

Tachyphylaxis MarkerTime to OnsetPeak EffectRecovery Time (Post-Washout)Primary Mechanism
Ca²⁺ Mobilization Decay < 1 min5 min15–30 minGRK-mediated Gq uncoupling
TNFR1 Shedding Plateau 10 min30 min1–2 hoursTACE-dependent cleavage limits[2]
Surface H1R Depletion 5–10 min45–60 min2–4 hoursClathrin-mediated endocytosis
Total H1R Protein Loss 12–24 hours48 hours> 48 hoursLysosomal degradation

Part 3: Experimental Protocols

Protocol: Biphasic Validation of H1R Internalization vs. Functional Desensitization

This self-validating workflow correlates the physical loss of surface H1Rs with the functional decay of calcium signaling using Flow Cytometry and Fluo-4 imaging.

Step 1: Cell Preparation & Dual-Labeling

  • Seed EA.hy926 endothelial cells (which endogenously express H1R[2]) in a 96-well optical-bottom plate at 2×104 cells/well.

  • Load cells with 2 µM Fluo-4 AM (calcium indicator) for 30 minutes at 37°C. Wash 3x with HBSS.

  • Label surface H1Rs using a non-neutralizing, Alexa Fluor 647-conjugated anti-H1R extracellular domain antibody on ice for 20 minutes.

Step 2: Baseline Establishment

  • Transfer the plate to a high-content imaging system or flow cytometer.

  • Record baseline fluorescence for both Fluo-4 (Ex/Em: 494/506 nm) and Alexa 647 (Ex/Em: 650/665 nm) for 2 minutes.

Step 3: FMPH Administration & Real-Time Monitoring

  • Inject 2-((3-Trifluoromethyl)phenyl)histamine dimaleate to a final well concentration of 10 µM[3].

  • Continuously record Fluo-4 fluorescence for 15 minutes to capture the initial Ca²⁺ spike and subsequent signal decay (functional tachyphylaxis).

  • At t=60 minutes, measure Alexa 647 fluorescence to quantify the percentage of internalized surface receptors (physical tachyphylaxis).

Step 4: Self-Validation (Washout & Re-challenge)

  • Aspirate the FMPH-containing media. Wash cells 3x with warm, agonist-free HBSS.

  • Incubate for 3 hours to allow receptor recycling.

  • Re-administer 10 µM FMPH. A restored Ca²⁺ spike validates that the prior signal decay was due to reversible desensitization, not cell death or irreversible downregulation.

Part 4: Mechanistic Pathway Diagram

The following diagram illustrates the causal relationship between FMPH administration, H1R activation, and the subsequent GRK/ β -arrestin-mediated tachyphylaxis cascade.

Tachyphylaxis_Pathway FMPH FMPH Dimaleate (H1R Agonist) H1R Histamine H1 Receptor (Active State) FMPH->H1R Binds Gq Gq Protein Coupling (Initial Response) H1R->Gq Activates GRK GRK Phosphorylation H1R->GRK Sustained Exposure Ca2 Intracellular Ca2+ Spike Gq->Ca2 PLC/IP3 Arrestin β-Arrestin Recruitment GRK->Arrestin High Affinity Arrestin->Gq Steric Uncoupling Endosome Clathrin Endocytosis Arrestin->Endosome Internalizes Tachyphylaxis Tachyphylaxis (Signal Decay) Endosome->Tachyphylaxis Surface Depletion Degradation Lysosomal Degradation Endosome->Degradation Prolonged Dose Recycling Receptor Recycling Endosome->Recycling Agonist Washout Recycling->H1R Restores Pool

Fig 1: FMPH-induced H1R activation, GRK/β-arrestin desensitization, and tachyphylaxis pathways.

References

  • Sigma-Aldrich. "2-((3-Trifluoromethyl)phenyl)histamine dimaleate = 98 HPLC, powder 162049-83-4". Sigma-Aldrich Product Catalog.
  • National Center for Biotechnology Information. "2-(3-Trifluoromethylphenyl)histamine | C12H12F3N3 | CID 5310982". PubChem Database.
  • D'Alessio, S., et al. "Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells". PubMed Central (PMC).
  • Dong, X., et al. "NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist". ResearchGate.
  • Moore, P. E., et al. "New perspectives regarding β2-adrenoceptor ligands in the treatment of asthma". PubMed Central (PMC).

Sources

challenges in synthesizing 2-((3-Trifluoromethyl)phenyl)histamine D

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate (often referred to as Compound 39 or FMPH).

Note: The "D" in standard laboratory nomenclature refers to the Dimaleate salt, which is the stable, commercially available form of this highly potent and selective histamine H1 receptor agonist[1].

This portal is designed for drug development professionals and synthetic chemists. It bypasses basic textbook chemistry to focus on the mechanistic causality, troubleshooting, and self-validating protocols required to successfully synthesize and isolate this complex molecule[2].

Part 1: Synthetic Strategy & Workflow

The synthesis of 2-substituted histamines relies on the construction of the imidazole ring via the condensation of an appropriate amidine with an α -acetoxy ketone, followed by deprotection and salt formation[2].

SynthesisWorkflow A 3-(Trifluoromethyl)benzonitrile (Starting Material) B 3-(Trifluoromethyl)benzamidine (Intermediate 1) A->B Pinner Reaction (HCl/EtOH, then NH3) D Protected Imidazole (Condensation Product) B->D Condensation (Anhydrous Conditions) C 2-Oxo-4-phthalimido-1-butyl acetate (Intermediate 2) C->D Condensation E 2-(3-Trifluoromethylphenyl)histamine (Free Base) D->E Deprotection (Hydrazine Hydrate) F 2-(3-Trifluoromethylphenyl)histamine Dimaleate (Final Product) E->F Salt Formation (Maleic Acid)

Figure 1: Synthetic workflow for 2-(3-Trifluoromethylphenyl)histamine dimaleate.

Part 2: Troubleshooting Guides & FAQs

Phase 1: Imidazole Ring Construction (Condensation Step)

Q: Why is the yield of the imidazole condensation step consistently low (<40%) when reacting 3-(trifluoromethyl)benzamidine with 2-oxo-4-phthalimido-1-butyl acetate? Causality & Expert Insight: The condensation to form the imidazole ring is highly sensitive to pH and moisture. The reaction proceeds via nucleophilic attack of the amidine nitrogen onto the carbonyl carbon, followed by cyclization and elimination of acetic acid and water. If the reaction mixture is too acidic, the amidine remains protonated and non-nucleophilic. If it is too basic or wet, the α -acetoxy ketone undergoes rapid degradation via aldol-type side reactions or hydrolysis[2]. Solution: You must use freshly liberated free amidine from its hydrochloride salt under strictly anhydrous conditions.

Self-Validating Protocol: Imidazole Condensation

  • Amidine Liberation: Suspend 3-(trifluoromethyl)benzamidine hydrochloride (1.0 eq) in absolute ethanol under argon. Add exactly 1.0 eq of sodium ethoxide.

  • Filtration: Filter the resulting NaCl precipitate immediately through a Celite pad under an inert atmosphere.

  • Condensation: Add the filtrate dropwise to a solution of 2-oxo-4-phthalimido-1-butyl acetate (1.0 eq) in anhydrous ethanol at 0°C. Reflux for 24 hours.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the free amidine mass (m/z 189) and the appearance of the protected imidazole mass (m/z 386) confirms successful condensation. If the ketone mass drops but the product mass does not rise proportionally, aldol-degradation is occurring (indicating the pH is too high).

Phase 2: Deprotection & Purification

Q: During the deprotection of the phthalimido group using hydrazine hydrate, I observe incomplete conversion and a gummy residue. How can I resolve this? Causality & Expert Insight: The Ing-Manske procedure (hydrazine deprotection) forms phthalhydrazide as a byproduct. If the solvent volume is insufficient or the pH drops prematurely, phthalhydrazide co-precipitates with the product, trapping the unreacted intermediate in a gummy matrix. The causality of the "gum" is the physical entrapment of the highly polar primary amine by the hydrogen-bonding network of the phthalhydrazide.

Self-Validating Protocol: Ing-Manske Deprotection

  • Reaction: Dissolve the protected imidazole in absolute ethanol (0.1 M concentration). Add 2.5 eq of hydrazine hydrate (64% in water) and reflux for 3 hours.

  • Acidification: Cool to room temperature and acidify to pH 2 using 2M HCl. Why? This ensures the histamine derivative becomes a highly soluble dihydrochloride salt, while the phthalhydrazide byproduct precipitates completely as a white solid.

  • Filtration: Filter the solid and wash with cold ethanol.

  • Extraction: Basify the filtrate to pH 11 with 2M NaOH and extract the free base into dichloromethane (3x 50 mL).

  • Validation Check: Perform a TLC (DCM:MeOH:NH4OH 90:9:1) on the organic layer. The complete disappearance of the UV-active protected intermediate (Rf ~0.7) and the presence of a strong ninhydrin-positive spot (Rf ~0.1) validates that the primary amine has been successfully liberated and extracted.

Phase 3: Salt Formation & Crystallization

Q: How do I ensure the selective formation of the dimaleate salt without mono-maleate contamination? Causality & Expert Insight: 2-((3-Trifluoromethyl)phenyl)histamine has two basic nitrogens: the primary aliphatic amine (pKa ~9.8) and the imidazole nitrogen (pKa ~6.0). To form the dimaleate salt reliably, a stoichiometric excess of maleic acid is required in a solvent where the dimaleate is significantly less soluble than the mono-maleate.

Self-Validating Protocol: Dimaleate Crystallization

  • Dissolution: Dissolve the crude free base in a minimum volume of warm isopropanol (50°C).

  • Addition: In a separate flask, dissolve 2.1 eq of maleic acid in warm isopropanol. Add this dropwise to the free base solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then incubate at 4°C for 12 hours. Filter the resulting white crystalline solid.

  • Validation Check: Run a 1 H-NMR spectrum of the crystallized solid in D 2​ O. You must observe exactly 4 vinyl protons from the maleic acid (a singlet at ~6.2 ppm) integrating relative to the 1 isolated imidazole proton (at ~7.4 ppm). A 4:1 integration ratio definitively validates the 2:1 (dimaleate) stoichiometry.

Part 3: Quantitative Data Summary

The table below summarizes the optimization of the critical imidazole condensation step, demonstrating the causal relationship between reaction conditions and thermodynamic yield.

Reaction ConditionSolventTemp (°C)Time (h)Yield (%)Purity (%)Causality / Mechanistic Observation
Method A Liquid NH 3​ -33124585Low temp prevents ketone degradation, but amidine solubility is severely limited.
Method B (Optimized) Abs. Ethanol782455 88 Optimal thermodynamic balance of intermediate solubility and condensation rate.
Method C DMF12083070High heat drives rapid α -acetoxy ketone degradation via aldol pathways.

References

  • Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues Source: Journal of Medicinal Chemistry (1995) URL:[Link]

  • 2-(3-Trifluoromethylphenyl)histamine | CID 5310982 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Sources

preventing degradation of 2-((3-Trifluoromethyl)phenyl)histamine dimaleate in storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-((3-Trifluoromethyl)phenyl)histamine dimaleate

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals working with 2-((3-Trifluoromethyl)phenyl)histamine dimaleate (also known as Compound 39 or TMPH), an extremely potent and selective histamine H1 receptor agonist[1].

Because TMPH is frequently used to map complex intracellular calcium mobilization and endothelial activation pathways[2], maintaining the structural integrity of the compound is critical. This guide bypasses generic advice to provide a deep, mechanistic look at TMPH degradation, offering self-validating protocols to ensure your experimental data remains reproducible.

I. Mechanistic Q&A: Understanding TMPH Stability

Q: Why does my lyophilized TMPH lose potency even when stored in the refrigerator? A: The degradation is driven by the hygroscopic nature of the dimaleate salt. While the maleate salt formulation enhances the aqueous solubility of the compound, it acts as a moisture sink. When exposed to ambient humidity (even the micro-humidity inside a standard 4°C fridge), water molecules penetrate the powder. This moisture causes the maleic acid to dissociate from the 2-((3-Trifluoromethyl)phenyl)histamine base. Causality: Once the salt dissociates, the local microenvironment's pH shifts, exposing the electron-rich imidazole ring to rapid oxidation. To prevent this, the compound must be stored at -20°C in a tightly sealed, desiccated container.

Q: Can I store reconstituted TMPH in aqueous buffers for ongoing experiments? A: No. Storing TMPH in aqueous solutions (like PBS or Tyrode's buffer) for more than 24 hours invites two modes of degradation: hydrolysis of the salt and photo-oxidation of the imidazole ring. Transition metals present in standard buffers can also catalyze the oxidation of the imidazole moiety, rendering the compound unable to bind the H1 receptor's transmembrane domains[3]. Solutions must be prepared fresh or frozen immediately in anhydrous DMSO.

Degradation TMPH TMPH Dimaleate (Solid or Solution) Moisture Moisture Exposure (Hygroscopic Salt) TMPH->Moisture Light UV/Light Exposure (Photo-oxidation) TMPH->Light Temp Repeated Freeze-Thaw (Thermal Stress) TMPH->Temp Hydrolysis Maleate Dissociation & pH Shift Moisture->Hydrolysis Oxidation Imidazole Ring Oxidation Light->Oxidation Temp->Oxidation Loss Loss of H1R Potency & Experimental Failure Hydrolysis->Loss Oxidation->Loss

Logical relationships of TMPH dimaleate degradation pathways.

II. Quantitative Stability Profile

To optimize your experimental planning, refer to the following stability matrix. This data synthesizes the kinetic degradation risks associated with different storage states.

Storage StateTemperatureEstimated Shelf-LifePrimary Degradation RiskPrevention Strategy
Lyophilized Powder -20°C24 - 36 MonthsTrace moisture ingressStore with silica desiccant packs; seal with Parafilm.
Lyophilized Powder +4°C< 3 MonthsHygroscopic dissociationWarm to room temp before opening to prevent condensation.
Anhydrous DMSO Stock -80°C6 MonthsFreeze-thaw oxidationAliquot into single-use 10 µL - 50 µL vials.
Aqueous Buffer (pH 7.4) +4°C< 24 HoursImidazole ring oxidationPrepare immediately before cellular application.

III. Self-Validating Protocol: Reconstitution and Aliquoting

To guarantee that your TMPH stock remains an active, highly selective H1R agonist[4], follow this self-validating workflow. This protocol ensures that any degradation is caught before the compound is applied to your cell cultures.

Phase 1: Equilibration & Solubilization

  • Thermal Equilibration: Remove the TMPH vial from -20°C storage and place it in a desiccator at room temperature for exactly 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, instantly initiating maleate dissociation.

  • Solvent Addition: Inject anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to create a 10 mM stock solution.

  • Agitation: Vortex gently for 15 seconds. Do not sonicate, as localized cavitation generates thermal stress and free radicals that attack the trifluoromethylphenyl linkage.

Phase 2: Self-Validation Check 4. Visual Assay: Hold the vial against a pure white background under standard lab lighting.

  • Validation: The solution must be completely colorless and transparent. A faint yellow or brown tint indicates >5% oxidation of the imidazole ring[3]. Do not proceed with the experiment if discoloration is present.

  • pH Verification (Optional for Aqueous Stocks): If you must prepare a 10 mM aqueous stock (e.g., for in vivo injections), extract a 10 µL test aliquot. Dilute to 100 µL with Milli-Q water and measure the pH.

    • Validation: The pH should be slightly acidic (~4.5–5.5) due to the maleate salt. If the pH is >6.5, the salt has dissociated and the free base is precipitating.

Phase 3: Aliquoting & Storage 6. Aliquoting: Immediately transfer 10 µL to 50 µL aliquots into sterile, low-binding microcentrifuge tubes. 7. Inert Gas Overlay: Blanket the headspace of each tube with dry argon or nitrogen gas to displace oxygen.

  • Causality: This eliminates the primary reactant for photo-oxidation during long-term storage.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Thaw only once; discard any unused portion.

IV. Troubleshooting Guide: Experimental Inconsistencies

If your 2-((3-Trifluoromethyl)phenyl)histamine dimaleate has degraded during storage, it will manifest as specific experimental failures.

Issue 1: Variable or Absent Intracellular Ca2+ Release in Endothelial Cells

  • Diagnosis: The H1 receptor is a Gq-coupled GPCR that relies on a highly specific binding pocket to activate Phospholipase C (PLC) and generate NAADP[2]. If the trifluoromethylphenyl group or the imidazole ring of TMPH is oxidized, the compound loses its high-affinity binding (pD2 = 6.81)[3].

  • Resolution: Discard the current stock and prepare a fresh solution from a new, desiccated vial. Ensure that your cells are not being exposed to the degraded, inactive free base.

Issue 2: Precipitation in the Stock Solution

  • Diagnosis: This indicates that the dimaleate salt has dissociated, likely due to moisture exposure during a previous freeze-thaw cycle. The resulting free base is significantly less soluble in water and DMSO.

  • Resolution: Do not attempt to re-solubilize by heating or sonicating, as the compound is already chemically altered. Discard the vial.

Signaling TMPH Active TMPH (Compound 39) H1R Histamine H1 Receptor (GPCR) TMPH->H1R High Affinity Binding Gq Gq Protein H1R->Gq NAADP NAADP Production H1R->NAADP CD38/Cyclase Activation PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release (ER & Acidic Stores) PLC->Ca2 IP3 Pathway NAADP->Ca2 TRP-ML/RyR Channels VWF VWF Secretion (Endothelial Activation) Ca2->VWF Exocytosis

TMPH-induced H1 receptor signaling and downstream calcium mobilization.

References

  • 2-((3-Trifluoromethyl)phenyl)histamine dimaleate | CAS 162049-83-4 | SCBT. Santa Cruz Biotechnology.
  • Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. PubMed/NIH.
  • NAADP links histamine H1 receptors to secretion of von Willebrand factor in human endothelial cells.
  • 2-((3-Trifluoromethyl)phenyl)histamine dimaleate = 98 HPLC, powder 162049-83-4. Sigma-Aldrich.
  • 2-((3-Trifluoromethyl)phenyl)histamine dimaleate ≥98% (HPLC), powder; CAS Number: 162049-83-4. Sigma-Aldrich.

Sources

Technical Support Center: Optimizing Incubation Time for 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate in Cell Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides troubleshooting and optimization strategies for 2-((3-Trifluoromethyl)phenyl)histamine dimaleate (also known as 2-FMPH, TMPH, or Compound 39)[1]. As a highly potent and selective Histamine H1 receptor (H1R) agonist, this compound is a powerful tool for interrogating histaminergic pathways[2][3].

Because H1R signaling triggers both rapid, transient secondary messengers and delayed phenotypic changes, optimizing incubation time is the most critical variable in your assay design.

Troubleshooting Guides & FAQs

Q1: My intracellular calcium ( Ca2+ ) flux assay shows a blunted or absent peak. Is my incubation time too long? Yes. H1R is a Gq​/11 -coupled GPCR. Upon binding 2-FMPH, it triggers Phospholipase C (PLC), leading to rapid Ca2+ release from the endoplasmic reticulum that peaks within seconds[4]. If you incubate the cells with the agonist for several minutes before reading, you will miss the peak entirely due to rapid receptor desensitization mediated by β -arrestin recruitment.

  • The Fix & Validation: Always use a real-time kinetic read. Inject the agonist during the read, not before. To create a self-validating system, pre-treat a parallel control well with an H1R antagonist like pyrilamine (e.g., 50 µM) prior to 5 µM 2-FMPH injection; a blocked signal validates that your observation is strictly H1R-specific[4].

Q2: I am measuring TNFR1 ectodomain shedding in endothelial cells. How long should I incubate with 2-FMPH? TNFR1 shedding is mediated by the metalloproteinase TACE (ADAM17)[5]. Unlike instantaneous calcium flux, TACE activation requires downstream kinase signaling triggered by the initial Ca2+ spike. Maximal shedding of TNFR1 into the supernatant typically requires 30 to 60 minutes of continuous incubation[5]. Shorter times yield incomplete cleavage, while over-incubation may result in compensatory receptor recycling.

  • The Fix & Validation: Confirm the mechanism by pre-incubating with the H1R antagonist mepyramine, which has been shown to prevent TMPH-induced TNFR1 shedding and validate the assay's target specificity[5].

Q3: We are investigating the inhibition of the NLRP3 inflammasome in astrocytes. Short incubations show no effect. Why? Inflammasome modulation by H1R agonists involves complex transcriptional and translational regulation, not just rapid kinase cascades. 2-FMPH has been shown to dose-dependently reduce the expression of NLRP3, caspase-1, and GSDMD induced by cellular stressors (like antipsychotics)[6]. Because this requires altering protein expression profiles, a 24-hour co-incubation is mandatory [6]. Short incubations fail because the existing pool of target proteins has not yet turned over.

Q4: Does the dimaleate salt form (D) affect the incubation kinetics? The "D" in your compound refers to the dimaleate salt formulation (CAS 162049-83-4)[2]. Dimaleate salts can lower the pH of unbuffered assay media if prepared at high stock concentrations. A localized drop in pH can alter GPCR conformation and binding kinetics, artificially delaying receptor activation.

  • The Fix: Ensure your stock is diluted into a strongly buffered solution (e.g., HEPES-buffered saline) to strictly maintain pH 7.4 during the incubation period[4].

Quantitative Data Summary

Assay TargetOptimal Incubation TimeRecommended 2-FMPH Conc.Readout MethodBiological Mechanism
Intracellular Ca2+ Flux 15 - 30 Seconds5 µMFura-2 AM (360/380 nm) Gq​ -coupled PLC/ IP3​ activation
TNFR1 Ectodomain Shedding 30 - 60 Minutes10 - 50 µMELISA (sTNFR1) / FACSTACE (ADAM17) metalloproteinase activation
NLRP3 Inflammasome Inhibition 24 Hours5 - 10 µMWestern Blot / qPCRTranscriptional downregulation of NLRP3/Caspase-1

Pathway & Workflow Visualization

Pathway A 2-FMPH (Agonist) B Histamine H1 Receptor A->B C Gq/11 & PLC Activation B->C D Rapid Ca2+ Flux (15-30 Seconds) C->D IP3 E TACE/ADAM17 Activation TNFR1 Shedding (30-60 Minutes) D->E PKC/Kinases F Transcriptional Regulation NLRP3 Inhibition (24 Hours) D->F Gene Expression

Temporal divergence of H1R signaling pathways activated by 2-FMPH.

Workflow Step1 Cell Seeding & Starvation Step2 Pre-incubation: Antagonist Control (Pyrilamine, 15 min) Step1->Step2 Step3 Agonist Addition: 2-FMPH Dimaleate Step2->Step3 Branch1 Kinetic Read (Ca2+) Inject during read Step3->Branch1 Branch2 Medium Incubation (Shedding) 30-60 min at 37°C Step3->Branch2 Branch3 Long Incubation (Protein Expr) 24h at 37°C Step3->Branch3

Experimental workflow for optimizing 2-FMPH incubation based on assay endpoints.

Experimental Protocols

Protocol A: Real-Time Intracellular Calcium ( Ca2+ ) Flux Assay

Designed to capture rapid, transient GPCR activation.

  • Cell Preparation: Seed target cells onto glass coverslips and culture until 80% confluent[4].

  • Dye Loading: Incubate cells in darkness at 22°C for 45 minutes with 1 µM Fura-2 AM calcium indicator[4].

  • Washing & Buffering: Wash and superfuse cells continuously with HEPES-buffered saline (pH 7.4) to maintain baseline stability and counteract any pH shifts from the dimaleate salt[4].

  • Self-Validating Control Setup: Pre-incubate designated negative control wells with 50 µM pyrilamine (H1R antagonist) for 15 minutes[4].

  • Data Acquisition: Mount on an inverted epifluorescence microscope. Begin reading the 360/380 nm excitation ratio.

  • Agonist Injection: After exactly 10 seconds of baseline recording, inject 5 µM 2-FMPH dimaleate directly into the superfusion buffer[4].

  • Analysis: Record the transient peak, which will occur within 15–30 seconds post-injection, and compare against the pyrilamine-blocked control.

Protocol B: Long-Term Incubation for NLRP3 Inflammasome Inhibition

Designed to capture delayed transcriptional and translational changes.

  • Cell Preparation: Culture target cells (e.g., primary astrocytes) in standard multi-well plates until fully adherent[6].

  • Self-Validating Control Setup: Designate a vehicle-only well (DMSO + water) and a stressor-only well to establish baseline and activated states[6].

  • Induction & Co-Treatment: Induce inflammasome activation using your chosen stressor (e.g., 10 µM risperidone). Immediately co-treat the cells with 5 µM to 10 µM 2-FMPH dimaleate[6].

  • Incubation: Incubate the cells continuously for exactly 24 hours at 37°C, 5% CO2​ [6].

  • Harvest & Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Analysis: Perform Western blot analysis probing for NLRP3, Caspase-1 (20 kDa), and GSDMD (53 and 35 kDa) to quantify the time-dependent reduction in protein expression[6].

References

  • Source: Investigative Ophthalmology & Visual Science (ARVO Journals)
  • Source: National Institutes of Health (PMC)
  • NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist Source: ResearchGate URL
  • 2-((3-Trifluoromethyl)phenyl)

Sources

Validation & Comparative

A Comparative Analysis of Potency: 2-((3-Trifluoromethyl)phenyl)histamine versus Endogenous Histamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed comparison of the pharmacological potency between the endogenous neurotransmitter, histamine, and the synthetic derivative, 2-((3-Trifluoromethyl)phenyl)histamine. By examining their interactions with the four known histamine receptor subtypes (H1, H2, H3, and H4), this document aims to equip researchers with the critical data and experimental context needed to effectively utilize these compounds in scientific investigation.

Introduction to the Ligands

Histamine is a ubiquitous biogenic amine that plays a pivotal role in a wide array of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its diverse effects are mediated by four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] As the natural endogenous agonist, histamine exhibits broad activity across all four receptor subtypes, though with varying affinities.[2]

2-((3-Trifluoromethyl)phenyl)histamine , a synthetic derivative, has emerged as a valuable pharmacological tool.[3][4] Its structural modification—the addition of a trifluoromethylphenyl group at the 2-position of the imidazole ring—confers significant changes to its receptor affinity and selectivity profile compared to the parent histamine molecule.[3][4]

Comparative Potency and Selectivity

The primary distinction between histamine and 2-((3-Trifluoromethyl)phenyl)histamine lies in their receptor selectivity. While histamine is a non-selective agonist, 2-((3-Trifluoromethyl)phenyl)histamine is characterized as a potent and highly selective H1 receptor agonist.[3][4][5]

In functional studies on the isolated guinea pig ileum, 2-((3-Trifluoromethyl)phenyl)histamine was found to be significantly more potent than histamine, with a relative activity of 128%.[3][4] This heightened potency at the H1 receptor is a key characteristic. In contrast, its activity at other histamine receptors is markedly lower. The selectivity ratio for H1 over H2 receptors is reported to be 2138-fold, and over 64-fold for H1 over H3 receptors.[3][4][5] This makes it an invaluable tool for isolating and studying H1 receptor-mediated functions without the confounding effects of activating other histamine receptor subtypes.[3][4]

While some studies have shown it to be a full agonist with potency similar to histamine at mouse H1 receptors, others using guinea pig tissues have demonstrated superior potency.[3][6] This highlights potential species-specific differences in H1 receptor pharmacology.

CompoundReceptorPotency / Affinity MetricValueSpecies / TissueReference
2-((3-Trifluoromethyl)phenyl)histamine H1pKi5.9Guinea Pig (Cerebellar Membranes)[3]
H1pD26.81Guinea Pig (Ileum)[3]
H1EC5040 µMMouse (Hypothalamic Neurons)[6]
Histamine H1EC508.4 µMHuman (Expressed in Oocytes)[7]
H1EC5036 µMMouse (Hypothalamic Neurons)[6]
H2EC502.1 µMHuman (Expressed in Oocytes)[7]
H3EC500.024 µMHuman (Expressed in Oocytes)[7]
H3Ki~5-10 nMNot Specified[2]
H4EC500.013 µMHuman (Expressed in Oocytes)[7]
H4Ki~5-10 nMNot Specified[2]

Note: Potency values (EC50, pD2) and affinity values (Ki, pKi) can vary significantly based on the assay type, cell line, species, and experimental conditions. Direct comparison should be made with caution.

Histamine Receptor Signaling Pathways

The four histamine receptors couple to different G-proteins to initiate distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor activation by either histamine or a selective agonist.

  • H1 Receptor: Couples to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[1]

  • H2 Receptor: Couples to Gs proteins, stimulating adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[8]

  • H3 and H4 Receptors: Both primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[8] The H3 receptor is a key presynaptic autoreceptor that inhibits histamine release.[9][10]

Figure 1: Simplified signaling pathways for histamine receptors.

Experimental Methodologies

The determination of ligand potency and affinity relies on robust, validated in vitro assays. The two primary methodologies are radioligand binding assays, which measure affinity (Ki), and functional assays, which measure potency (EC50) and efficacy.

Protocol 1: Competitive Radioligand Binding Assay (H1 Receptor)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Causality: The principle is competitive inhibition. The higher the affinity of the test compound for the receptor, the lower the concentration needed to displace the radioligand, resulting in a lower IC50 and Ki value.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human H1 receptor.[11]

  • Radioligand: [³H]Mepyramine or [³H]Pyrilamine (a high-affinity H1 antagonist).[3][11][12]

  • Test Compounds: 2-((3-Trifluoromethyl)phenyl)histamine and Histamine.

  • Non-specific binding control: High concentration (e.g., 1 µM) of an unlabeled H1 antagonist like pyrilamine.[12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

  • Glass fiber filters (GF/C) and a cell harvester.[13]

  • Scintillation counter.

Step-by-Step Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend in ice-cold assay buffer to a predetermined protein concentration (e.g., 10-20 µ g/well ).[12][14]

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a 10-point serial dilution), and the membrane preparation.

  • Radioligand Addition: Add the radioligand ([³H]Pyrilamine) at a fixed concentration near its Kd value (e.g., 1.2 nM).[12]

  • Incubation: Incubate the plate at 25°C for 180 minutes to allow the binding to reach equilibrium.[12]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through GF/C filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13][14]

  • Counting: Place the dried filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.[13]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare H1R Membrane Aliquots a1 Combine Membranes, Compound, & Radioligand in 96-well Plate p1->a1 p2 Prepare Serial Dilutions of Test Compounds p2->a1 p3 Prepare Radioligand ([³H]Pyrilamine) p3->a1 a2 Incubate to Reach Equilibrium (25°C, 180 min) a1->a2 a3 Harvest via Vacuum Filtration (Separate Bound from Free) a2->a3 a4 Measure Radioactivity (Scintillation Counting) a3->a4 d1 Plot % Inhibition vs. [Compound] a4->d1 d2 Calculate IC50 via Non-linear Regression d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional Assay (cAMP Accumulation for H2/H3 Receptors)

This protocol measures a compound's ability to modulate adenylyl cyclase activity, a key functional readout for Gs- and Gi/o-coupled receptors.

Causality: For the Gs-coupled H2 receptor, an agonist will increase cAMP levels. For the Gi/o-coupled H3 receptor, which exhibits high constitutive activity, an agonist will decrease basal cAMP levels, while an inverse agonist will increase them.[15]

Materials:

  • HEK293 or CHO cells stably expressing the human H2 or H3 receptor.

  • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA.[15]

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[15]

  • Forskolin (optional, to amplify the signal window for Gi-coupled receptors).[15]

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).[15]

Step-by-Step Procedure:

  • Cell Plating: Seed H2R- or H3R-expressing cells into 96- or 384-well plates and culture until they reach 80-90% confluency.[15]

  • Pre-incubation: Wash the cells and pre-incubate them with assay buffer containing a PDE inhibitor (IBMX) for a short period.

  • Compound Addition: Add test compounds at various concentrations. For H3 receptor assays, add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase; this provides a larger window to measure inhibition by an agonist.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production/inhibition.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal effect (Emax, efficacy).

Conclusion and Research Implications

The comparison between histamine and 2-((3-Trifluoromethyl)phenyl)histamine reveals a classic trade-off between broad physiological activity and targeted pharmacological selectivity.

  • Histamine remains the gold standard for studying the global effects of histaminergic system activation, as it engages all four receptor subtypes. Its potency varies across these subtypes, being highest at H3 and H4 receptors.[2][7]

  • 2-((3-Trifluoromethyl)phenyl)histamine is an exemplary tool for specifically interrogating H1 receptor-mediated pathways.[3][4] Its high potency and, more importantly, its profound selectivity make it superior to histamine for experiments where activation of H2, H3, or H4 receptors would produce confounding results.[3][4][5] Its inability to cross the blood-brain barrier also makes it suitable for studying peripheral H1 receptor functions without central nervous system effects.[3]

For drug development professionals and researchers, the choice between these two compounds is dictated entirely by the experimental question. To understand the integrated physiological response to histamine release, the endogenous ligand is appropriate. To dissect the specific contribution of the H1 receptor to a biological process, the selectivity of 2-((3-Trifluoromethyl)phenyl)histamine is indispensable.

References

  • Bio-protocol. Radioligand binding assay. Available from: [Link]

  • Leschke C, et al. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. J Med Chem. 1995;38(8):1377-85. Available from: [Link]

  • Jørgensen JR, et al. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. Br J Pharmacol. 2007;152(7):1107-16. Available from: [Link]

  • Pertz HH, et al. Structure-Activity Relationships of Histamine H1-Receptor Agonists. Mini Rev Med Chem. 2004;4(9):935-42. Available from: [Link]

  • ResearchGate. Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Available from: [Link]

  • Eurofins Discovery. H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. Available from: [Link]

  • Gbahou F, et al. Compared pharmacology of human histamine H3 and H4 receptors. Br J Pharmacol. 2006;147(7):744-54. Available from: [Link]

  • Leurs R, et al. Histamine and its receptors. Br J Pharmacol. 2002;136(8):1089-90. Available from: [Link]

  • Booth RG, et al. Correlation of apparent affinity values from H3-receptor binding assays with apparent affinity (pKapp) and intrinsic activity (α) from functional bioassays. Br J Pharmacol. 2002;136(4):598-606. Available from: [Link]

  • Bossi E, et al. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. Membranes (Basel). 2023;13(12):927. Available from: [Link]

  • Leurs R, et al. Histamine homologues discriminating between two functional H3 receptor assays. Evidence for H3 receptor heterogeneity? Biochem Pharmacol. 1994;47(2):301-6. Available from: [Link]

  • Zampeli E, Tiligada E. The role of histamine H4 receptors as a potential targets in allergic rhinitis and asthma. J Aller Ther. 2013;S3:003. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Leschke C, et al. N alpha-alkylated derivatives of 2-phenylhistamines: synthesis and in vitro activity of potent histamine H1-receptor agonists. Bioorg Med Chem Lett. 1998;8(18):2583-8. Available from: [Link]

  • Bio-Techne. Histamine Receptors. Available from: [Link]

  • Shulpekova Y, et al. Biochemistry, Histamine. StatPearls. 2023. Available from: [Link]

  • ResearchGate. Human histamine H 1 R binding affinity (pK i ) values and affinity shifts of 10a-c, 11a-c and 12a-c. Available from: [Link]

  • Schlicker E, et al. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn Schmiedebergs Arch Pharmacol. 1996;353(3):290-6. Available from: [Link]

  • de Graaf C, et al. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. J Med Chem. 2017;60(5):1959-1971. Available from: [Link]

  • Gemkow MJ, et al. Histamine H3 Receptor as a Drug Discovery Target. J Med Chem. 2009;52(1):5-21. Available from: [Link]

  • Lenselink EB, et al. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. 2021;6(20):13054-13064. Available from: [Link]

  • Nubbemeyer-Ohem N, et al. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H 3 Receptor. ACS Med Chem Lett. 2023;14(11):1598-1604. Available from: [Link]

  • Monti JM, et al. The selective histamine H1-receptor agonist 2-(3-trifluoromethylphenyl)histamine increases waking in the rat. Eur J Pharmacol. 1996;307(1):117-20. Available from: [Link]

  • PubChem. 2-(3-Trifluoromethylphenyl)histamine. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. HTMT. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. H3 receptor. Available from: [Link]

  • Schwartz JC. The histamine H3 receptor: from discovery to clinical trials with pitolisant. Br J Pharmacol. 2011;163(4):713-21. Available from: [Link]

  • Wikipedia. H3 receptor antagonist. Available from: [Link]

  • Esbenshade TA, et al. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Br J Pharmacol. 2008;154(6):1166-81. Available from: [Link]

  • Sadek B, et al. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Front Neurosci. 2018;12:498. Available from: [Link]

  • Wikipedia. Histamine H3 receptor. Available from: [Link]

Sources

Comprehensive Comparison Guide: Selectivity and Application of 2-((3-Trifluoromethyl)phenyl)histamine (FMPH) vs. Alternative H1 Agonists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Target Rationale

In the landscape of histaminergic pharmacology, isolating the function of the Histamine H1 receptor (H1R) without triggering confounding cascades from H2, H3, or H4 receptors is a persistent challenge. Endogenous histamine is pan-agonistic, making it unsuitable for precision target validation.

2-((3-Trifluoromethyl)phenyl)histamine , commonly referred to as FMPH or Compound 39, was developed to address this gap. By introducing a meta-trifluoromethylphenyl group at the C2 position of the imidazole ring, researchers achieved an unprecedented lock-and-key fit for the H1R[1]. This guide objectively compares FMPH against other H1 agonists, providing researchers with the necessary quantitative data, mechanistic pathways, and self-validating protocols to deploy this compound in advanced in vitro and in vivo models.

Quantitative Selectivity & Potency Comparison

When selecting an H1 agonist, researchers must balance potency (pD2) with selectivity (off-target avoidance). FMPH remains one of the most selective H1 agonists synthesized, drastically outperforming endogenous histamine and earlier halogenated derivatives[2].

Table 1: Receptor Selectivity Profile of FMPH

FMPH demonstrates remarkable affinity for H1 over other histaminergic and non-histaminergic GPCRs. This prevents off-target chronotropic effects (β1), smooth muscle artifacts (M3), or presynaptic autoinhibition (H3)[3],[1].

Receptor SubtypeSelectivity Ratio (H1 : Target)Clinical / Experimental Significance
H2 Receptor 2138Prevents confounding gastric acid secretion or cardiac stimulation.
H3 Receptor > 64Avoids presynaptic autoinhibition of histamine release in CNS models.
M3 Muscarinic 1000Eliminates off-target smooth muscle contraction in tissue assays.
α1 Adrenergic 105Maintains vascular tone integrity during endothelial studies.
β1 Adrenergic 708Prevents off-target tachycardia in isolated heart preparations.
5-HT2A Serotonin 71Ensures pure histaminergic behavioral phenotypes in vivo.
Table 2: Efficacy Comparison of H1 Agonists (Guinea Pig Ileum Model)

Data derived from isolated guinea pig ileum contraction assays, the gold standard for H1 functional efficacy[4],[1].

CompoundpD2 ValueRelative Efficacy (vs. Histamine)BBB Permeability
Histamine (Endogenous)~6.00100%No
2-(3-Bromophenyl)histamine ~6.00100%No
FMPH 6.81128% (Full Agonist)No
N-α-Methyl-FMPH >6.81174% (Super Agonist)No
Histaprodifen 7.37Tissue-dependent (Partial/Full)Limited

Key Takeaway: While N-α-Methyl-FMPH and Histaprodifen offer higher raw potency, FMPH provides the optimal balance of full agonism (128% efficacy) and rigorously validated selectivity across a broad panel of neurotransmitter receptors[2],[1].

Mechanistic Pathway & Target Engagement

FMPH selectively binds to the H1R (a Gq/11-coupled GPCR). This structural specificity bypasses Gs-coupled H2 receptors and Gi/o-coupled H3/H4 receptors. The resulting cascade cleaves PIP2 into IP3 and DAG, driving intracellular calcium release. Recent breakthroughs have utilized this exact pathway to inhibit NLRP3 inflammasome-mediated pyroptosis in astrocytes—a primary driver of antipsychotic-induced obesity[5],[6].

G FMPH 2-((3-Trifluoromethyl)phenyl)histamine (FMPH) H1R Histamine H1 Receptor (GPCR) FMPH->H1R Selective Agonism Gq Gq/11 Protein H1R->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleavage of PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleavage of PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Release PKC Protein Kinase C (PKC) DAG->PKC Co-activation Astro Inhibition of NLRP3 Inflammasome (Astrocytes) Ca2->Astro Modulates Inflammatory Response Neuron Increased Cortical Wakefulness (Neurons) PKC->Neuron Modulates Ion Channels

Fig 1: Signal transduction pathway of FMPH via selective H1 receptor activation.

Validated Experimental Methodologies

To ensure scientific integrity, every protocol utilizing FMPH must be designed as a self-validating system . Below are three standardized workflows detailing the causality behind the experimental choices.

Protocol 1: Ex Vivo Guinea Pig Ileum Contraction Assay (Efficacy Profiling)

Causality: The guinea pig ileum expresses a remarkably high density of H1 receptors. However, it also contains muscarinic receptors. To prove that FMPH's contraction is strictly H1-mediated, confounding receptors must be pharmacologically silenced[1].

  • Tissue Preparation: Isolate the distal ileum from male guinea pigs. Suspend in a 10 mL organ bath containing Tyrode's solution at 37°C, continuously aerated with 95% O2 / 5% CO2.

  • Receptor Isolation: Add Atropine (1 µM) to the bath to block M3 muscarinic receptors.

  • Cumulative Dosing: Apply FMPH in half-log increments (e.g., 10nM to 100µM) to generate a concentration-response curve.

  • Self-Validating System: In parallel tissue preparations, pre-incubate the ileum with Mepyramine (a selective H1 antagonist) at 10 nM. A rightward shift in the FMPH dose-response curve, yielding a Schild plot slope of ~1.0, mathematically proves the contraction is exclusively H1-driven[1].

Protocol 2: In Vivo Intracerebroventricular (ICV) Sleep-Wake Modulation

Causality: FMPH is highly polar and does not cross the blood-brain barrier (BBB) upon systemic intravenous administration[3],[1]. To study its effects on the tuberomammillary nucleus (TMN) and cortical wakefulness, FMPH must be delivered directly into the central nervous system[7],[8].

  • Surgical Implantation: Stereotaxically implant a guide cannula into the left lateral ventricle of the rat, alongside cortical EEG and nuchal EMG electrodes. Allow 7 days for recovery.

  • Dosing: Inject FMPH (80–120 µg) dissolved in artificial cerebrospinal fluid (aCSF) over 2 minutes.

  • Self-Validating System: Administer Pyrilamine (2.0 mg/kg, an H1 antagonist) systemically 15 minutes prior to the ICV injection of FMPH. The complete prevention of FMPH-induced wakefulness confirms that the behavioral shift is a direct result of central H1 target engagement, ruling out mechanical artifacts from the ICV injection[8].

Protocol 3: In Vitro Astrocyte Pyroptosis Inhibition Assay

Causality: Second-generation antipsychotics (like Olanzapine) induce severe metabolic side effects by antagonizing H1 receptors, which triggers NLRP3/Caspase-1-mediated pyroptosis in hypothalamic astrocytes[5],[9]. FMPH is used here to selectively rescue H1 signaling without activating H2/H3 receptors.

  • Cell Culture & Induction: Culture primary hypothalamic astrocytes. Expose the cells to Olanzapine (10 µM) for 24 hours to induce pore formation and upregulate NLRP3/Caspase-1[6].

  • Co-Treatment: Concurrently administer FMPH (dose-dependent, 1-10 µM) alongside the antipsychotic.

  • Self-Validating System: Perform Western blotting for NLRP3, Caspase-1, and Gasdermin D (GSDMD). To prove functional cell rescue (not just protein downregulation), correlate the Western blot data with a Propidium Iodide (PI) staining assay. A reduction in PI-positive cells directly validates that FMPH prevented terminal membrane pore formation[6].

References

  • Leschke C, et al. "Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues." Journal of Medicinal Chemistry. 1995.[Link]

  • Monti JM, et al. "The selective histamine H1-receptor agonist 2-(3-trifluoromethylphenyl)histamine increases waking in the rat." European Neuropsychopharmacology. 1994.[Link]

  • He M, et al. "NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist." Frontiers in Cellular Neuroscience. 2022.[Link]

  • Elz S, et al. "Structure-Activity Relationships of Histamine H1-Receptor Agonists." Archiv der Pharmazie. 2000.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5310982, 2-(3-Trifluoromethylphenyl)histamine." PubChem. 2024.[Link]

  • Monti JM, et al. "The role of tuberomammillary nucleus histaminergic neurons, and of their receptors, in the regulation of sleep and waking." Rapid Eye Movement Sleep. Cambridge University Press. 2011.[Link]

Sources

A Comparative Guide to the Cross-Reactivity of 2-((3-Trifluoromethyl)phenyl)histamine at H2, H3, and H4 Receptors

Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in pharmacology and drug development, the precise characterization of a compound's receptor interaction profile is paramount. This guide provides an in-depth comparative analysis of 2-((3-Trifluoromethyl)phenyl)histamine, a well-established and potent histamine H1 receptor agonist, focusing on its cross-reactivity, or lack thereof, at the histamine H2, H3, and H4 receptor subtypes. Understanding this selectivity is crucial for its use as a specific pharmacological tool and for assessing its potential therapeutic applications and off-target effects.

Introduction: The Significance of Selectivity in Histamine Receptor Research

Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] While structurally related, these receptors exhibit unique tissue distribution, signaling mechanisms, and physiological roles. Consequently, the development and characterization of subtype-selective ligands are essential for dissecting the specific contributions of each receptor to cellular and systemic responses.

2-((3-Trifluoromethyl)phenyl)histamine has been identified as a highly potent and selective agonist for the H1 receptor.[3] Its utility as a research tool hinges on a comprehensive understanding of its activity at other histamine receptor subtypes. This guide synthesizes the available experimental data to provide a clear comparison of its binding affinities and functional activities at the H2, H3, and the more recently discovered H4 receptors.

Comparative Analysis of Receptor Binding Affinity

The selectivity of 2-((3-Trifluoromethyl)phenyl)histamine has been primarily characterized through functional in vitro studies that determined its relative potency at H1 versus H2 and H3 receptors. Direct, high-affinity binding to H2, H3, and H4 receptors has not been reported, underscoring its selectivity for the H1 subtype.

Receptor SubtypeReported pKi (H1)Calculated Approximate Ki (nM)Selectivity Ratio (H1:Subtype)Data Source
H1 5.9~1260-[3]
H2 Not Reported~2,700,0001:2138[3]
H3 Not Reported> 80,0001:>64[3]
H4 Not ReportedNot DeterminedNot Determined-

Note: The Ki values for H2 and H3 receptors are estimations calculated from the reported selectivity ratios and the pKi for the H1 receptor from the same study.[3] A higher Ki value indicates lower binding affinity. The H4 receptor was discovered after the primary characterization of this compound, and to date, no published data on its binding affinity for the H4 receptor is available.

Unraveling the Signaling Pathways: A Comparative Overview

To appreciate the functional consequences of any potential cross-reactivity, it is essential to understand the distinct signaling cascades initiated by each receptor subtype.

Histamine H2 Receptor Signaling

The H2 receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein.[4] Agonist binding leads to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[4] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit cellular responses, such as the stimulation of gastric acid secretion.[4]

H2_Signaling cluster_membrane Cell Membrane H2R H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces Histamine Histamine Histamine->H2R PKA PKA cAMP->PKA activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response phosphorylates targets

Caption: H2 Receptor Signaling Pathway.

Histamine H3 Receptor Signaling

The H3 receptor is primarily coupled to the Gi/o alpha subunit.[5] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5] The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[6] It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[5]

H3_Signaling cluster_membrane Cell Membrane H3R H3R Gio Gi/o H3R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits Response Inhibition of Neurotransmitter Release Gio->Response cAMP cAMP AC->cAMP Histamine Histamine Histamine->H3R

Caption: H3 Receptor Signaling Pathway.

Histamine H4 Receptor Signaling

The H4 receptor, predominantly expressed on immune cells, is also coupled to the Gi/o alpha subunit. Its activation leads to the inhibition of adenylyl cyclase and subsequent decrease in cAMP. Additionally, H4 receptor activation mobilizes intracellular calcium and activates the MAPK signaling pathway. These signaling events mediate various immune responses, including chemotaxis of mast cells and eosinophils.

H4_Signaling cluster_membrane Cell Membrane H4R H4R Gio Gi/o H4R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits PLC PLC Gio->PLC activates MAPK MAPK Pathway Gio->MAPK activates cAMP cAMP AC->cAMP Ca2 [Ca2+]i PLC->Ca2 increases Histamine Histamine Histamine->H4R Response Immune Cell Chemotaxis Ca2->Response MAPK->Response

Caption: H4 Receptor Signaling Pathway.

Experimental Methodologies for Assessing Cross-Reactivity

To ensure the scientific integrity of cross-reactivity studies, a combination of radioligand binding assays and functional assays should be employed.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor. A competitive binding assay is typically used, where the test compound competes with a radiolabeled ligand of known high affinity for the receptor.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing Receptor of Interest start->prep incubate Incubate Membranes with Radioligand and Test Compound (Varying Concentrations) prep->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Data Analysis: Determine IC50 and Ki quantify->analyze end End analyze->end

Sources

Benchmarking 2-((3-Trifluoromethyl)phenyl)histamine D against Nα-Methylated Derivatives: A Guide to Histamine Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on selecting the precise pharmacological tools for histamine receptor (HR) characterization. The histamine receptor family (H1R–H4R) regulates diverse physiological functions, from neuroinflammation to gastric acid secretion. Achieving target-specific modulation without off-target noise requires ligands with high selectivity.

This guide benchmarks 2-((3-Trifluoromethyl)phenyl)histamine D (commonly studied as its dimaleate salt, 2-FMPH or TMPH), an extremely potent and selective H1R agonist, against Nα-methylated histamine derivatives (such as Nα-methylhistamine, NAMH), which are classical H3R/H2R agonists. We will dissect their pharmacological profiles, mechanistic pathways, and validated experimental protocols to empower your assay design.

Molecular & Pharmacological Profiling: Causality in Design

2-((3-Trifluoromethyl)phenyl)histamine D (2-FMPH)

The addition of a 3-trifluoromethylphenyl group to the histamine backbone fundamentally alters the molecule's receptor docking thermodynamics[1]. The trifluoromethyl (-CF3) moiety exerts a strong electron-withdrawing effect, modulating the basicity of the imidazole ring and enhancing lipophilicity[1]. However, despite this lipophilicity, 2-FMPH does not cross the blood-brain barrier (BBB)[2]. This pharmacokinetic restriction makes it an exceptional tool for isolating peripheral H1R responses without confounding central nervous system (CNS) effects.

It demonstrates a massive selectivity ratio for H1 over H2 (2138-fold) and H3 (>64-fold)[2]. In cellular models, 2-FMPH is instrumental in driving H1-mediated TACE (ADAM17) activation, leading to TNFR1 ectodomain shedding[3]. Recently, it has also been shown to inhibit antipsychotic-induced astrocyte pyroptosis via the NLRP3/caspase-1 pathway[4].

Nα-Methylated Derivatives (Nα-Methylhistamine)

Nα-methylhistamine (NAMH) is an endogenous histamine metabolite and a highly potent agonist at the H3 receptor (Kd ~ 0.4 nM)[5]. Unlike 2-FMPH, NAMH and its radiolabeled variants (e.g., [3H]-Nα-methylhistamine) readily penetrate the CNS, where they bind presynaptic H3 autoreceptors and heteroreceptors to inhibit the release of histamine and other neurotransmitters[5]. Furthermore, NAMH exhibits dual functionality, acting as a potent H2 receptor agonist in gastric mucosa[6]. This pleiotropy complicates its use in non-isolated in vivo systems, making it critical to employ specific antagonists when designing neuropharmacological or gastroenterological assays.

Quantitative Benchmarking

To facilitate objective assay planning, the empirical data for both ligands is summarized in the matrix below.

Parameter2-((3-Trifluoromethyl)phenyl)histamine DNα-Methylhistamine (NAMH)
Primary Target Histamine H1 Receptor (H1R)Histamine H3 Receptor (H3R) & H2R
Receptor Affinity pKi ~ 5.9 (Human H1R)[2]Kd ~ 0.4 nM (Guinea pig brain H3R)[5]
Selectivity Profile H1 >> H2 (2138x), H1 >> H3 (>64x)[2]H3 > H2 > H1[6]
BBB Permeability Impermeable (Peripheral action only)[2]Permeable (Central & Peripheral action)
Primary G-Protein Gq/11 (Increases intracellular Ca2+)Gi/o (Decreases cAMP)
Key Applications TNFR1 shedding[3], Astrocyte pyroptosis[4]H3R radioligand binding[5], Sleep/wake regulation

Mechanistic Pathways

To understand the causality behind the phenotypic outcomes, we must map the intracellular signaling cascades triggered by these ligands.

Pathway 1: 2-FMPH-Induced Peripheral H1R Activation

Activation of H1R by 2-FMPH couples to Gq proteins, activating Phospholipase C (PLC) and mobilizing intracellular calcium. In human endothelial cells, this pathway directly activates TACE (ADAM17), which cleaves membrane-bound TNFR1, releasing soluble sTNFR1 to dampen localized inflammatory responses[3].

H1R_Signaling Ligand 2-FMPH (H1 Agonist) Receptor Histamine H1 Receptor Ligand->Receptor GProtein Gq/11 Protein Receptor->GProtein Effector Phospholipase C (PLC) GProtein->Effector Calcium Intracellular Ca2+ Spike Effector->Calcium Protease TACE (ADAM17) Activation Calcium->Protease Outcome TNFR1 Ectodomain Shedding Protease->Outcome

2-FMPH driven H1R signaling cascade leading to TACE-mediated TNFR1 shedding.

Pathway 2: Nα-Methylhistamine-Induced Central H3R Activation

NAMH binding to presynaptic H3 receptors couples to Gi/o proteins. This inhibits Adenylyl Cyclase (AC), reducing cAMP levels and restricting calcium influx, which ultimately halts the exocytosis of neurotransmitter vesicles.

H3R_Signaling Ligand Nα-Methylhistamine (H3 Agonist) Receptor Presynaptic H3 Receptor Ligand->Receptor GProtein Gi/o Protein Receptor->GProtein Effector Adenylyl Cyclase Inhibition GProtein->Effector cAMP Decreased cAMP Effector->cAMP Outcome Inhibition of Neurotransmitter Release cAMP->Outcome

Nα-methylhistamine driven H3R signaling causing presynaptic neurotransmitter inhibition.

Self-Validating Experimental Protocols

Trustworthiness in pharmacological benchmarking relies on reproducible, rigorously controlled methodologies. Below are step-by-step protocols utilizing these compounds, designed as self-validating systems to ensure data integrity.

Protocol A: Evaluating H1-Mediated TNFR1 Shedding using 2-FMPH

Objective : Quantify the shedding of soluble TNFR1 (sTNFR1) in endothelial cells to validate peripheral H1R activation[3]. Causality & Validation : 2-FMPH specifically activates H1R without crossing into off-target central pathways. Mepyramine (an H1R antagonist) is used as a negative control to self-validate the system; if shedding occurs in the presence of mepyramine, the system has off-target noise.

  • Cell Culture : Seed EA.hy926 human endothelial cells in 6-well plates and culture until 80% confluence.

  • Starvation : Wash cells with PBS and incubate in serum-free medium for 2 hours to establish a baseline and reduce constitutive shedding.

  • Pre-treatment (Control) : Pre-incubate designated control wells with 10 µM Mepyramine (H1R antagonist) for 30 minutes.

  • Agonist Stimulation : Add 10 µM 2-((3-Trifluoromethyl)phenyl)histamine D to the test wells. Incubate for 30 minutes at 37°C.

  • Supernatant Collection : Aspirate the culture medium, centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris.

  • Quantification : Analyze the supernatant using a human sTNFR1 ELISA kit.

  • Validation Check : The mepyramine-pretreated wells must show sTNFR1 levels equivalent to the vehicle control, proving the shedding was strictly H1R-mediated.

Protocol B: H3 Receptor Radioligand Binding Assay using[3H]-Nα-Methylhistamine

Objective : Determine the binding affinity (Kd) and receptor density (Bmax) of H3 receptors in CNS tissue[5]. Causality & Validation :[3H]-NAMH provides a high-affinity (Kd ~ 0.4 nM) radioactive probe for H3R. Thioperamide is used to define non-specific binding, ensuring that only true H3R interactions are quantified.

  • Membrane Preparation : Homogenize guinea pig brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Assay Incubation : In 96-well plates, combine 100 µg of membrane protein with varying concentrations of [3H]-Nα-methylhistamine (0.1 nM to 5 nM).

  • Non-Specific Binding : Define non-specific binding by adding 10 µM Thioperamide (H3R antagonist) to parallel wells.

  • Equilibration : Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold buffer.

  • Scintillation Counting : Extract filters into scintillation vials, add liquid scintillation cocktail, and count the retained radioactivity.

  • Data Analysis : Subtract non-specific binding from total binding to yield specific binding. Use non-linear regression to calculate Kd and Bmax.

Conclusion & Application Matrix

Choosing between 2-((3-Trifluoromethyl)phenyl)histamine D and Nα-methylated derivatives hinges entirely on the target receptor and physiological compartment. For researchers investigating peripheral inflammatory cascades, vascular endothelial responses, or astrocyte pyroptosis without CNS interference, 2-FMPH is the gold standard H1R agonist. Conversely, for neuropharmacological studies mapping presynaptic autoreceptors, sleep-wake regulation, or gastric acid modulation, Nα-methylhistamine remains an indispensable, albeit less subtype-exclusive, tool.

References

  • D'Alessio, A., et al. "Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells". Journal of Cellular and Molecular Medicine (PMC). Available at:[Link]

  • He, M., et al. "NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist". ResearchGate. Available at: [Link]

  • Korte, A., et al. "Characterization and tissue distribution of H3 histamine receptors in guinea pigs by N alpha-methylhistamine". Biochemical and Biophysical Research Communications (PubMed). Available at:[Link]

  • Beales, I. L., et al. "Effects of N-alpha-methyl-histamine on human H2 receptors expressed in CHO cells". Gut (PMC). Available at:[Link]

Sources

Comparative Analysis of 2-Phenylhistamine Analogs as H1 Receptor Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The histamine H1 receptor (H1R) is a Gq/11-coupled G-protein coupled receptor (GPCR) fundamentally involved in allergic responses, smooth muscle contraction, and central nervous system arousal. Historically, the pharmacological dissection of H1R functions was hindered by the lack of highly selective and potent agonists. Endogenous histamine lacks receptor subtype selectivity, and early synthetic analogs like 2-methylhistamine offered only moderate improvements.

The development of 2-phenylhistamine derivatives marked a paradigm shift in histaminergic pharmacology. By exploiting the orthosteric binding pocket's tolerance for bulky, lipophilic substituents at the C2 position of the imidazole ring, researchers have engineered analogs that significantly outperform histamine in both potency and selectivity [1]. This guide provides a comprehensive comparative analysis of these analogs, detailing their structure-activity relationships (SAR), functional efficacies, and the self-validating experimental protocols required for their evaluation.

Structure-Activity Relationship (SAR) & Comparative Efficacy

The base scaffold, 2-phenylhistamine, exhibits moderate agonist activity but serves as a critical structural foundation. The true breakthrough in H1R agonist design was achieved through meta-substitution on the phenyl ring and Nα-alkylation [2].

The Meta-Substitution Strategy

Introducing halogen atoms (F, Cl, Br, I) or a trifluoromethyl ( CF3​ ) group at the meta-position of the phenyl ring drastically alters the molecule's pharmacophore. The steric bulk and lipophilicity of these groups force a conformational reorientation of the protonated Nα-atom, optimizing its interaction with aspartate residues between Transmembrane (TM) III and TM VI of the H1R [2].

  • 2-(3-Bromophenyl)histamine : Equipotent with histamine, this analog demonstrates high selectivity and acts as a robust partial-to-full agonist depending on the tissue's receptor reserve [3].

  • 2-(3-Trifluoromethylphenyl)histamine : The CF3​ substitution yields a compound that exceeds the potency of endogenous histamine (128% relative activity) while maintaining an exceptional selectivity profile (2138-fold preference for H1 over H2) [3].

  • Nα-Methyl-2-(3-trifluoromethylphenyl)histamine : Adding a methyl group to the primary amine further enhances receptor activation, achieving a relative potency of 174% compared to histamine, making it one of the most potent H1R agonists ever synthesized [4].

Quantitative Data Comparison

The following table summarizes the pharmacological profiles of key 2-phenylhistamine analogs based on guinea pig ileum contraction assays and radioligand binding data [2, 3, 4].

CompoundRelative Potency (%) pD2​ (Potency)Efficacy ( Emax​ )Selectivity ( H1​:H2​ )
Histamine (Reference)100%6.501.00 (Full)1.0
2-Phenylhistamine ~10%5.50PartialModerate
2-(3-Bromophenyl)histamine 100%6.500.73 - 1.00High
2-(3-Trifluoromethylphenyl)histamine 128%6.811.00 (Full)2138
Nα-Methyl-2-(3-CF3-phenyl)histamine 174%7.051.00 (Full)High

Mechanism of Action & Signaling Pathway

2-Phenylhistamine analogs exert their effects by binding to the H1R orthosteric site, stabilizing the receptor's active conformation. This catalyzes the exchange of GDP for GTP on the Gαq/11​ subunit, initiating a canonical phospholipase C (PLC) signaling cascade that culminates in intracellular calcium release and smooth muscle contraction.

H1R_Signaling Agonist 2-Phenylhistamine Analog H1R Histamine H1 Receptor (GPCR) Agonist->H1R Binds Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ IP3->Ca2 Releases PKC PKC Activation DAG->PKC Activates Response Cellular Response (Contraction) Ca2->Response PKC->Response

H1R activation by 2-phenylhistamine analogs triggering Gq/11-PLC intracellular signaling.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the potency, efficacy, and affinity of novel H1R agonists, researchers must employ self-validating assay systems. The protocols below are engineered to isolate H1-specific effects from off-target interactions.

Protocol A: Functional Potency via Guinea Pig Ileum Contraction

Causality & Rationale: The guinea pig ileum is the gold standard tissue for H1R functional assays because it expresses a high density of H1 receptors with minimal interfering H2​/H3​ subtypes. This provides a macroscopic, highly reproducible readout (smooth muscle contraction) directly linked to Gq​ -coupled receptor activation [3].

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the terminal portion of the guinea pig ileum. Flush the lumen with warm Tyrode's solution to remove contents.

  • Organ Bath Mounting: Mount 1.5 cm segments in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously aerated with 95% O2​ / 5% CO2​ .

  • Equilibration: Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes to prevent spontaneous tachyphylaxis.

  • Reference Curve (Self-Validation Step 1): Generate a cumulative concentration-response curve (CRC) using endogenous histamine ( 10−8 to 10−4 M). The maximum contraction achieved is defined as 100% efficacy ( Emax​ ).

  • Washout: Wash the tissue repeatedly until baseline tension is restored.

  • Test Analog CRC: Generate a cumulative CRC for the 2-phenylhistamine analog. Calculate the pD2​ (negative logarithm of the EC50​ ) and relative efficacy.

  • Antagonist Blockade (Self-Validation Step 2): To prove the contraction is exclusively H1R-mediated, incubate the tissue with a selective H1R antagonist (e.g., 10 nM mepyramine) for 30 minutes, then repeat the analog CRC. A rightward shift in the curve without a drop in maximum response (competitive antagonism) validates the H1R-specific mechanism.

Assay_Workflow Tissue Isolate Guinea Pig Ileum OrganBath Mount in Organ Bath (37°C, Tyrode's) Tissue->OrganBath Eq Equilibration (60 min, 1g tension) OrganBath->Eq Ref Histamine Reference (Emax Definition) Eq->Ref Wash Washout & Recovery Ref->Wash Test Analog Dose-Response (pD2 Calculation) Wash->Test Val Mepyramine Blockade (H1R Validation) Test->Val

Self-validating functional assay workflow for evaluating H1R agonist potency and efficacy.

Protocol B: Radioligand Binding & GTP Shift Assay

Causality & Rationale: Functional assays measure a composite of affinity and efficacy. To isolate pure binding affinity ( Ki​ ) and confirm the intrinsic agonistic nature of the ligand at the molecular level, a competition binding assay utilizing the "GTP shift" phenomenon is required. Agonists promote G-protein coupling (high-affinity state); adding GTP uncouples the G-protein, shifting the receptor to a low-affinity state [5].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig cerebellar or myocardial membranes in 50 mM Na/K phosphate buffer (pH 7.4). Centrifuge and resuspend to a final protein concentration of 0.5 mg/mL.

  • Radioligand Incubation: Incubate membranes with 1.0 nM [3H] mepyramine (a selective H1R antagonist) and increasing concentrations of the 2-phenylhistamine analog ( 10−10 to 10−4 M).

  • Non-Specific Binding (Self-Validation Step 1): Define non-specific binding in parallel tubes containing a saturating concentration of an unlabeled competitor (e.g., 10 µM triprolidine).

  • GTP Shift (Self-Validation Step 2): Run a parallel set of competition curves in the presence of 0.1 mM Guanosine Triphosphate (GTP).

  • Filtration & Analysis: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Measure retained radioactivity via liquid scintillation counting.

  • Data Interpretation: A true 2-phenylhistamine agonist will display a biphasic displacement curve that converts to a monophasic, right-shifted curve (lower affinity) upon the addition of GTP, confirming its ability to regulate G-protein coupling [5].

Critical Considerations: Species-Specific Pharmacology

When utilizing 2-phenylhistamine analogs in translational drug development, researchers must account for profound species differences. Bulkier 2-phenylhistamines are up to 10-fold more potent and significantly more efficacious at the guinea pig H1R (gpH1R) compared to the human H1R (hH1R) [6].

Site-directed mutagenesis studies reveal that this discrepancy is largely driven by specific amino acid variations in the binding pocket, notably the Phe153→Leu153 and Ile433→Val433 differences between human and guinea pig isoforms [6]. Consequently, while these analogs are exceptional experimental tools in guinea pig models, their pharmacological parameters must be independently verified when transitioning to human cell lines or clinical models.

References

  • Leschke, C., et al. "Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues." Journal of Medicinal Chemistry, 1995.[Link]

  • Elz, S., et al. "Histaprodifens: Synthesis, Pharmacological in Vitro Evaluation, and Molecular Modeling of a New Class of Highly Active and Selective Histamine H1-Receptor Agonists." Journal of Medicinal Chemistry, 2000.[Link]

  • Seifert, R., et al. "Structure-Activity Relationships of Histamine H1-Receptor Agonists." ResearchGate, 2003.[Link]

  • Schunack, W., et al. "N alpha-alkylated derivatives of 2-phenylhistamines: synthesis and in vitro activity of potent histamine H1-receptor agonists." Bioorganic & Medicinal Chemistry Letters, 1998.[Link]

  • Sinkins, W. G., et al. "Pharmacological properties of cardiovascular histamine H1 receptor binding sites: characterisation with 2-phenylhistamines." PubMed, 1992.[Link]

  • Seifert, R., et al. "Multiple Differences in Agonist and Antagonist Pharmacology between Human and Guinea Pig Histamine H1-Receptor." Molecular Pharmacology, 2003.[Link]

Assessing the Partial Agonism of 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate at Non-Target Histamine Receptors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-((3-Trifluoromethyl)phenyl)histamine dimaleate (commonly abbreviated as TMPH or FMPH, CAS 162049-83-4) is widely utilized in pharmacological research as an extremely potent and selective histamine H1 receptor agonist[1],. It serves as a critical tool compound for isolating H1-mediated physiological responses, such as evaluating the role of histaminergic neurons in the regulation of sleep and waking states[2], and investigating the inhibition of antipsychotic-induced astrocyte pyroptosis[3].

However, absolute receptor selectivity is rare. The structural homology between TMPH and endogenous histamine necessitates a rigorous profiling of its intrinsic activity at other histamine receptor subtypes (H2, H3, and H4)[4]. Even weak partial agonism at these non-target receptors can confound experimental results. For instance, H2 receptor activation has been shown to counteract the constitutive shedding of TNFR1 in endothelial cells[5], meaning an unrecognized H2 partial agonism profile could inadvertently skew immunological assays.

This guide provides a self-validating methodological framework for researchers to objectively assess and compare the partial agonism of TMPH against established histaminergic reference ligands.

Comparative Efficacy Profile: TMPH vs. Alternative Ligands

When evaluating a selective agonist like TMPH, it must be benchmarked against reference ligands for each receptor subtype. Partial agonism is defined by an intrinsic activity ( Emax​ ) that is significantly lower than that of the endogenous full agonist, despite achieving full receptor occupancy.

Table 1: Reference Ligands for Histamine Receptor Profiling
Receptor SubtypePrimary G-Protein CouplingEndogenous Full AgonistStandard Selective AgonistTMPH Expected Profile
H1R Gq/11 (Ca²⁺ flux)Histamine2-((3-Trifluoromethyl)phenyl)histamineFull Agonist ( Emax​ ~100%)
H2R Gs (cAMP ↑)HistamineAmthaminePotential Weak/Partial Agonist
H3R Gi/o (cAMP ↓)HistamineImetit / ImmepipPotential Weak/Partial Agonist
H4R Gi/o (cAMP ↓)Histamine4-MethylhistamineUnknown / Negligible

The Logic of Assay Selection (Causality in Pharmacology)

Identifying partial agonism requires carefully calibrated assay conditions. Relying solely on highly amplified downstream assays (like calcium mobilization or gene transcription) is a common methodological pitfall. Because of "receptor reserve" (spare receptors), a partial agonist can produce a maximal downstream response, falsely appearing as a full agonist.

To establish a self-validating system , researchers must pair a proximal assay (measuring direct receptor-G protein coupling with zero amplification) with a distal assay (measuring downstream second messengers). If TMPH shows an Emax​ of 30% in the proximal assay but 90% in the distal assay, it is definitively a partial agonist.

G TMPH 2-((3-CF3)phenyl)histamine (TMPH) H1R H1 Receptor (Gq) TMPH->H1R Full Agonist H2R H2 Receptor (Gs) TMPH->H2R Partial Agonist? H3H4 H3/H4 Receptors (Gi/o) TMPH->H3H4 Partial Agonist? PLC PLC Activation (Ca2+ Release) H1R->PLC AC Adenylyl Cyclase (cAMP Accumulation) H2R->AC AC_inh Adenylyl Cyclase (Inhibition) H3H4->AC_inh

Diagram 1: Divergent Histamine Receptor Signaling Pathways and Potential TMPH Interactions.

Step-by-Step Methodologies for Assessing Partial Agonism

Workflow 1: Proximal Assessment via [³⁵S]GTPγS Binding (H3R / H4R)

Purpose: Measures the primary step of GPCR activation (GDP/GTP exchange) for Gi/o-coupled receptors (H3/H4). This assay has no signal amplification, making it the gold standard for defining true intrinsic efficacy.

Protocol:

  • Membrane Preparation: Homogenize HEK293T cells stably expressing human H3R or H4R in ice-cold 50 mM HEPES buffer (pH 7.4) containing protease inhibitors.

    • Causality: Maintaining an ice-cold environment prevents the dissociation of the pre-coupled GPCR-Gαi complexes essential for basal signal detection.

  • Assay Incubation: In a 96-well plate, combine 10 µg of membrane protein, 10 µM GDP, 0.1 nM [³⁵S]GTPγS, and varying concentrations of TMPH (10 pM to 10 µM). Include Histamine (100 µM) as a 100% Emax​ control.

    • Causality: The addition of excess GDP is critical; it locks G-proteins in the inactive state, creating a competitive threshold that the agonist-bound receptor must overcome to promote [³⁵S]GTPγS binding.

  • Termination & Filtration: Incubate for 60 minutes at 30°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters using a vacuum manifold. Wash three times with ice-cold buffer.

    • Causality: Rapid cooling and washing halt the kinetic exchange and separate membrane-bound[³⁵S]GTPγS from free radioligand without disrupting the G-protein complex.

  • Quantification: Add scintillation cocktail and measure radioactivity. Calculate the Emax​ of TMPH as a percentage of the Histamine maximal response.

Workflow 2: Distal Assessment via cAMP HTRF Assay (H2R)

Purpose: Evaluates Gs-coupled H2 receptor activation. Since H2R activation counteracts certain cellular processes via cAMP accumulation[5], quantifying this second messenger is vital.

Protocol:

  • Cell Plating & PDE Inhibition: Seed H2R-expressing cells at 10,000 cells/well in a 384-well plate. Suspend in stimulation buffer containing 0.5 mM IBMX.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, allowing the signal to accumulate to detectable levels, which is especially important for detecting weak partial agonists.

  • Ligand Stimulation: Add TMPH in a dose-response format alongside Amthamine (reference H2 agonist). Incubate for 30 minutes at room temperature.

  • HTRF Detection: Add cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor) conjugates.

    • Causality: This is a competitive immunoassay. Endogenous cAMP produced by H2R activation competes with cAMP-d2 for binding to the Cryptate antibody. Therefore, a higher receptor activation results in a decrease in the FRET signal (665 nm / 620 nm ratio).

  • Data Analysis: Convert FRET ratios to cAMP concentrations using a standard curve. A partial agonist will plateau at a sub-maximal cAMP concentration compared to Amthamine.

Workflow 3: Orthogonal Assessment via β-Arrestin 2 BRET

Purpose: To rule out biased agonism. A ligand might act as a partial agonist for G-protein signaling but a full agonist for β-arrestin recruitment, leading to differential receptor desensitization.

Protocol:

  • Co-transfection: Transiently transfect cells with the target receptor tagged with Rluc8 (donor) and β-Arrestin2 tagged with Venus (acceptor).

  • Substrate Addition: Add 5 µM Coelenterazine-h to the cells 10 minutes prior to the assay.

    • Causality: Coelenterazine-h is the specific luminescent substrate for Rluc8. Its oxidation provides the baseline energy required for non-radiative transfer to Venus upon spatial proximity (arrestin recruitment).

  • Kinetic Measurement: Inject TMPH and immediately read the BRET ratio (535 nm / 475 nm) continuously for 45 minutes.

    • Causality: β-arrestin recruitment is a highly transient, kinetic event. Single-endpoint readings might miss the peak response of a partial agonist, leading to false-negative efficacy calculations.

Workflow Start Receptor Transfection (HEK293T Cells) Ligand Ligand Incubation (TMPH vs Standards) Start->Ligand Assay1 [35S]GTPγS Binding (Proximal G-protein) Ligand->Assay1 Assay2 cAMP HTRF Assay (Distal Signaling) Ligand->Assay2 Assay3 BRET Assay (β-Arrestin Bias) Ligand->Assay3 Analysis Dose-Response Curve Emax & EC50 Calculation Assay1->Analysis Assay2->Analysis Assay3->Analysis Result Partial Agonism Determination Analysis->Result

Diagram 2: Self-Validating Experimental Workflow for Assessing Partial and Biased Agonism.

Experimental Data Interpretation

To interpret the results of the above workflows, researchers should compare the Emax​ and EC50​ values of TMPH against the reference standards. Below is a representative data matrix demonstrating how a weak partial agonism profile would present experimentally:

Table 2: Representative Experimental Data for TMPH Partial Agonism Assessment
Assay TypeTarget ReceptorReference Ligand Emax​ TMPH Emax​ (%)TMPH EC50​ (nM)Conclusion
Ca²⁺ Flux H1RHistamine (100%)98.5 ± 1.2%1.2 nMFull Agonist
cAMP HTRF H2RAmthamine (100%)12.4 ± 3.1%>10,000 nMNegligible Activity
[³⁵S]GTPγS H3RImetit (100%)28.7 ± 4.5%450 nMWeak Partial Agonist
[³⁵S]GTPγS H4R4-Methylhistamine (100%)5.2 ± 1.8%N/AInactive

Note: The above data is representative to illustrate the interpretation of proximal vs. distal assay results when profiling TMPH against standard alternatives.

By employing a combination of proximal ([³⁵S]GTPγS) and distal (cAMP HTRF) assays, researchers can accurately quantify any residual partial agonism of 2-((3-Trifluoromethyl)phenyl)histamine dimaleate, ensuring the integrity of their physiological models and preventing off-target artifacts in drug development pipelines.

References

  • PubChem. "2-(3-Trifluoromethylphenyl)histamine | C12H12F3N3 | CID 5310982". Source: nih.gov. URL: [Link]

  • Cambridge University Press. "The role of tuberomammillary nucleus histaminergic neurons, and of their receptors, in the regulation of sleep and waking (Chapter 23) - Rapid Eye Movement Sleep". Source: cambridge.org. URL: [Link]

  • ResearchGate. "NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist". Source: researchgate.net. URL: [Link]

  • PubMed Central (PMC). "Plasma membrane microdomains regulate TACE-dependent TNFR1 shedding in human endothelial cells". Source: nih.gov. URL: [Link]

Sources

quantitative comparison of binding affinities of H1 receptor agonists

Author: BenchChem Technical Support Team. Date: April 2026

Quantitative Comparison of Binding Affinities of Histamine H1 Receptor Agonists: A Technical Guide

As a Senior Application Scientist, I frequently encounter a common paradox in G protein-coupled receptor (GPCR) pharmacology: while histamine H1 receptor (H1R) antagonists (clinically acting as inverse agonists) are abundant and well-characterized for allergic interventions, true H1R agonists are scarce. Yet, these agonists are indispensable molecular tools. They allow researchers to stabilize the receptor's active conformation (R*), map the orthosteric binding pocket, and interrogate the Gq/11-coupled signal transduction pathway[1][2].

This guide provides an objective, quantitative comparison of H1R agonists and details the self-validating radioligand binding protocols required to measure their affinities accurately.

I. H1 Receptor Signaling Architecture

Before comparing affinities, it is critical to understand the functional consequence of agonist binding. H1R activation primarily couples to the Gq/11 pathway, triggering an intracellular calcium cascade.

H1R_Signaling Agonist H1 Agonist H1R H1 Receptor (Active) Agonist->H1R Binds Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC Co-activates

Caption: H1 receptor Gq/11-coupled signaling pathway leading to intracellular calcium release.

II. Quantitative Comparison & Structure-Affinity Relationships (SAR)

The binding affinity ( Ki​ ) of a ligand dictates the concentration required to occupy 50% of the receptor population at equilibrium. For H1 agonists, structural modifications to the endogenous histamine scaffold drastically alter target affinity and thermodynamic binding forces[3].

Table 1: Comparative Binding Affinities of Selected H1 Receptor Agonists

LigandClass/TypeApparent Binding Affinity ( Ki​ , nM) pKi​
Histamine Endogenous Full Agonist~ 12,5004.9
2-Methylhistamine Selective Partial Agonist~ 100,0004.0
2-(2-Pyridyl)ethylamine Selective Partial Agonist~ 2,5005.6
Histaprodifen Synthetic Full Agonist~ 108.0
Suprahistaprodifen Synthetic Full Agonist~ 4.38.3

Note: Values are synthesized from recombinant human and bovine H1R competition binding models. Absolute values may shift slightly depending on the radioligand and presence of G-protein uncoupling agents (e.g., GTPγS)[2][4].

Mechanistic Causality in SAR:
  • The Endogenous Baseline : Histamine binds with relatively low affinity (micromolar range) but high efficacy. Its binding is heavily reliant on a delicate hydrogen-bonding network, primarily interacting with the highly conserved Asp107 (TM3) via its primary amine[3].

  • Steric Penalties : The addition of a methyl group in 2-methylhistamine increases H1R selectivity over H2R/H3R but introduces steric hindrance within the tight orthosteric pocket, dropping affinity by nearly an order of magnitude[2].

  • Hydrophobic Anchoring : The histaprodifen series represents a paradigm shift. By appending a 3,3-diphenylpropyl moiety to the imidazole ring, these molecules access a secondary hydrophobic binding pocket typically reserved for the diaryl rings of second-generation antihistamines. This dual-interaction model drastically reduces the dissociation rate constant ( koff​ ), pushing the affinity into the low nanomolar range while retaining full agonism[4].

III. Experimental Methodology: Radioligand Competition Binding Assay

To quantitatively determine the Ki​ of novel H1 agonists, we employ a competition binding assay using the tritiated inverse agonist [ 3 H]mepyramine. Because agonists and inverse agonists stabilize different receptor states, this assay must be meticulously controlled to yield reproducible thermodynamic data[1].

Binding_Assay Membrane 1. Membrane Prep (HEK293T hH1R) Incubation 2. Incubation ([3H]Mepyramine + Agonist) Membrane->Incubation Equilibrium 3. Equilibrium (4h at 25°C) Incubation->Equilibrium Filtration 4. Rapid Filtration (GF/C + PEI) Equilibrium->Filtration Counting 5. Scintillation (Quantify Bound) Filtration->Counting

Caption: Step-by-step workflow for [3H]mepyramine radioligand competition binding assay.

Self-Validating Protocol & Causality

1. Membrane Preparation & Standardization

  • Step: Harvest HEK293T cells transiently expressing human H1R. Homogenize in ice-cold 50 mM Na 2​ HPO 4​ /KH 2​ PO 4​ buffer (pH 7.4) and quantify protein via a BCA assay[1].

  • Causality: Phosphate buffer is critical here; it maintains the physiological pH required for the protonation state of the agonist's primary amine, which is strictly required for the salt bridge formation with Asp107. Standardizing protein concentration (typically 0.5–10 μ g/well ) ensures the total receptor concentration ( [Rt​] ) remains significantly lower than the radioligand Kd​ , preventing ligand depletion artifacts[1].

2. Assay Incubation

  • Step: In a 96-well plate, combine the membrane homogenate, 3 nM [ 3 H]mepyramine, and varying concentrations of the unlabeled test agonist ( 10−11 to 10−4 M)[1].

  • Causality: We use 3 nM [ 3 H]mepyramine because it is near its equilibrium dissociation constant ( Kd​ ~ 2.5 nM, pKd​ 8.6), ensuring a robust signal window while remaining highly sensitive to competitive displacement by the unlabeled agonist[1].

3. Equilibrium Management

  • Step: Incubate the plate for 4 hours at 25 °C under gentle agitation[1].

  • Causality: High-affinity agonists like suprahistaprodifen have prolonged residence times. A 4-hour incubation is mathematically required to ensure the system reaches true thermodynamic equilibrium; premature termination will artificially inflate the apparent Ki​ of slow-binding ligands[1].

4. Defining Non-Specific Binding (NSB)

  • Step: Include control wells containing 10 μM mianserin or triprolidine[1].

  • Causality: This massive excess of an unlabeled competitor saturates all specific H1R orthosteric sites. Any remaining radioactivity represents non-specific partitioning into the lipid bilayer or assay plastics, creating a baseline for self-validation[1].

5. Rapid Filtration & Quantification

  • Step: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber plates pre-soaked in 0.3% polyethylenimine (PEI), followed by three washes with ice-cold buffer[1].

  • Causality: PEI coats the negatively charged glass fibers, preventing the cationic radioligand from binding non-specifically to the filter. Ice-cold washes trap the receptor-ligand complex by drastically slowing the koff​ rate during the separation phase.

6. Data Transformation

  • Step: Quantify via liquid scintillation counting. Fit the displacement curve using non-linear regression to find the IC50​ , then apply the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Sources

Safety Operating Guide

Operational and Disposal Guide for 2-((3-Trifluoromethyl)phenyl)histamine Dimaleate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe handling and logistical management of highly potent pharmacological tool compounds. 2-((3-Trifluoromethyl)phenyl)histamine dimaleate (often referred to as Compound 39 or TMPH) is a critical asset in drug development and receptor pharmacology. It is currently the most potent and selective histamine H1 receptor agonist available for in vitro functional studies[1][2].

Because this compound does not cross the blood-brain barrier, it is an invaluable tool for isolating peripheral H1 receptor-mediated functions, such as the induction of goblet cell secretion, COX-2 regulation, and TACE-dependent TNFR1 shedding in human endothelial cells[1][3]. However, its extreme potency and specific halogenated structure demand rigorous, causality-driven operational and disposal protocols. This guide provides the essential step-by-step methodologies required to maintain both scientific integrity and laboratory safety.

Chemical Profile & Mechanistic Context

To design a self-validating safety protocol, we must first understand the physicochemical properties and receptor selectivity of the compound. The presence of the trifluoromethyl (-CF3) group not only enhances its selectivity but also dictates our downstream disposal strategy[2][4].

Quantitative Data Summaries

Table 1: Physicochemical & Hazard Profile

Property / Classification Detail
Chemical Name 2-((3-Trifluoromethyl)phenyl)histamine dimaleate
CAS Number 162049-83-4[1][5]
Molecular Formula C20H20F3N3O8[1][5]
Molecular Weight 487.38 g/mol [1][5]
Signal Word Danger
Hazard Classifications Acute Tox. 3 (Oral), Eye Dam. 1, Skin Irrit. 2, STOT SE 3

| Storage Class | 6.1C (Combustible acute toxic Cat.3) |

Table 2: Receptor Selectivity Profile (In Vitro) Data demonstrates the compound's extreme selectivity for H1 over other neurotransmitter receptors[1][2].

Receptor Ratio Selectivity Margin
H1 : H2 2138[1][2]
H1 : H3 > 64[1][2]
H1 : M3 1000[1][2]
H1 : α1 105[1][2]
H1 : β1 708[1][2]

| H1 : 5HT2A | 71[1][2] |

Mechanistic Workflow

When introducing this compound to cell cultures (e.g., human vascular endothelial cells), it triggers a specific Gq/11-coupled cascade. Understanding this pathway is essential for researchers to anticipate the physiological responses (such as rapid intracellular calcium release) during live-cell assays[3].

H1_Signaling Agonist 2-((3-Trifluoromethyl)phenyl)histamine (H1 Agonist) H1R H1 Histamine Receptor (Gq/11-coupled) Agonist->H1R Binds (pKi 5.9) Gq Gq/11 Alpha Subunit H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Endothelial/Astrocyte Response (e.g., TNFR1 Shedding) Ca2->Response PKC->Response

Figure 1: H1 receptor signaling pathway activated by 2-((3-Trifluoromethyl)phenyl)histamine.

Hazard Assessment & Causality-Driven Safety Protocols

Every safety measure must be grounded in chemical causality. Do not treat SDS guidelines as arbitrary rules; they are direct reflections of the molecule's behavior.

  • Causality of Toxicity: The compound's high affinity for H1 receptors means accidental ingestion or systemic exposure can trigger severe peripheral histaminergic responses, including vasodilation, bronchoconstriction, and gastrointestinal distress. Hence, it is classified as Acute Tox. 3 (Toxic if swallowed) [6].

  • Causality of Eye/Skin Damage: The dimaleate counterion contributes to the compound's acidic nature in solution, leading to its classification as a severe eye irritant (Eye Dam. 1) and skin irritant (Skin Irrit. 2)[7].

  • Causality of Disposal Routing: The presence of the trifluoromethyl (-CF3) moiety classifies this as a halogenated compound[4]. Improper incineration of fluorinated compounds can lead to the release of highly toxic and corrosive hydrofluoric acid (HF) gas.

Operational Workflows: Handling & Experimental Setup

Step-by-Step Methodology: Preparation of Stock Solutions
  • Environmental Control: Perform all weighing inside a Class II Type B2 biological safety cabinet (BSC) or a dedicated powder weighing hood.

    • Causality: The compound is a Category 3 respiratory irritant (STOT SE 3). Airflow containment prevents inhalation of aerosolized particulates.

  • PPE Verification: Don a P2 (EN 143) or N95 equivalent respirator, chemical-resistant nitrile gloves, safety goggles (not standard safety glasses, due to the Eye Dam. 1 classification), and a lab coat.

  • Solvent Selection: Dissolve the dimaleate salt in an appropriate vehicle (e.g., DMSO or sterile water, depending on the assay).

    • Causality: The dimaleate counterion enhances aqueous solubility, making it ideal for in vitro functional studies on guinea pig or human cell lines[1][2].

  • Decontamination: Wipe down the analytical balance and surrounding surfaces with a 10% bleach solution followed by 70% ethanol to neutralize and remove any residual active pharmaceutical ingredient (API).

Step-by-Step Spill Response & Disposal Procedures

Methodology: Spill Response Protocol
  • Evacuation and Assessment: Isolate the spill area immediately. Do not attempt cleanup without the PPE specified above.

  • Containment: For solid spills, avoid dry sweeping which generates dust. Gently cover the powder with damp absorbent pads. For liquid spills (stock solutions), apply an inert absorbent material (e.g., vermiculite or sand)[6].

  • Collection: Use non-sparking plastic tools to scoop the absorbed material or damp powder into a compatible, sealable primary container (e.g., high-density polyethylene, HDPE)[6].

  • Surface Neutralization: Wash the spill area with copious amounts of soap and water, as the compound is highly irritating to skin and surfaces[6][7].

Methodology: Proper Disposal Procedures
  • Waste Segregation (Critical Step): Classify the waste as Halogenated Toxic Waste .

    • Causality: The 3-trifluoromethyl group dictates that this cannot be mixed with standard non-halogenated organic waste[4].

  • Primary Containment: Transfer all liquid waste and contaminated solid consumables (pipette tips, tubes) into leak-proof, EH&S-approved containers. Do not use metal containers, as trace maleic acid may cause corrosion over time.

  • Labeling: Affix a hazardous waste label denoting "Acute Toxicity 3 (Oral)" and "Halogenated Organic Waste." Explicitly list "2-((3-Trifluoromethyl)phenyl)histamine dimaleate" to inform the disposal facility[8].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure the storage area is well-ventilated and kept away from strong oxidizing agents[6].

  • Final Disposition: Coordinate with Environmental Health and Safety (EH&S) for pickup. The waste must be routed to a facility capable of high-temperature incineration equipped with flue-gas scrubbers .

    • Causality: Standard incineration of fluorinated compounds releases hydrofluoric acid (HF); scrubbers are mandatory to neutralize this highly toxic byproduct.

Disposal_Workflow Waste Chemical Waste (Solid/Liquid) Segregate Segregate as Halogenated Waste Waste->Segregate Identify -CF3 Group Contain Primary Containment (HDPE/Glass) Segregate->Contain Label Apply EH&S Label (Acute Tox 3, Halogenated) Contain->Label Store Satellite Accumulation Area (<90 Days) Label->Store Pickup EH&S Collection Store->Pickup Incinerate High-Temp Incineration (with HF Scrubbers) Pickup->Incinerate Prevent HF Release

Figure 2: Step-by-step disposal workflow for halogenated histamine analogs.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。